Butorphanol
Description
Properties
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLAQQSCNILHL-QHAWAJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022714 | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42408-82-2 | |
| Record name | Butorphanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butorphanol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butorphanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTORPHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Butorphanol in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Abstract: Butorphanol is a synthetically derived morphinan (B1239233) opioid that serves as a cornerstone analgesic and sedative in veterinary medicine and as a pre-anesthetic agent. Its complex pharmacological profile, characterized by a mixed agonist-antagonist interaction with opioid receptors, results in a unique combination of therapeutic efficacy and a favorable safety profile compared to full mu-opioid agonists. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound's action in laboratory animals, detailing its receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Receptor Binding and Affinity Profile
This compound exerts its effects by interacting primarily with the kappa (κ) and mu (μ) opioid receptors, which are members of the G-protein coupled receptor (GPCR) family.[1] It is classified as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) partial agonist or antagonist.[2][3] This dual activity is fundamental to its pharmacological effects, providing analgesia primarily through KOR activation while its interaction with the MOR contributes to a "ceiling effect," limiting the extent of respiratory depression seen with full MOR agonists.[2]
Studies using recombinant human opioid receptors expressed in mammalian cell membranes have quantified this compound's high affinity for these targets. Notably, its affinity for the KOR is approximately 20 times higher than for the MOR.[4][5]
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative binding affinity data for this compound at the kappa and mu opioid receptors.
| Receptor Subtype | Ligand Parameter | Value (nM) | Cell/Tissue System | Citation(s) |
| Kappa (KOR) | Kd | 0.1 ± 0.02 | Recombinant KOR (mammalian) | [4][5][6] |
| Mu (MOR) | Kd | 2.4 ± 1.2 | Recombinant MOR (mammalian) | [4][5][6] |
| Mu (MOR) | Ki | < 1.0 | Recombinant human MOR | [7] |
Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.
Intracellular Signaling Pathways
As a GPCR ligand, this compound initiates a cascade of intracellular events upon receptor binding. The specific downstream pathways activated are receptor-dependent and demonstrate a phenomenon known as "biased agonism," particularly at the KOR.
Biased Agonism at the Kappa-Opioid Receptor (KOR)
Recent research has revealed that this compound acts as a biased agonist at the KOR, meaning it differentially activates distinct downstream signaling pathways originating from the same receptor.[4][6]
-
G-Protein Pathway (Partial Agonist): this compound acts as a partial agonist for the G-protein activation pathway.[4][5][6] This canonical pathway involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), which leads to the inhibition of the enzyme adenylyl cyclase.[8] This reduces intracellular levels of cyclic AMP (cAMP), closes N-type voltage-gated calcium channels, and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9] The collective result is hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.[9]
-
β-Arrestin Pathway (Full Agonist): In contrast, this compound behaves as a full agonist for the β-arrestin recruitment pathway, a potency similar to the classic KOR agonist Salvinorin A.[4][5][6][10] Activation of this pathway is linked to receptor desensitization, internalization, and the initiation of separate signaling cascades that are distinct from G-protein signaling.[4][6]
Activity at the Mu-Opioid Receptor (MOR)
At the MOR, this compound acts as a partial agonist or an antagonist.[1] This means it binds to the receptor but has low intrinsic efficacy, producing a submaximal response compared to full agonists like morphine.[1] This property is clinically significant, as it can antagonize or reverse the effects of full mu-agonists and contributes to the ceiling effect on respiratory depression.[2][11] In opioid-dependent subjects, its antagonist properties can precipitate withdrawal symptoms.[2]
Pharmacological Effects in Laboratory Animals
The molecular actions of this compound translate into distinct physiological effects observed in laboratory animal models.
-
Analgesia: this compound provides effective relief for mild-to-moderate pain.[12] In rats and mice, its duration of action is relatively short, typically lasting 1 to 2 hours.[12] Studies using the radiant-heat tail-flick test in mice characterized this compound as a partial agonist for antinociception, achieving approximately 82% of the maximum possible effect compared to full agonists.[13]
-
Sedation: Sedation is a prominent effect, mediated by its KOR agonist activity, making it a common component of pre-anesthetic protocols in veterinary medicine.[14][15]
-
Antitussive Effects: this compound is an effective cough suppressant and is approved for this use in dogs.[14]
-
Cardiovascular and Respiratory Effects: Because of its KOR agonism, this compound can increase pulmonary arterial pressure.[9] However, its partial agonism at the MOR results in less respiratory depression compared to full MOR agonists like morphine and fentanyl.[2]
Data Presentation: In Vivo Analgesic Dosing
The following table provides subcutaneous (SC) doses of this compound used to produce analgesia in standard laboratory animal tests.
| Animal Model | Dose (mg/kg, SC) | Test / Indication | Citation(s) |
| Rat | 2.0 | Hot Plate & Tail Flick | [12] |
| Mouse | 5.0 | Hot Plate & Tail Flick | [12] |
| Mouse | 1.0 - 5.0 | Mild-to-Moderate Pain | [16] |
Key Experimental Protocols
The mechanism of this compound has been defined through a series of specific in vitro and in vivo assays.
In Vitro: Receptor Binding Affinity Assay
This assay quantifies the affinity of a ligand for a specific receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for opioid receptors.
-
Methodology: A competitive binding assay is commonly used.[4][6]
-
Preparation: Cell membranes from cell lines (e.g., HEK-293, CHO) engineered to express a high density of a specific opioid receptor (e.g., KOR) are prepared.[4][6]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]-naltrexone) and varying concentrations of unlabeled this compound.
-
Separation & Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity captured on the filter is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the Ki constant using the Cheng-Prusoff equation.
-
In Vitro: G-Protein Activation ([³⁵S]GTPγS) Assay
This functional assay measures the extent to which a ligand activates the G-protein signaling pathway.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.
-
Methodology:
-
System: Utilizes cell membranes expressing the receptor of interest (e.g., KOR).[5]
-
Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state.
-
Procedure: Membranes are incubated with this compound and [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-proteins is quantified.
-
Analysis: The level of radioactivity is proportional to the degree of G-protein activation. This compound was found to have low efficacy in this assay, confirming its status as a partial agonist at the KOR G-protein pathway.[5]
-
In Vivo: Radiant-Heat Tail-Flick Test
A classic behavioral assay in rodents to measure spinal nociceptive reflexes.
-
Objective: To assess the antinociceptive (analgesic) efficacy of this compound.
-
Methodology:
-
Acclimation: The animal is gently restrained, and its tail is positioned over a slot.
-
Baseline: A high-intensity light beam is focused on a specific point on the tail. The time taken for the animal to flick its tail out of the beam (tail-flick latency) is recorded. This is the baseline measurement.
-
Administration: this compound or a vehicle control is administered (e.g., subcutaneously).
-
Testing: At predetermined time points after administration, the tail-flick latency is measured again.
-
Analysis: An increase in latency indicates an analgesic effect. A maximum cut-off time is used to prevent tissue damage. The data is often expressed as the Maximum Possible Effect (%MPE).
-
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 3. xenonhealth.com [xenonhealth.com]
- 4. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Tartrate (Stadol, Torbutrol, Torbugesic, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. researchgate.net [researchgate.net]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. medium.com [medium.com]
- 16. eHåndboken for Oslo universitetssykehus [ehandboken.ous-hf.no]
Preclinical Profile of Butorphanol: A Pharmacokinetic and Pharmacodynamic Guide
An In-depth Technical Examination for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of butorphanol, a synthetic opioid agonist-antagonist. The information presented herein is curated from a range of preclinical studies, offering critical insights for researchers, scientists, and professionals engaged in drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes complex biological and experimental processes.
Pharmacokinetics: The Journey of this compound in Preclinical Models
This compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—has been characterized in various animal models. These studies reveal a drug that is rapidly absorbed, widely distributed, and extensively metabolized, primarily by the liver.
Absorption and Bioavailability
This compound exhibits variable absorption and bioavailability depending on the route of administration and the animal species. Oral bioavailability is generally low due to significant first-pass metabolism in the liver.[1] Intramuscular (IM) and intravenous (IV) administrations lead to rapid absorption and higher systemic availability.[1][2] Transnasal delivery has also been explored as a noninvasive alternative that bypasses the gastrointestinal tract, showing comparable onset of action and systemic bioavailability to parenteral routes.[3]
Distribution
Following absorption, this compound is widely distributed throughout the tissues.[4] It has an estimated volume of distribution ranging from 300-900 mL and exhibits approximately 80% plasma protein binding.[4][5] this compound can also cross the placenta, with neonatal serum concentrations reaching 0.4 to 1.4 times those of the mother.[4]
Metabolism and Excretion
The liver is the primary site of this compound metabolism.[1][5] While the specific metabolites have not been extensively studied in all preclinical species, animal studies suggest that some metabolites may possess analgesic activity.[1][5] The primary route of excretion for this compound and its metabolites is via the kidneys into the urine, with some fecal excretion also occurring.[1][6]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in various preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in Canine Models
| Administration Route & Dose | T½ (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Bioavailability | Reference |
| 0.4 mg/kg IV | ~1.5 h | - | - | - | [7] |
| 0.2 mg/kg loading dose + 0.2 mg/kg/hr IV CRI | - | 43.1 ng/mL (Css) | - | - | [7] |
| 0.4 mg/kg SC | - | - | - | - | [7] |
| 0.8 mg/kg SC with sodium bicarbonate | - | - | - | 61% | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Feline Models
| Administration Route & Dose | T½ (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Bioavailability (BTM relative to IM) | Reference |
| 0.4 mg/kg IM | 6.3 ± 2.8 h | 132.02 ± 87.35 ng/mL | 0.35 h | - | [2] |
| 0.4 mg/kg BTM (Buccal) | 5.2 ± 1.7 h | 34.41 ± 10.32 ng/mL | 1.1 h | 37.16% | [2] |
| 1 mg/kg IV (in isoflurane (B1672236) anesthetized cats) | - | - | - | - | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Equine Models
| Administration Route & Dose | T½ (half-life) | Systemic Clearance | Volume of Distribution (steady-state) | Reference |
| 0.1 mg/kg IV | 5.9 ± 1.5 h | 11.5 ± 2.5 mL/min/kg | 1.4 ± 0.3 L/kg | [9] |
Table 4: Pharmacokinetic Parameters of this compound in Avian (Broiler Chicken) Models
| Administration Route & Dose | T½ (half-life) | Clearance | Volume of Distribution | Reference |
| 2 mg/kg IV | 71.3 min (non-compartmental) 69.3 min (two-compartmental) | 67.6 mL/min/kg (non-compartmental) 74.6 mL/min/kg (two-compartmental) | 6.9 L/kg (non-compartmental) 5.6 L/kg (steady-state) | [10] |
| 2 mg/kg IN | - | - | - | [11] |
Pharmacodynamics: The Biological Effects of this compound
This compound's pharmacodynamic profile is characterized by its mixed agonist-antagonist activity at opioid receptors, resulting in a complex range of effects including analgesia, sedation, and respiratory depression.
Mechanism of Action and Receptor Binding
This compound primarily interacts with mu (μ) and kappa (κ) opioid receptors.[1][6] It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[5][6] This dual activity contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full μ-opioid agonists.[5] In radioligand binding studies, this compound's affinity for μ, κ, and delta (δ) opioid receptors has been reported with a ratio of approximately 1:4:25, respectively.[4] However, a more recent study found its affinity for the κ-opioid receptor (KOR) to be about twenty-fold higher than for the μ-opioid receptor (MOR).[12]
The stimulation of these receptors leads to intracellular inhibition of adenylate cyclase, closure of influx membrane calcium channels, and opening of membrane potassium channels.[6] This cascade results in hyperpolarization of the cell membrane and suppression of action potential transmission in ascending pain pathways.[6]
Signaling Pathways
The interaction of this compound with opioid receptors triggers intracellular signaling cascades. As a partial agonist at the KOR for the G protein pathway, it leads to a submaximal response compared to full agonists.[12] Interestingly, it has been shown to be a full agonist in the β-arrestin recruitment pathway, similar to the full KOR agonist salvinorin A.[12][13]
Caption: this compound's dual-receptor signaling cascade.
Pharmacodynamic Effects
Preclinical studies have demonstrated a range of pharmacodynamic effects of this compound:
-
Analgesia: this compound produces antinociception in various animal models, including rhesus monkeys and rodents.[4] It is considered more potent than morphine.[5]
-
Respiratory Effects: Early studies suggested a "ceiling effect" for respiratory depression, meaning that beyond a certain dose, further increases do not lead to greater respiratory compromise.[4] This is consistent with its partial agonist activity at the μ-receptor.[4]
-
Sedation: Sedation is a common side effect observed in preclinical studies across different species.[7][14]
-
Cardiovascular Effects: At analgesic doses, this compound can increase pulmonary arterial pressure and cardiac work due to its κ-agonist activity.[6]
-
Gastrointestinal Effects: this compound generally has low gastrointestinal activity compared to full μ-opioid agonists.[14]
Table 5: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki or Kd) | Species/System | Reference |
| μ-Opioid Receptor (MOR) | 2.4 ± 1.2 nM (Kd) | Recombinant human MOR expressed in mammalian cells | [12] |
| κ-Opioid Receptor (KOR) | 0.1 ± 0.02 nM (Kd) | Recombinant human KOR expressed in mammalian cells | [12] |
| δ-Opioid Receptor (DOR) | Affinity ratio (μ:κ:δ) of 1:4:25 | In vitro radioligand binding studies | [4] |
Experimental Protocols in Preclinical Research
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of this compound's properties. Below are summaries of methodologies employed in key preclinical studies.
Animal Models and Dosing Regimens
A variety of animal models have been utilized to study this compound, including:
-
Dogs (Beagles): Used to investigate the pharmacokinetics and pharmacodynamics of various administration routes, including intravenous (IV) bolus (0.4 mg/kg), IV constant rate infusion (CRI; 0.2 mg/kg loading dose followed by 0.2 mg/kg/hr for 8 hours), subcutaneous (SC; 0.4 mg/kg), and a subcutaneous formulation with sodium bicarbonate (0.8 mg/kg).[7][15]
-
Cats (Domestic Shorthair): Employed to determine the pharmacokinetics following intramuscular (IM; 0.4 mg/kg) and buccal transmucosal (BTM; 0.4 mg/kg) administration.[2][16] Studies in isoflurane-anesthetized cats have also been conducted with a 1 mg/kg IV dose.[8]
-
Horses: Used to update pharmacokinetic data following a single IV dose of 0.1 mg/kg.[9]
-
Rodents (Rats and Mice): Utilized in a variety of antinociception and behavioral studies.[4][17]
-
Broiler Chickens: Investigated for pharmacokinetics and pharmacodynamics after intranasal (IN; 2 mg/kg) and intravenous (IV; 2 mg/kg) administration.[10][11]
Caption: A generalized workflow for preclinical pharmacokinetic studies of this compound.
Analytical Methods for Plasma Concentration
The quantification of this compound in plasma is crucial for pharmacokinetic analysis. Commonly employed analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This technique has been used to determine plasma this compound concentrations in feline studies.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and specific methods used for the quantitative analysis of this compound in plasma samples from various species, including horses and cats.[8][9][18] The limit of quantification (LOQ) can be as low as 10 pg/mL in plasma.[18]
Pharmacodynamic Assessments
A variety of methods are used to assess the pharmacodynamic effects of this compound in preclinical models:
-
Antinociception Assays: Thermal and mechanical nociceptive threshold tests are used to evaluate the analgesic effects of this compound.[11]
-
Behavioral Observations: Sedation scores and changes in locomotor activity are recorded to assess the central nervous system effects.[7][9]
-
Physiological Monitoring: Parameters such as rectal temperature, heart rate, and respiratory rate are monitored to evaluate the physiological impact of the drug.[9][15]
-
In Vitro Receptor Binding and Activation Assays: Radioligand binding assays are used to determine the affinity of this compound for different opioid receptors.[12] G protein activation and β-arrestin recruitment assays are employed to characterize its functional activity at these receptors.[12][13]
Conclusion
The preclinical data on this compound reveal a complex pharmacokinetic and pharmacodynamic profile. Its mixed agonist-antagonist activity at opioid receptors provides a unique therapeutic window, offering analgesia with a potential ceiling effect on respiratory depression. The extensive research in various animal models has provided a solid foundation for its clinical use and continues to inform the development of novel analgesic strategies. This guide serves as a foundational resource for scientists and researchers, consolidating critical preclinical data to support ongoing and future investigations into the therapeutic potential of this compound.
References
- 1. This compound | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Transnasal this compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in acute pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecddrepository.org [ecddrepository.org]
- 5. xenonhealth.com [xenonhealth.com]
- 6. This compound [bionity.com]
- 7. Dosing protocols to increase the efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound following intravenous administration to the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in cats after intramuscular and buccal transmucosal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 18. rmtcnet.com [rmtcnet.com]
Butorphanol for Pain Research in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of butorphanol in preclinical pain research. This compound, a synthetic opioid analgesic, possesses a unique pharmacological profile as a mixed agonist-antagonist, making it a valuable tool in the study of pain mechanisms and the development of novel analgesics. This document details its mechanism of action, efficacy in various animal pain models, pharmacokinetic properties, and established experimental protocols.
Core Concepts: Mechanism of Action
This compound exerts its analgesic effects primarily through its interaction with two types of opioid receptors in the central nervous system: the kappa (κ) and mu (μ) opioid receptors.[1][2] It acts as an agonist at the κ-opioid receptor and as a partial agonist or antagonist at the μ-opioid receptor.[2][3] This dual activity is central to its pharmacological effects, including analgesia and its specific side-effect profile.[1][2]
Stimulation of these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade.[4][5] This leads to the inhibition of adenylate cyclase, the closing of calcium channels, and the opening of potassium channels.[4] The resulting hyperpolarization of the neuronal cell membrane suppresses the transmission of pain signals along ascending pathways.[4]
Recent studies have further elucidated the intricacies of this compound's interaction with the κ-opioid receptor, revealing biased agonism. This compound acts as a partial agonist in the G-protein activation pathway while being a full agonist in the β-arrestin recruitment pathway.[6][7][8] This differential signaling may contribute to its unique pharmacological properties.
Caption: this compound's dual opioid receptor signaling pathway.
Efficacy in Animal Pain Models
This compound has been evaluated in a variety of animal models of pain, demonstrating efficacy that can vary depending on the model, species, and dose.
Thermal Pain Models
The hot plate and tail-flick tests are common methods for assessing centrally mediated analgesia. In these models, this compound has shown a dose-dependent increase in the latency to a thermal stimulus.
Table 1: Efficacy of this compound in Thermal Pain Models
| Animal Model | Species | This compound Dose | Route | Analgesic Effect | Reference |
| Hot Plate Test | Mouse | 5.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |
| Tail-Flick Test | Mouse | 5.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |
| Tail-Flick Test | Rat | 2.0 mg/kg | SC | Lower efficacy and shorter duration (1-2 hours) compared to morphine and buprenorphine. | [9][10] |
| Incisional Pain | Rat | ED50: 295 µg/kg | - | Effective, but less potent than fentanyl (ED50: 4.1 µg/kg). | [11] |
Chemical-Induced Pain Models
The acetic acid-induced writhing test and the formalin test are used to model visceral and inflammatory pain, respectively.
Table 2: Efficacy of this compound in Chemical-Induced Pain Models
| Animal Model | Species | This compound Dose | Route | Analgesic Effect | Reference |
| Acetic Acid Writhing Test | Mouse | - | - | Effective in reducing writhing behavior. | [12] |
| Formalin Test (Phase I - neurogenic) | Mouse | - | - | Effective in reducing licking/biting behavior. | [1] |
| Formalin Test (Phase II - inflammatory) | Mouse | - | - | Effective in reducing licking/biting behavior. | [1] |
Comparative Efficacy
Studies comparing this compound to other analgesics provide valuable context for its potential applications in pain research.
Table 3: Comparative Efficacy of this compound
| Analgesic | Animal Model | Species | Key Finding | Reference |
| Morphine | Hot Plate & Tail-Flick | Rat, Mouse | Morphine demonstrates higher analgesic effect and longer duration. | [9][10] |
| Buprenorphine | Hot Plate & Tail-Flick | Rat, Mouse | Buprenorphine has an intermediate analgesic effect and the longest duration. | [9][10] |
| Meloxicam (B1676189) | Ovariohysterectomy | Dog | Meloxicam provided superior analgesia compared to this compound. | [13] |
| Methadone | Ovariohysterectomy | Cat | Cats premedicated with this compound had greater postoperative pain scores than those given methadone. | [14] |
| Buprenorphine | Postoperative Pain | Cat | Buprenorphine provided better and longer-lasting analgesia than this compound. | [15] |
Pharmacokinetics in Animal Models
Understanding the pharmacokinetic profile of this compound is crucial for designing experiments with appropriate dosing regimens.
Table 4: Pharmacokinetic Parameters of this compound in Various Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | Half-life (hr) | Bioavailability (%) | Reference |
| Dog | 0.25 mg/kg | IM | 29 | 40 | 1.62 | - | [16] |
| Dog | 0.25 mg/kg | SC | 29 | 28 | 1.62 | - | [16] |
| Dog | 1.2 mg | IV | 8.24 (C0) | - | 2.87 | - | [17] |
| Dog | 1.2 mg | Buccal | 6.66 | 170 | 4.32 | 606 | [17] |
| Neonatal Foal | - | IV | 33.2 (C0) | - | 2.1 | - | [18] |
| Neonatal Foal | - | IM | 20.1 | 5.9 | - | 66.1 | [18] |
Experimental Protocols
Detailed methodologies for common pain assessment models are provided below.
Hot Plate Test
This test measures the latency of a thermal pain response.
Caption: Workflow for the hot plate test.
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.[19]
-
Baseline Measurement: Set the hot plate temperature to a constant 55 ± 0.5°C. Place the animal on the hot plate and start a timer.[19]
-
Observation: Observe the animal for signs of pain, such as paw licking or jumping.[12][19]
-
Latency Recording: Stop the timer at the first sign of a pain response and record the latency. A cut-off time of 30 to 60 seconds is used to prevent tissue damage.[19]
-
Drug Administration: Administer this compound or a vehicle control.
-
Post-treatment Measurement: Repeat the latency measurement at predetermined time points after drug administration.
Tail-Flick Test
This test measures the latency to withdraw the tail from a radiant heat source.
Caption: Workflow for the tail-flick test.
Procedure:
-
Restraint: Gently restrain the animal, leaving the tail exposed.[20][21]
-
Heat Application: Focus a beam of intense light onto the animal's tail.[22]
-
Latency Measurement: Start a timer and measure the time it takes for the animal to flick its tail away from the heat source.[22]
-
Drug Administration: Administer this compound or a vehicle control.
-
Post-treatment Measurement: Repeat the latency measurement at specific time intervals after drug administration.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain.
Caption: Workflow for the acetic acid-induced writhing test.
Procedure:
-
Pre-treatment: Administer this compound or a vehicle control to the animals.[23]
-
Induction of Writhing: After a set pre-treatment time, inject a dilute solution of acetic acid (e.g., 0.5-1%) intraperitoneally.[23][24]
-
Observation: Place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[4][24]
Formalin Test
This model assesses both acute (neurogenic) and tonic (inflammatory) pain.
Caption: Workflow for the formalin test.
Procedure:
-
Pre-treatment: Administer this compound or a vehicle control.
-
Formalin Injection: Inject a small volume of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.[1][25][26]
-
Observation: Observe the animal's behavior and record the amount of time spent licking or biting the injected paw. The observation period is divided into two phases:
Conclusion
This compound's distinct mechanism of action as a mixed agonist-antagonist provides a valuable pharmacological tool for dissecting the roles of kappa and mu-opioid receptors in various pain states. Its efficacy in a range of animal models, coupled with a well-characterized pharmacokinetic profile, makes it a suitable compound for both fundamental pain research and the preclinical evaluation of novel analgesic agents. The detailed protocols provided in this guide are intended to facilitate the standardized and reproducible use of this compound in the laboratory setting.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 3. xenonhealth.com [xenonhealth.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic effect and pharmacological mechanism of fentanyl and this compound in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. A comparison of the analgesic effects of this compound with those of meloxicam after elective ovariohysterectomy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. A prospective multi-centre clinical trial to compare buprenorphine and this compound for postoperative analgesia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of subcutaneous and intramuscular this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Pain sensitivity: tail flick test [bio-protocol.org]
- 21. diacomp.org [diacomp.org]
- 22. Tail flick test - Wikipedia [en.wikipedia.org]
- 23. sid.ir [sid.ir]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Nature of Butorphanol at the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butorphanol, a synthetic opioid analgesic, exhibits a complex and functionally selective pharmacological profile at the kappa-opioid receptor (KOR). This technical guide provides an in-depth examination of this compound's interactions with the KOR, focusing on its unique biased agonism. While demonstrating high affinity for the KOR, this compound acts as a partial agonist for G-protein activation and a full agonist for β-arrestin recruitment. This document details the quantitative parameters of these interactions, provides comprehensive experimental protocols for their assessment, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential and mechanistic intricacies of KOR ligands.
Introduction
The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), is a critical modulator of pain, mood, and addiction.[1][2][3] Ligands targeting the KOR have been investigated for their potential as non-addictive analgesics.[4] this compound is a clinically used opioid analgesic that acts as a partial agonist at the µ-opioid receptor and a potent agonist at the KOR.[3][5] A key finding in the study of this compound is its biased agonism, or functional selectivity, at the KOR.[3][5] This refers to the ability of a ligand to differentially activate downstream signaling pathways upon binding to a receptor. In the case of this compound, it preferentially activates the β-arrestin pathway over the canonical G-protein signaling pathway.[3][5] Understanding this biased signaling is crucial, as the G-protein pathway is generally associated with the analgesic effects of KOR agonists, while the β-arrestin pathway has been linked to potential adverse effects such as dysphoria and aversion.[4][6] This guide will dissect the molecular interactions and functional consequences of this compound's engagement with the KOR.
Quantitative Pharmacology of this compound at the Kappa-Opioid Receptor
The pharmacological activity of this compound at the KOR has been characterized through various in vitro assays, providing quantitative measures of its binding affinity, potency, and efficacy. These data are summarized in the tables below for clear comparison.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Ligand | Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | Kᵈ (nM) | Citation |
| This compound | Kappa (KOR) | Human | Recombinant (CHO cells) | [³H]U-69,593 | 0.1 ± 0.02 | 0.1 ± 0.02 | [3][5] |
| This compound | Mu (MOR) | Human | Recombinant (CHO cells) | [³H]DAMGO | 2.4 ± 1.2 | - | [3][5] |
| This compound | Kappa (KOR) | Guinea Pig | Brain | - | 8.6 | - | [2] |
| This compound | Mu (MOR) | Rhesus Monkey | - | - | 0.5 | - | [7] |
| This compound | Kappa (KOR) | Rhesus Monkey | - | - | 6.1 | - | [7] |
Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor
| Assay | Pathway | Cell Line | Parameter | This compound | Salvinorin A (Full Agonist) | Citation |
| [³⁵S]GTPγS Binding | G-protein Activation | Chem-1 (expressing KOR) | Efficacy | Partial Agonist (~50% of Salvinorin A) | Full Agonist | [5] |
| [³⁵S]GTPγS Binding | G-protein Activation | Chem-1 (expressing KOR) | EC₅₀ (nM) | 2.8 | ~41 | [5] |
| β-arrestin Recruitment | β-arrestin Pathway | HEK-293 (stably transfected with human KOR) | Efficacy | Full Agonist | Full Agonist | [5] |
Signaling Pathways of this compound at the KOR
Upon binding to the KOR, this compound initiates distinct intracellular signaling cascades. Its partial agonism at the G-protein pathway leads to a submaximal inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. In contrast, its full agonism at the β-arrestin pathway robustly promotes the recruitment of β-arrestin 2 to the receptor. This biased signaling profile is a defining characteristic of this compound's interaction with the KOR.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay determines the binding affinity (Kᵢ) of this compound for the KOR.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human kappa-opioid receptor (hKOR).
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hKOR (CHO-hKOR).[2]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with GF/C glass fiber filters.[2]
-
Scintillation Counter.[2]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen CHO-hKOR cell membranes on ice and resuspend in ice-cold assay buffer.[9]
-
Assay Setup: In a 96-well microplate, add the following in triplicate:[2]
-
Total Binding: Assay buffer, [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]U-69,593, 10 µM Naloxone, and membrane suspension.
-
Competition: Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), [³H]U-69,593, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.[2]
-
Washing: Wash the filters three times with ice-cold wash buffer.[2]
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity in counts per minute (CPM).[2]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[2]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.[2]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its equilibrium dissociation constant.[2]
-
This functional assay measures the activation of G-proteins by this compound.
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G-protein activation via the KOR.
-
Materials:
-
Receptor Source: Membranes from Chem-1 cells expressing recombinant human KOR.[3]
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
-
Procedure:
-
Membrane and Drug Preparation: Prepare dilutions of this compound and a premix of cell membranes with GDP in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane/GDP mixture with varying concentrations of this compound.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the assay by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
This assay measures the recruitment of β-arrestin to the KOR upon activation by this compound.
-
Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the KOR.
-
Materials:
-
Cell Line: HTLA cells (a HEK-293 derivative) containing a β-lactamase reporter gene under the control of a GAL4-VP16-responsive promoter.[10]
-
Plasmids: A plasmid encoding the KOR fused to a TEV protease cleavage site and a tTA transcription factor. A second plasmid for a TEV protease-β-arrestin 2 fusion protein.
-
Transfection Reagent: Polyethylenimine (PEI).[10]
-
Test Compound: this compound.
-
Luciferase detection reagents.
-
-
Procedure:
-
Cell Culture and Transfection: Seed HTLA cells in a 6-well plate and transfect with the KOR and TEV-β-arrestin plasmids using PEI.[10]
-
Assay Plating: The following day, seed the transfected cells into 384-well plates.[10]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage of the transcription factor, and subsequent expression of the luciferase reporter gene.
-
Signal Detection: Add luciferase substrate and measure the luminescent signal.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.
-
Objective: To determine the inhibitory effect of this compound on forskolin-stimulated cAMP production.
-
Materials:
-
Procedure:
-
Cell Plating: Plate KOR-expressing cells in a 96- or 384-well plate.
-
Compound Pre-incubation: Pre-incubate cells with varying concentrations of this compound.
-
Stimulation: Add forskolin (to stimulate adenylyl cyclase) and IBMX (to prevent cAMP degradation) to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit.
-
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP levels for some kits) against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
In Vivo Assays
This is a model of visceral pain used to assess the analgesic effects of this compound.[13][14]
-
Objective: To evaluate the peripheral analgesic activity of this compound.
-
Animals: Swiss Albino mice.[13]
-
Procedure:
-
Grouping: Divide mice into control (vehicle), standard (e.g., morphine), and test (this compound at various doses) groups.[13]
-
Drug Administration: Administer this compound or control substances subcutaneously 30 minutes prior to acetic acid injection.[15]
-
Induction of Writhing: Inject 1% acetic acid solution intraperitoneally (10 ml/kg).[13][15]
-
Observation: Place each mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.[13]
-
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the control group.
This test assesses the central analgesic effects of this compound against thermal pain.[16][17]
-
Objective: To measure the central analgesic efficacy of this compound.
-
Animals: Mice.[16]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[16][18]
-
Procedure:
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it licks a paw or jumps.
-
Drug Administration: Administer this compound or vehicle to the mice.
-
Test Latency: At set time points after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the reaction latency.[16] A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: Compare the post-drug latencies to the baseline latencies to determine the analgesic effect.
Discussion and Future Directions
This compound's biased agonism at the KOR presents both therapeutic opportunities and challenges. The partial activation of the G-protein pathway may contribute to its analgesic effects with a potentially lower risk of certain side effects compared to full KOR agonists.[4] However, the full activation of the β-arrestin pathway warrants further investigation to fully understand its physiological and behavioral consequences. Future research should focus on elucidating the specific roles of the G-protein and β-arrestin pathways in mediating the complex in vivo effects of this compound, including its analgesic, sedative, and psychotomimetic-like properties. The development of G-protein biased KOR agonists, inspired by the pharmacological profile of molecules like this compound, holds promise for creating safer and more effective analgesics with a reduced side effect profile.[1]
Conclusion
This technical guide has provided a comprehensive overview of the current understanding of this compound's interaction with the kappa-opioid receptor. The quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows offer a valuable resource for researchers in the field. The biased agonism of this compound at the KOR serves as a compelling example of the complexity of GPCR signaling and highlights the potential for developing functionally selective ligands as novel therapeutics.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Mu and Kappa Opioid Actions of this compound in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 15. ajpp.in [ajpp.in]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Investigating butorphanol's analgesic versus sedative effects
An In-Depth Technical Guide to Butorphanol's Analgesic Versus Sedative Effects
Introduction
This compound is a synthetically derived morphinan (B1239233) derivative that functions as a centrally acting opioid agonist-antagonist analgesic.[1] It is clinically utilized for the management of moderate-to-severe pain, as a pre-anesthetic sedative, and as a supplement to balanced anesthesia.[1][2] Its unique pharmacological profile, characterized by a complex interaction with multiple opioid receptor subtypes, results in a distinct separation of its analgesic and sedative properties. This guide provides a detailed examination of this compound's dual effects, its underlying mechanisms, quantitative pharmacological data, and the experimental protocols used for its evaluation, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action: A Dual Receptor Interaction
This compound's pharmacological effects are primarily mediated through its interaction with kappa (κ) and mu (μ) opioid receptors in the central nervous system (CNS).[3][4] It exhibits a high affinity for the κ-opioid receptor (KOR) and a more moderate affinity for the μ-opioid receptor (MOR).[3][5]
-
Kappa-Opioid Receptor (KOR) Agonism : this compound acts as a potent agonist at the KOR.[3][6] Activation of KOR is the principal mechanism behind its analgesic and sedative effects.[7][8] KOR activation in the brain and spinal cord inhibits neurotransmitter release, which in turn reduces the transmission of pain signals.[3]
-
Mu-Opioid Receptor (MOR) Partial Agonist/Antagonist Activity : At the MOR, this compound's action is more complex, functioning as a partial agonist or an antagonist.[3] This mixed activity contributes to a "ceiling effect" for respiratory depression, making it a potentially safer option compared to full μ-opioid agonists like morphine or fentanyl.[3] However, this antagonist activity can also precipitate withdrawal symptoms in individuals dependent on full μ-agonists.[3]
Signaling Pathways
Upon binding to the KOR, this compound initiates distinct intracellular signaling cascades. It has been shown to be a partial agonist in the G-protein activation pathway but a full agonist in the β-arrestin recruitment pathway.[5] This biased agonism may contribute to its specific profile of effects and side effects.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Mu and Kappa Opioid Actions of this compound in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 4. xenonhealth.com [xenonhealth.com]
- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 8. medium.com [medium.com]
Preclinical Evaluation of Butorphanol's Antitussive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butorphanol is a synthetically derived opioid with a mixed agonist-antagonist profile at opioid receptors, acting as an agonist at the kappa (κ) opioid receptor and a partial agonist or antagonist at the mu (μ) opioid receptor.[1][2] This unique pharmacological profile contributes to its potent antitussive (cough-suppressing) properties, which have been extensively evaluated in various preclinical models. This technical guide provides an in-depth overview of the preclinical data supporting this compound's antitussive efficacy, detailing the experimental protocols used, summarizing quantitative findings, and illustrating the underlying mechanisms of action.
Mechanism of Action: Opioid Receptor Modulation of the Cough Reflex
The cough reflex is a complex process coordinated by a central pattern generator in the brainstem, primarily within the nucleus tractus solitarius (NTS) in the medulla. Opioids exert their antitussive effects by modulating neuronal activity within this center.[3][4] this compound's primary mechanism of antitussive action is through its agonist activity at κ-opioid receptors, with some contribution from its effects on μ-opioid receptors, located on neurons within the cough center.[3][5]
Activation of these G-protein coupled receptors (GPCRs) by this compound initiates an intracellular signaling cascade that leads to neuronal hyperpolarization and inhibition of neurotransmitter release. This is primarily achieved through two key mechanisms:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), hyperpolarizing the neuron and making it less likely to fire an action potential.[6][7]
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), which can modulate the activity of various ion channels and signaling proteins.[8]
The net effect is a suppression of the neuronal signaling cascade responsible for initiating the cough reflex.
Quantitative Efficacy Data
Preclinical studies have consistently demonstrated the potent antitussive activity of this compound, often showing superiority over other established antitussive agents. The following tables summarize the comparative efficacy of this compound in various animal models.
Table 1: Comparative Antitussive Potency of this compound (Subcutaneous Administration) [9][10]
| Species | This compound Potency Relative to: | Codeine | Dextromethorphan | dl-Pentazocine | Morphine |
| Guinea Pig | Times More Active | >100x | >100x | >100x | ~20x |
| Dog | Times More Active | 100x | - | 10x | 4x |
Table 2: Comparative Antitussive Potency of this compound (Oral Administration) [9][10]
| Species | This compound Potency Relative to: | Codeine | Dextromethorphan |
| Guinea Pig & Dog | Times More Active | 15-20x | 15-20x |
Table 3: Efficacy of this compound in a Canine Acute Cough Model [3]
| Treatment | Dose (IM) | Time Post-Administration | % Reduction in Cough Frequency (vs. Control) |
| This compound | 0.3 mg/kg | 1 hour | Significant Reduction (p=0.016) |
| 3 hours | Significant Reduction (p=0.049) |
Detailed Experimental Protocols
The preclinical evaluation of antitussive agents relies on robust and reproducible animal models that mimic the human cough reflex. Below are detailed methodologies for commonly employed experimental protocols.
Chemically-Induced Cough in Guinea Pigs
This is the most widely used model for screening potential antitussive compounds.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Housing and Acclimation: Animals are housed in a controlled environment and allowed to acclimate for a specified period before the experiment.
-
Cough Induction:
-
Citric Acid: Guinea pigs are individually placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (typically 0.1 to 0.6 M) for a set duration (e.g., 3-10 minutes).[11][12]
-
Capsaicin (B1668287): A solution of capsaicin (e.g., 30-80 µM) is aerosolized and delivered to the exposure chamber for a defined period (e.g., 5 minutes).[1][11]
-
-
Drug Administration: this compound or a vehicle control is administered subcutaneously (SC) or orally (PO) at a predetermined time before exposure to the tussigen.
-
Measurement of Cough: The number of coughs is counted by trained observers, often with the aid of audio and/or video recording, during and immediately following the aerosol exposure.[13][14] The latency to the first cough may also be recorded.
-
Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response in drug-treated animals compared to the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Mechanically-Induced Cough in Dogs
This model aims to mimic cough resulting from direct airway stimulation.
-
Animals: Beagles are a commonly used breed for these studies.[3]
-
Cough Induction:
-
Electrical Stimulation: In anesthetized dogs, electrodes are placed on the trachea, and a controlled electrical stimulus is applied to elicit a cough.[9]
-
Saline Instillation: In conscious dogs, a transtracheal catheter is placed, and a small volume of sterile saline is administered to induce coughing.[3]
-
-
Drug Administration: this compound or a vehicle control is administered, typically via intramuscular (IM) or intravenous (IV) injection.
-
Measurement of Cough: Cough frequency is measured for a defined period before and at various time points after drug administration.[3]
-
Data Analysis: The change in cough frequency from baseline is calculated for both the treatment and control groups and statistically compared.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic and safety profile of a drug candidate is crucial for its development.
Table 4: Pharmacokinetic Parameters of this compound in Dogs [15]
| Route of Administration | Dose | Bioavailability | Tmax (hours) | T1/2 (hours) |
| Subcutaneous (SC) | 0.055–0.11 mg/kg | - | - | - |
| Oral (PO) | 0.55–1.1 mg/kg | Poor (significant first-pass metabolism) | - | - |
Note: Oral doses are approximately 10 times the subcutaneous dose to achieve a similar effect due to poor bioavailability.[15]
Preclinical Safety and Adverse Effects:
In preclinical studies, this compound is generally well-tolerated at antitussive doses. The most commonly observed adverse effect is sedation, which is dose-dependent.[15][16] Other less frequently reported effects in dogs include ataxia, anorexia, and mild gastrointestinal upset.[17] At higher doses, some respiratory depression may occur, although this is generally less pronounced than with pure μ-opioid agonists.[2]
Conclusion
The preclinical data strongly support the potent antitussive properties of this compound. Its efficacy, often exceeding that of traditional antitussives like codeine, is well-documented in various animal models. The mechanism of action, primarily through agonism of κ-opioid receptors in the central cough center, provides a clear rationale for its cough-suppressing effects. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this compound and other novel antitussive agents. For drug development professionals, the robust preclinical profile of this compound underscores its therapeutic potential in the management of cough.
References
- 1. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the effects of antitussive drugs in a canine acute cough model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndsr.co.uk [ndsr.co.uk]
- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitussive properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DailyMed - TORPHADINE- this compound tartrate injection [dailymed.nlm.nih.gov]
- 11. Capsazepine inhibits cough induced by capsaicin and citric acid but not by hypertonic saline in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of potassium ion channels in cough and other reflexes of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitussive Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 16. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 17. dogcatdoc.com [dogcatdoc.com]
Butorphanol's Partial Agonist-Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms behind butorphanol's complex partial agonist-antagonist activity at opioid receptors. By examining its receptor binding affinity, functional potency, and downstream signaling pathways, this document provides a comprehensive overview for researchers and professionals in drug development.
This compound is a synthetically derived morphinan (B1239233) opioid analgesic characterized by its mixed agonist-antagonist properties.[1] This unique pharmacological profile stems from its differential interactions with various opioid receptor subtypes, primarily the mu (µ), kappa (κ), and to a lesser extent, the delta (δ) receptors.[2][3] Its clinical utility and side-effect profile are direct consequences of this multifaceted receptor activity.
Core Mechanism: A Duality of Action
This compound's defining characteristic is its ability to act as a partial agonist or antagonist at the µ-opioid receptor (MOR) while simultaneously functioning as an agonist at the κ-opioid receptor (KOR).[1][2] This duality governs its analgesic effects and mitigates some of the undesirable side effects associated with full µ-opioid agonists, such as profound respiratory depression and high abuse potential.[2]
-
At the µ-Opioid Receptor (MOR): this compound exhibits partial agonist activity. This means it binds to the MOR but elicits a submaximal response compared to full agonists like morphine.[4] At higher doses, it can act as an antagonist, competitively blocking the receptor and displacing full agonists, which can precipitate withdrawal in opioid-dependent individuals.[2][3] This partial agonism contributes to a "ceiling effect" for respiratory depression, making it a potentially safer analgesic option in certain clinical contexts.[2]
-
At the κ-Opioid Receptor (KOR): this compound acts as a potent agonist.[2][4] Activation of the KOR contributes significantly to its analgesic properties.[4] However, KOR agonism is also associated with less desirable effects such as dysphoria and sedation, which can limit its clinical use in some patients.[2]
-
At the δ-Opioid Receptor (DOR): this compound's interaction with the δ-opioid receptor is less pronounced, with studies indicating a lower affinity compared to MOR and KOR.[5][6]
Quantitative Pharmacology of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacy (Emax) of this compound at human opioid receptors. These values are critical for understanding its receptor selectivity and functional activity.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| µ-Opioid Receptor (MOR) | 2.4 ± 1.2 | DAMGO | 1.5 |
| κ-Opioid Receptor (KOR) | 0.1 ± 0.02 | U-69,593 | 1.8 |
| δ-Opioid Receptor (DOR) | ~100 (relative affinity ratio) | DPDPE | 2.0 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources for comparative purposes.[4][5][6][7]
Table 2: Functional Activity of this compound at Opioid Receptors
| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (%) |
| µ-Opioid Receptor (MOR) | GTPγS Binding | - | Partial Agonist |
| κ-Opioid Receptor (KOR) | GTPγS Binding | 2.8 | ~50% (relative to Salvinorin A) |
| κ-Opioid Receptor (KOR) | β-Arrestin Recruitment | - | Full Agonist |
Note: EC50 represents the concentration for 50% of maximal effect. Emax is the maximum effect relative to a full agonist. Data is compiled from multiple sources.[4]
Signaling Pathways and Visualizations
The interaction of this compound with µ and κ opioid receptors initiates distinct intracellular signaling cascades. These pathways are predominantly mediated by Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1]
Caption: this compound's differential signaling at MOR and KOR.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound's pharmacological profile. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for opioid receptors.
Objective: To determine the Ki of this compound at µ, κ, and δ opioid receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.[7]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[9]
-
Scintillation Counter. [9]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.
-
Assay Setup (96-well plate, in triplicate):
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.[8]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins by an agonist, providing a measure of potency (EC50) and efficacy (Emax).
Objective: To determine the functional potency and efficacy of this compound at opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.[10]
-
Radioligand: [³⁵S]GTPγS.[10]
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).[10]
-
Test Compound: this compound.
-
Positive Control: A known full agonist (e.g., DAMGO for MOR).[10]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[10]
-
Filtration Apparatus and Scintillation Counter. [10]
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues.[10]
-
Assay Setup (96-well plate):
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.[10]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[10]
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[10]
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.[10]
-
Quantification: Measure the radioactivity in a scintillation counter.[10]
-
Data Analysis:
-
Subtract non-specific binding to obtain specific binding.
-
Plot specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[10]
-
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o protein activation.
Objective: To measure this compound's ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.[9]
-
Agonist: A known opioid receptor agonist (e.g., DAMGO).[9]
-
Test Compound: this compound.
-
cAMP Assay Kit: (e.g., HTRF, ELISA).
-
Forskolin (B1673556) (FSK): To stimulate adenylyl cyclase and increase basal cAMP levels.[11]
-
Phosphodiesterase Inhibitor (e.g., IBMX): To prevent cAMP degradation.[11]
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate and incubate overnight.[9]
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.[11]
-
Compound Addition: Add varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of an opioid agonist (for antagonist testing) or forskolin to stimulate cAMP production and incubate for 15-30 minutes.[9][11]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.[11]
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of cAMP production.[9]
-
Conclusion
This compound's partial agonist-antagonist activity is a complex interplay of its binding affinities and functional efficacies at different opioid receptors. Its partial agonism at the µ-opioid receptor provides a ceiling effect on respiratory depression, while its agonism at the κ-opioid receptor contributes to its analgesic efficacy. A thorough understanding of its quantitative pharmacology and the underlying signaling mechanisms, as detailed in this guide, is paramount for the rational design and development of safer and more effective opioid analgesics. The provided experimental protocols serve as a foundation for researchers to further investigate the nuanced pharmacology of this compound and other mixed-action opioids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 3. Evaluation of the Mu and Kappa Opioid Actions of this compound in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: effects of a prototypical agonist-antagonist analgesic on kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Butorphanol in Plasma via High-Performance Liquid Chromatography (HPLC)
Introduction
Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used for managing moderate to severe pain.[1] Accurate quantification of this compound concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the determination of this compound in plasma using HPLC coupled with various detection methods, including Tandem Mass Spectrometry (MS/MS), Fluorescence, and Ultraviolet (UV) detection.
The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, and method validation.
Method 1: High-Sensitivity Analysis using HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for studies requiring very low limits of quantification.[2][3]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): BC-2605 (cyclopropyl analogue of this compound)[2][3]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma (drug-free)
-
Extraction solvents (e.g., n-butanol-cyclohexane mixture, ethyl acetate (B1210297), hexane)[3][4]
2. Standard Solution Preparation:
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a methanol-water mixture (50:50 v/v) to prepare working standards at various concentrations.
-
Internal Standard (IS) Solution: Prepare a stock solution of BC-2605 in methanol. Dilute this stock to obtain a final working concentration for spiking into plasma samples.
3. Plasma Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[3]
-
Spike the sample with the internal standard solution.
-
Add the designated extraction solvent (e.g., 1 mL of n-butanol-cyclohexane).
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the HPLC system.
4. Chromatographic and Mass Spectrometric Conditions: The following table summarizes the instrumental conditions for the HPLC-MS/MS analysis.[2][3]
| Parameter | Condition |
| HPLC System | Agilent or equivalent |
| Analytical Column | Partisil C8, 4.6 x 100 mm, 5 µm[2][3] |
| Mobile Phase | Methanol:Water:Formic Acid (90:10:0.1, v/v/v)[2][3] |
| Flow Rate | 0.3 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mass Spectrometer | Triple Quadrupole MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method 2: Analysis using HPLC with Fluorescence Detection
This method provides good sensitivity and is a viable alternative when MS/MS instrumentation is not available.[4][5]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Plasma Sample Preparation (Liquid Extraction):
-
Utilize a small plasma volume (e.g., 100 µL).[5]
-
Add the internal standard.
-
Perform a liquid extraction using a mixture of ethyl acetate and hexane.[4][5]
-
Vortex and centrifuge the sample to achieve phase separation.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
3. Chromatographic Conditions: The instrumental conditions for the HPLC-Fluorescence method are detailed below.[4][5]
| Parameter | Condition |
| HPLC System | Waters or equivalent |
| Analytical Column | Symmetry C18[4][5] |
| Mobile Phase | Gradient mixture of 0.05 M Ammonium Acetate (pH 4.1) and Acetonitrile[4][5] |
| Flow Rate | 1.3 mL/min[4][5] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Fluorescence Detector | Waters 2475 or equivalent |
| Excitation Wavelength | 200 nm[4][5] |
| Emission Wavelength | 325 nm[4][5] |
Method 3: General Analysis using HPLC with UV Detection
This is the most common and accessible HPLC method, suitable for analyses where high sensitivity is not a prerequisite.
Experimental Protocol
1. Materials and Reagents:
-
This compound tartrate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Water (HPLC grade)
2. Sample Preparation:
-
For this method, plasma samples typically require a protein precipitation step followed by filtration or a more rigorous liquid-liquid or solid-phase extraction to remove interfering substances before injection.
3. Chromatographic Conditions: The following table outlines the conditions for HPLC-UV analysis.[6]
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Analytical Column | Zorbax Hypersil ODS, 150 x 4.6 mm, 5.0 µm[6] |
| Mobile Phase | 0.05 mol/L Potassium Dihydrogen Phosphate : Acetonitrile (75:25, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detector Wavelength | 280 nm[6] |
Data Presentation: Summary of Quantitative Data
The following tables provide a comparative summary of the chromatographic conditions and validation parameters for the different HPLC methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC-MS/MS Method | HPLC-Fluorescence Method | HPLC-UV Method |
| Column Type | Partisil C8 (5 µm)[2][3] | Symmetry C18[4][5] | Zorbax Hypersil ODS (5 µm)[6] |
| Mobile Phase | Methanol:Water:Formic Acid (90:10:0.1)[2][3] | Gradient of Ammonium Acetate buffer and Acetonitrile[4][5] | KH2PO4 buffer:Acetonitrile (75:25)[6] |
| Flow Rate | 0.3 mL/min[2][3] | 1.3 mL/min[4][5] | 1.0 mL/min[6] |
| Detection | MS/MS | Fluorescence (Ex: 200 nm, Em: 325 nm)[4][5] | UV (280 nm)[6] |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC-MS/MS Method | HPLC-Fluorescence Method |
| Linearity Range | 13.7 - 1374 pg/mL[2][3] | 2.5 - 1500 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99[2][3] | Not specified, but linear curve produced[4][5] |
| Lower Limit of Quantitation (LLOQ) | 13.7 pg/mL[2][3] | 2.5 ng/mL[4][5] |
| Accuracy (% Deviation) | < 15%[2][3] | Not specified |
| Precision (CV %) | < 7% (within- and between-day)[2][3] | < 10% (intra- and inter-assay)[4][5] |
| Recovery | 84.4 ± 10.9%[2][4] | ~90%[4][5] |
| Stability | Stable for 3 freeze/thaw cycles and 1 day at room temp[2][3] | Not specified |
Visualizations: Workflows and Logical Diagrams
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
Caption: General workflow for this compound analysis in plasma.
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).
Caption: Logical relationship of core HPLC system components.
References
- 1. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 2. Validation and application of a sensitive assay for this compound in human plasma by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability of this compound–Tropisetron Mixtures in 0.9% Sodium Chloride Injection for Patient-Controlled Analgesia Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Radioligand Binding Assay for Butorphanol at Opioid Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butorphanol is a synthetically derived opioid analgesic with a complex pharmacological profile, acting as a mixed agonist-antagonist at various opioid receptors.[1] It is primarily recognized for its potent agonist activity at the kappa-opioid receptor (KOR) and as a partial agonist at the mu-opioid receptor (MOR).[2][3] This dual action contributes to its clinical effects, providing analgesia with a lower potential for abuse compared to full MOR agonists.[1][3] Characterizing the binding affinity of compounds like this compound to their target receptors is a cornerstone of drug development. This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for KOR and MOR.
Principle of the Assay
Radioligand binding assays are a robust method for quantifying the interaction between a ligand and a receptor.[4][5] This protocol employs a competitive binding format where unlabeled this compound competes with a known concentration of a high-affinity radioligand for binding to a finite population of receptors in a membrane preparation.[4] By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50), one can calculate the equilibrium dissociation constant (Ki) for this compound, which is an inverse measure of its binding affinity.[6]
Quantitative Data Summary
The binding affinity of this compound varies significantly between the kappa- and mu-opioid receptors, highlighting its KOR-preferential profile.
| Receptor Subtype | Ligand | Affinity Constant (K_d / K_i) | Cell Line / Preparation | Reference |
| Kappa-Opioid Receptor (KOR) | This compound | 0.1 ± 0.02 nM | Recombinant human KOR in mammalian cell membranes | [2][3][7] |
| Mu-Opioid Receptor (MOR) | This compound | 2.4 ± 1.2 nM | Recombinant human MOR in mammalian cell membranes | [2][3][7] |
Experimental Workflow
The overall process for determining the binding affinity of this compound involves preparing receptor-containing membranes, setting up a competitive binding reaction, separating bound from free radioligand, and analyzing the resulting data.
Caption: Workflow for the in vitro this compound receptor binding assay.
Detailed Experimental Protocol
This protocol is designed for determining the Ki of this compound at the human kappa-opioid receptor (KOR) using [3H]U69,593. A parallel assay using membranes expressing the mu-opioid receptor (MOR) and [3H]DAMGO as the radioligand should be run to determine MOR affinity.
Materials and Reagents
-
Receptor Source: Frozen membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably expressing the recombinant human KOR or MOR.
-
Radioligand: [3H]U69,593 for KOR (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound Tartrate.
-
Non-Specific Binding Control: Unlabeled U69,593 (10 µM final concentration).
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
96-well polypropylene (B1209903) plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
96-well harvester for filtration.[9]
-
Liquid scintillation counter (e.g., MicroBeta counter).[9]
-
Scintillation cocktail (e.g., Betaplate Scint).[9]
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Protocol Steps
2.1. Membrane Preparation (if starting from cell pellet)
-
Thaw the cell pellet on ice and resuspend in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[9]
-
Homogenize the cell suspension using a suitable homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Dilute the membrane preparation in assay buffer to a final concentration of ~20 µg of protein per well for the assay.[8]
2.2. Competitive Binding Assay Setup Assay is performed in triplicate in a 96-well plate with a final volume of 250 µL.[9]
-
Prepare this compound Dilutions: Create a serial dilution series of this compound in assay buffer, typically covering a concentration range from 10 pM to 10 µM.
-
Set up the 96-well Plate:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM unlabeled U69,593.
-
This compound Competition Wells: Add 50 µL of each this compound dilution.
-
-
Add Radioligand: To all wells, add 50 µL of [3H]U69,593 diluted in assay buffer. The final concentration should be approximately equal to its Kd value (e.g., 0.4 nM).[8]
-
Add Membranes: To initiate the binding reaction, add 150 µL of the diluted membrane preparation (~20 µg protein) to all wells.[9]
2.3. Incubation and Filtration
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
Terminate the incubation by rapid vacuum filtration using a 96-well cell harvester through the PEI-presoaked glass fiber filters.[6][9]
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]
2.4. Radioactivity Measurement
-
Dry the filter mat, for example, for 30 minutes at 50°C.[9]
-
Seal the filter mat in a sample bag with scintillation cocktail.[9]
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM from the triplicate wells for each condition.
-
Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (NSB, CPM).
-
-
Generate Competition Curve:
-
For each this compound concentration, calculate the percent specific binding as: (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
Plot the percent specific binding against the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[6]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding assay).
-
-
-
This compound Signaling Pathways
This compound exhibits functional selectivity (or biased agonism) at the KOR, preferentially activating one downstream signaling pathway over another.
Caption: Biased agonism of this compound at the Kappa-Opioid Receptor.
This differential signaling, with partial agonism at the G protein pathway and full agonism at the β-arrestin pathway, is a key aspect of this compound's molecular pharmacology.[2][3][7] The described binding assay is the first step in characterizing such complex ligand-receptor interactions, providing the foundational affinity data necessary for further functional studies.
References
- 1. medium.com [medium.com]
- 2. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Butorphanol Analgesia Assessment in Rodents Using the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butorphanol is a synthetically derived opioid analgesic with a mixed agonist-antagonist profile at opioid receptors.[1][2] It primarily functions as an agonist at the kappa-opioid receptor (KOR) and exhibits partial agonist or antagonist activity at the mu-opioid receptor (MOR).[3][4] This unique mechanism of action provides analgesia with a potentially different side-effect profile compared to traditional MOR agonists like morphine. The tail-flick test is a widely used and reliable method for assessing the analgesic properties of compounds in rodents.[5][6] This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, providing a quantifiable measure of nociceptive threshold.[5][6] An increase in tail-flick latency following drug administration indicates an analgesic effect.[5] These application notes provide a detailed protocol for assessing the analgesic effects of this compound in rodents using the tail-flick test.
Data Presentation
The quantitative data obtained from the tail-flick test should be summarized for clear comparison. The following tables provide a template for organizing the collected data.
Table 1: Raw Tail-Flick Latency Data (in seconds)
| Animal ID | Baseline Latency (s) | 15 min Post-Dose | 30 min Post-Dose | 60 min Post-Dose | 90 min Post-Dose | 120 min Post-Dose |
| Vehicle Control Group | ||||||
| 1 | ||||||
| 2 | ||||||
| ... | ||||||
| This compound Group (Dose X mg/kg) | ||||||
| 1 | ||||||
| 2 | ||||||
| ... |
Table 2: Calculated Percent Maximum Possible Effect (%MPE)
| Animal ID | 15 min Post-Dose | 30 min Post-Dose | 60 min Post-Dose | 90 min Post-Dose | 120 min Post-Dose |
| Vehicle Control Group | |||||
| 1 | |||||
| 2 | |||||
| ... | |||||
| This compound Group (Dose X mg/kg) | |||||
| 1 | |||||
| 2 | |||||
| ... |
Experimental Protocols
Materials
-
This compound tartrate
-
Sterile saline (0.9% NaCl)
-
Tail-flick analgesiometer with a radiant heat source or hot water bath[5][6]
-
Animal restrainers
-
Syringes and needles for administration (appropriate gauge for the route of administration)
-
Timer
Methodology
1. Animal Acclimatization and Handling:
-
House the animals in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Handle the animals for several days prior to testing to minimize stress.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before starting the procedure.[9]
2. Baseline Latency Measurement:
-
Gently place the rodent in the restrainer.
-
Allow the animal to habituate to the restrainer for 15-20 minutes.[9]
-
Position the animal's tail over the radiant heat source or immerse the distal third of the tail in the hot water bath (typically 52-55°C).[7][10][11]
-
Start the timer and the heat stimulus simultaneously.
-
Record the time it takes for the animal to flick its tail out of the heat path. This is the baseline latency.
-
To prevent tissue damage, a cut-off time of 10-12 seconds must be implemented.[5][12] If the animal does not respond within this time, the heat source should be removed, and the latency recorded as the cut-off time.
-
Perform three baseline measurements for each animal with an inter-trial interval of at least 5 minutes and calculate the mean baseline latency.[7]
3. This compound Administration:
-
Prepare a solution of this compound tartrate in sterile saline.
-
Administer this compound or the vehicle (sterile saline) to the animals. A common route of administration is subcutaneous (SC) or intraperitoneal (IP).
-
Typical analgesic doses of this compound in rodents are in the range of 1-5 mg/kg. For example, a study used 2.0 mg/kg for rats and 5.0 mg/kg for mice.[7][8]
4. Post-Drug Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in the baseline measurement step.[3][13] The peak analgesic effect of this compound is often observed within 30 to 60 minutes.[3]
-
The duration of this compound's analgesic effect is typically 1 to 2 hours in both rats and mice.[7][8]
5. Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula[1][2][5]: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistically analyze the data to compare the tail-flick latencies and %MPE between the this compound-treated group and the vehicle control group. Appropriate statistical tests include t-tests or ANOVA followed by post-hoc tests.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound analgesia using the tail-flick test.
Caption: Signaling pathway of this compound-mediated analgesia via the kappa-opioid receptor.
References
- 1. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ekja.org [ekja.org]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. mdpi.com [mdpi.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Establishing a Butorphanol Dose-Response Curve in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for establishing a butorphanol dose-response curve for analgesia in rats using thermal nociceptive assays. These protocols are designed to ensure reproducible and accurate assessment of this compound's analgesic properties.
Introduction
This compound is a synthetic opioid analgesic with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] It primarily functions as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or antagonist at the mu-opioid receptor (MOR).[1][2] This dual action provides analgesia with a reported ceiling effect on respiratory depression compared to full mu-opioid agonists, making it a subject of interest in pain management research.[1] Establishing a dose-response curve is a critical step in preclinical studies to determine the potency and efficacy of an analgesic compound. This document outlines the protocols for two standard thermal nociception tests in rats, the tail-flick test and the hot plate test, to generate a reliable this compound dose-response curve.
This compound's Mechanism of Action
This compound's analgesic effects are primarily mediated through its interaction with KOR and MOR in the central nervous system.[1] At the KOR, this compound acts as an agonist, which contributes to analgesia by inhibiting neurotransmitter release in the spinal cord and brain, thereby reducing the transmission of pain signals.[1] At the MOR, it acts as a partial agonist or antagonist, which contributes to its safety profile by limiting the extent of mu-opioid-related side effects such as respiratory depression and euphoria.[1] this compound has a significantly higher affinity for the KOR compared to the MOR.[3][4]
Signaling Pathways
This compound's interaction with opioid receptors initiates intracellular signaling cascades. At the KOR, it acts as a partial agonist in the G-protein activation pathway and a full agonist in the β-arrestin recruitment pathway.[3][4]
Caption: this compound's signaling mechanism.
Experimental Protocols
The following protocols describe the tail-flick and hot plate tests, two common methods for assessing the analgesic effects of this compound in rats.
Experimental Workflow
The general workflow for establishing the dose-response curve is as follows:
Caption: Experimental workflow for dose-response analysis.
Animals
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before testing and habituated to the experimental procedures to reduce stress-induced analgesia.[7]
This compound Dosage and Administration
-
Vehicle: Sterile saline (0.9% NaCl).
-
Route of Administration: Subcutaneous (SC) injection is common for systemic effects.[5][6]
-
Dosage Range: A range of doses should be selected to capture the full dose-response curve, from no effect to the maximal effect. Based on literature, a starting range could be 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.[6][8] The ED50 for this compound in a rat incisional pain model has been reported as 295 µg/kg (0.295 mg/kg).[9]
Tail-Flick Test Protocol
The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus.[10]
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
Procedure:
-
Habituation: On two consecutive days before testing, gently restrain the rats and place them in the tail-flick apparatus to acclimate them to the procedure.[7]
-
Baseline Latency: On the test day, determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the distal portion of the tail.[7] The time from the onset of the heat stimulus to the withdrawal of the tail is recorded.[7] Take the average of three consecutive measurements.[7] A cut-off time (e.g., 15 seconds) must be set to prevent tissue damage.[7]
-
Drug Administration: Administer the selected dose of this compound or vehicle subcutaneously.
-
Post-Drug Latency: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test Protocol
The hot plate test assesses the response to a thermal stimulus applied to the paws.[11]
Materials:
-
Hot plate apparatus with adjustable temperature and an enclosure.
-
Timer.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.[11]
-
Baseline Latency: Set the hot plate temperature to a constant, non-injurious level (e.g., 51-55°C).[12] Place the rat on the hot plate and start the timer. The latency to the first sign of nociception (e.g., hind paw licking, shaking, or jumping) is recorded.[11][13] A cut-off time (e.g., 50-60 seconds) should be established to prevent tissue injury.[11]
-
Drug Administration: Administer the selected dose of this compound or vehicle subcutaneously.
-
Post-Drug Latency: At specified time intervals after drug administration, place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The dose-response curve is generated by plotting the %MPE against the logarithm of the this compound dose. From this curve, the ED50 (the dose that produces 50% of the maximum effect) can be calculated using non-linear regression analysis.
Table 1: Example this compound Doses and Effects in Rats
| Dose (mg/kg, SC) | Analgesic Effect (Test Model) | Duration of Action | Reference |
| 2.0 | Mild analgesia (Hot Plate & Tail Flick) | 1-2 hours | [5][6] |
| 0.295 | ED50 (Incisional Pain Model) | Not specified | [9] |
| 1.0, 1.8, 3.2 | Partial agonist effect, rightward shift in morphine dose-effect curve (Tail Flick) | Not specified | [8] |
| 2.0 - 16.0 | Increased food intake (satiated rats) | Up to 6 hours | [14] |
Conclusion
By following these detailed protocols for the tail-flick and hot plate tests, researchers can reliably establish a this compound dose-response curve in rats. This data is essential for understanding the analgesic properties of this compound and for guiding further preclinical and clinical development. Careful attention to animal handling, experimental procedures, and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 2. xenonhealth.com [xenonhealth.com]
- 3. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic effect and pharmacological mechanism of fentanyl and this compound in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dol.inf.br [dol.inf.br]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Effects of this compound on Feeding and Neuropeptide Y in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butorphanol Sedation Scoring in Canine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butorphanol is a synthetic opioid agonist-antagonist widely used in veterinary medicine for its analgesic and sedative properties. It functions primarily as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist.[1] This dual action provides sedation and analgesia with a reduced risk of the profound respiratory depression associated with pure mu-agonist opioids.[2] Accurate quantification of sedation is critical in preclinical and clinical studies to determine dose-response relationships, efficacy, and safety of this compound and other sedative agents. These application notes provide a detailed framework for a validated sedation scoring system, experimental protocols for its use, and the underlying physiological mechanisms of this compound-induced sedation in canines.
Validated Canine Sedation Scoring System
A reliable method for assessing sedation is crucial for obtaining objective data. The following composite numerical rating scale has been validated for assessing sedation levels in dogs and is suitable for studies involving this compound.[3][4][5] The system evaluates seven distinct parameters, with a higher total score indicating a deeper level of sedation.
Data Presentation: Table 1. Canine Sedation Scoring System
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| General Appearance/Attitude | Alert, responsive, interactive | Calm, quiet, but still responsive | Drowsy, head lowered, delayed response | Asleep, rousable only with strong stimuli |
| Spontaneous Posture | Standing or sitting alertly | Sternal recumbency, head up | Sternal recumbency, head on paws | Lateral recumbency |
| Response to Noise (e.g., clicker) | Immediate head turn, alert ears | Delayed head turn or ear twitch | Slight or no head movement | No response |
| Palpebral Reflex | Brisk and complete blink | Slow or incomplete blink | Very slow, incomplete blink | Absent |
| Eye Position | Central | Ventral rotation | Marked ventral rotation | Central and fixed |
| Jaw & Tongue Relaxation | Normal tone, resists opening | Reduced tone, easily opened | Flaccid jaw, tongue may be exposed | No resistance, tongue hangs out |
| Resistance to Lateral Recumbency | Actively resists being pushed over | Some resistance, but can be positioned | Little to no resistance | No resistance (already in lateral) |
| Total Score | 0 | Sum of scores (1-7) | Sum of scores (8-14) | Sum of scores (15-21) |
Note: The total score provides a quantitative measure of sedation. For example, a dog that is in sternal recumbency with its head on its paws (Score 2), has a slow palpebral reflex (Score 1), and shows little resistance to being placed in lateral recumbency (Score 2) would have a subtotal of 5, indicating moderate sedation.
Experimental Protocols
The following protocol outlines a standardized methodology for assessing sedation in canine studies using this compound.
3.1 Animal Preparation and Acclimatization
-
Animals: Use healthy, purpose-bred dogs (e.g., Beagles) of a consistent age and weight range to minimize variability.
-
Health Status: Confirm health through a physical examination and complete blood count/serum biochemistry prior to the study.
-
Acclimatization: Allow animals to acclimate to the housing and testing environment for at least 7 days before the study begins.
-
Fasting: Fast dogs for 12 hours prior to drug administration to prevent vomiting and aspiration, with water available ad libitum.[2][6]
-
Environment: Conduct all assessments in a quiet, dedicated room with controlled temperature and lighting to minimize external stimuli.[3]
3.2 Drug Administration and Dosing
-
Route of Administration: this compound can be administered intravenously (IV) or intramuscularly (IM). The route should be consistent within a study.[2][7]
-
Dosage: A common sedative dose for this compound in dogs ranges from 0.2 to 0.4 mg/kg.[2][7] A control group should receive a saline placebo.
-
Administration: For IV administration, use a cephalic or saphenous catheter. For IM administration, the epaxial muscles are a common site.
3.3 Data Collection and Schedule
-
Baseline Measurement (T0): Before drug administration, perform a baseline assessment, including the sedation score and physiological parameters.
-
Post-Administration Assessments: Collect data at predefined time points. A typical schedule includes assessments at 5, 10, 15, 20, 30, 45, and 60 minutes post-administration, and then hourly as needed, depending on the expected duration of action.[6][7]
-
Sedation Scoring: Two trained and blinded observers should independently score each dog at each time point. The average of the two scores should be used for analysis to ensure inter-rater reliability.[3]
-
Physiological Monitoring: At each time point, record key physiological parameters, including:
-
Heart Rate (beats per minute)
-
Respiratory Rate (breaths per minute)
-
Rectal Temperature (°C)
-
Arterial Blood Pressure (Systolic, Diastolic, Mean) if feasible.[6]
-
3.4 Data Presentation: Example Quantitative Data
The following table is a template illustrating how to present sedation score data from a hypothetical study comparing two this compound doses.
Table 2: Mean Sedation Scores (± SD) Over Time
| Time Point | Placebo (Saline) | This compound (0.2 mg/kg IV) | This compound (0.4 mg/kg IV) |
| Baseline (T0) | 0.5 ± 0.2 | 0.6 ± 0.3 | 0.5 ± 0.2 |
| 15 min | 0.7 ± 0.3 | 8.2 ± 1.5 | 12.5 ± 2.1 |
| 30 min | 0.6 ± 0.2 | 9.5 ± 1.8 | 14.1 ± 2.5 |
| 60 min | 0.5 ± 0.3 | 6.8 ± 1.2 | 10.3 ± 1.9 |
| 120 min | 0.5 ± 0.2 | 2.1 ± 0.8 | 4.5 ± 1.1 |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Sedation
This compound exerts its sedative effects primarily through agonism at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to the KOR initiates an intracellular signaling cascade.
Caption: Signaling cascade of this compound at the kappa-opioid receptor.
Experimental Workflow for a Canine Sedation Study
A well-defined workflow is essential for the systematic execution of a canine sedation study.
Caption: Standardized workflow for a canine this compound sedation study.
Logical Relationship of Sedation Scoring
The sedation scoring system is designed to reflect a progressive increase in central nervous system depression.
Caption: Logical progression of sedation states based on total score.
References
- 1. What are μ opioid receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of sedation with a combination of this compound and midazolam on quantitative contrast-enhanced ultrasonography of duodenum in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sedation with this compound on variables pertaining to the ophthalmic examination in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Butorphanol Administration in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butorphanol is a synthetic opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. It primarily acts as an agonist at κ-opioid receptors and a partial agonist/antagonist at μ-opioid receptors. This dual mechanism of action provides effective analgesia while potentially mitigating some of the undesirable side effects associated with pure μ-opioid agonists, such as severe respiratory depression and dependence.
Intranasal (IN) administration offers a non-invasive alternative to parenteral injections for delivering analgesics in research animals. This route can lead to rapid absorption and onset of action by bypassing first-pass metabolism. These application notes provide a comprehensive overview of the available data and detailed protocols for the use of intranasal this compound in various rodent pain models.
Data Presentation
Pharmacokinetic Parameters of Intranasal this compound
While rodent-specific pharmacokinetic data for intranasal this compound is limited in the publicly available literature, human studies provide valuable insights into its absorption and bioavailability. It is important to note that these values may not be directly transferable to rodent models but can serve as a useful reference.
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Humans
| Parameter | Value | Reference |
| Bioavailability | ~60-70% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [2] |
| Elimination Half-life | 4-7 hours | [1] |
Note: These values are from human studies and should be interpreted with caution for rodent models.
Analgesic Efficacy of this compound in Rodents (Subcutaneous Administration)
The following table summarizes the analgesic efficacy of this compound administered subcutaneously in rats and mice, providing a basis for dose selection in intranasal studies.
Table 2: Analgesic Efficacy of Subcutaneous this compound in Rodents
| Species | Pain Model | Effective Dose (mg/kg, SC) | Duration of Action | Reference |
| Rat | Hot Plate, Tail Flick | 2.0 | 1-2 hours | [3][4] |
| Mouse | Hot Plate, Tail Flick | 5.0 | 1-2 hours | [3][4] |
Experimental Protocols
General Protocol for Intranasal Administration in Rodents
This protocol provides a general guideline for the intranasal administration of this compound solution to mice and rats.
Materials:
-
This compound tartrate solution (commercially available injectable solution can be used)
-
Sterile saline or phosphate-buffered saline (PBS) for dilution
-
Micropipette with sterile, fine-point tips
-
Appropriate restraint device for the animal (e.g., DecapiCone®, hand restraint)
-
Anesthetic (if required for the procedure, e.g., isoflurane)
Procedure:
-
Animal Restraint: Properly restrain the animal to immobilize its head. For awake animals, gentle but firm manual restraint is crucial. For animals under light anesthesia, ensure the head is stable.
-
Drug Preparation: Dilute the this compound tartrate solution to the desired concentration with sterile saline or PBS. The final volume for administration should be small to prevent the solution from draining into the pharynx and being swallowed. Recommended volumes are 5-10 µL per nostril for mice and 20-50 µL per nostril for rats.
-
Administration:
-
Using a micropipette with a fine-point tip, draw up the calculated volume of the this compound solution.
-
Carefully position the pipette tip at the entrance of one nostril.
-
Slowly dispense a small droplet of the solution onto the nasal opening, allowing the animal to inhale the liquid.
-
Alternate between nostrils for the total dose to be administered.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Monitor for signs of analgesia according to the specific pain model being used.
Protocol for Neuropathic Pain Model in Rats (Chronic Constriction Injury)
This protocol is adapted from a study investigating the effects of intranasal this compound on mechanical allodynia in a rat model of neuropathic pain.[5]
Animal Model:
-
Adult male Sprague-Dawley rats (200-250 g).
-
Chronic Constriction Injury (CCI) of the sciatic nerve is induced surgically.
Drug Administration:
-
Dose: 100 µg of this compound in a total volume of 100 µL.[5]
-
Administration: Administer 50 µL into each nostril using the general intranasal administration protocol described above.
Pain Assessment:
-
Method: Mechanical withdrawal threshold is assessed using von Frey filaments.
-
Timeline: Measure the baseline threshold before drug administration and at various time points post-administration (e.g., 10 min, 30 min, 2 h, 4 h, 6 h).[5]
Proposed Protocol for Thermal Pain Models (Hot Plate and Tail Flick Tests) in Mice
This proposed protocol is based on subcutaneous dosage data and general procedures for thermal pain assessment. Dose adjustments may be necessary.
Animal Model:
-
Adult mice (e.g., C57BL/6, Swiss Webster) weighing 20-30 g.
Drug Administration:
-
Proposed Starting Dose: Based on the subcutaneous effective dose of 5.0 mg/kg, an initial intranasal dose of 2.5-5.0 mg/kg is suggested. The higher bioavailability of the intranasal route may allow for a lower dose.
-
Administration: Administer the calculated dose in a small volume (e.g., 5-10 µL per nostril) using the general intranasal administration protocol.
Pain Assessment:
-
Hot Plate Test:
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Assess baseline latency before drug administration and at various time points after (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Tail Flick Test:
-
Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
Establish a cut-off time to prevent burns.
-
Assess baseline latency and post-administration latencies at similar time points as the hot plate test.
-
Proposed Protocol for Inflammatory Pain Model (Formalin Test) in Mice
This proposed protocol is based on general procedures for the formalin test.
Animal Model:
-
Adult mice.
Drug Administration:
-
Proposed Starting Dose: 2.5-5.0 mg/kg, administered intranasally 15-30 minutes prior to formalin injection.
Pain Assessment:
-
Procedure:
-
Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (15-30 minutes post-injection) representing inflammatory pain.
-
Proposed Protocol for Postoperative Pain in Rodents
This protocol provides a general framework for evaluating the analgesic efficacy of intranasal this compound in a surgical pain model.
Animal Model:
-
Mice or rats undergoing a surgical procedure (e.g., laparotomy, plantar incision).
Drug Administration:
-
Proposed Starting Dose:
-
Rats: 1.0-2.0 mg/kg intranasally.
-
Mice: 2.5-5.0 mg/kg intranasally.
-
-
Timing: Administer intranasally immediately before or after surgery.
Pain Assessment:
-
Methods:
-
Spontaneous Pain Behaviors: Observe for signs of pain such as writhing, flinching, guarding the surgical site, and changes in posture or activity.
-
Evoked Pain Behaviors: Assess mechanical allodynia using von Frey filaments near the incision site.
-
Pain Scoring Systems: Utilize a validated pain scoring system for the specific species and surgical model.
-
-
Timeline: Assess pain at regular intervals post-surgery (e.g., 1, 2, 4, 6, 12, 24 hours).
Mandatory Visualizations
Caption: this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. researchgate.net [researchgate.net]
- 4. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aapharma.ca [aapharma.ca]
Application Notes and Protocols for the Combined Use of Butorphanol and Dexmedetomidine in Veterinary Sedation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of butorphanol and dexmedetomidine (B676) for sedation in veterinary medicine. This combination is frequently utilized to produce synergistic sedative and analgesic effects, allowing for lower individual drug doses and potentially reducing dose-dependent side effects. The following sections detail the mechanism of action, provide quantitative data from cited studies, and outline experimental protocols for research applications.
Mechanism of Action
The sedative and analgesic effects of the this compound-dexmedetomidine combination stem from the distinct yet complementary actions of each drug on the central nervous system.
-
Dexmedetomidine: A potent and highly selective α2-adrenergic receptor agonist. Its primary mechanism of action involves binding to presynaptic α2-receptors in the locus coeruleus of the brainstem. This binding inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal and vigilance, leading to sedation, anxiolysis, and analgesia.[1][2] Postsynaptic α2-adrenoceptors in the central and peripheral nervous systems also contribute to these effects.[3][4]
-
This compound: A synthetic opioid with a mixed agonist-antagonist profile. It primarily acts as an agonist at κ-opioid receptors and an antagonist at μ-opioid receptors.[5] Activation of κ-opioid receptors contributes to analgesia and sedation.[6][7]
The co-administration of these two drugs results in a synergistic effect, providing a greater level of sedation and analgesia than either drug could achieve alone at clinically comparable doses.[8]
Signaling Pathways
The intracellular signaling cascades initiated by dexmedetomidine and this compound are crucial to their clinical effects.
Dexmedetomidine Signaling Pathway
Dexmedetomidine, upon binding to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to hyperpolarization of the neuron and a decrease in neurotransmitter release.
This compound Signaling Pathway
This compound binds to the κ-opioid receptor, another GPCR, which is also coupled to the inhibitory G-protein (Gi). Similar to the α2-adrenergic pathway, this activation inhibits adenylyl cyclase, reducing cAMP levels. Additionally, G-protein activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and the closing of voltage-gated calcium channels, which further reduces neurotransmitter release.
References
- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 5. mdpi.com [mdpi.com]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Hot Plate Test Evaluating Butorphanol Analgesia in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hot plate test is a widely utilized and reliable method for assessing the analgesic properties of pharmacological substances in rodents.[1] This test measures the latency of a mouse's response to a thermal stimulus, providing an indication of the drug's efficacy in modulating pain perception, particularly at the supraspinal level.[1][2] Butorphanol, a synthetic opioid, is of particular interest due to its mixed agonist-antagonist activity at opioid receptors.[3][4] It primarily acts as an agonist at kappa-opioid receptors and a partial agonist or antagonist at mu-opioid receptors.[3][4] This dual action provides analgesia with a potential ceiling effect on respiratory depression, making it a subject of significant research interest.[3][5]
These application notes provide a detailed protocol for utilizing the hot plate test to evaluate the analgesic effects of this compound in mice. The document includes a comprehensive experimental workflow, data presentation guidelines, and a diagram of the relevant signaling pathway.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its analgesic effects through complex interactions with the opioid receptor system in the central nervous system.[3][4] As a morphinan (B1239233) derivative, it has a high affinity for kappa-opioid receptors, where it acts as an agonist.[3] Activation of these receptors leads to the inhibition of neurotransmitter release in the brain and spinal cord, thereby reducing the transmission of pain signals.[3] Simultaneously, this compound acts as a partial agonist or antagonist at mu-opioid receptors.[3] This interaction contributes to its analgesic properties while potentially mitigating some of the adverse effects associated with full mu-opioid agonists, such as severe respiratory depression.[3][5] The analgesic effects of this compound may also be influenced by its modulation of other neurotransmitter systems, including norepinephrine (B1679862) and serotonin, which are involved in descending pain inhibition pathways.[3]
Caption: this compound's dual action on opioid receptors to modulate pain signaling.
Experimental Protocol
This protocol outlines the necessary steps for conducting a hot plate test to assess this compound-induced analgesia in mice.
Materials:
-
Hot plate apparatus with adjustable temperature control and a transparent cylinder to confine the mice.[6]
-
Male ICR mice (25-35 g).[7]
-
This compound tartrate solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for subcutaneous injection.
-
Timers.
Procedure:
-
Acclimation: Allow the mice to acclimate to the laboratory environment for at least 30-60 minutes before testing.[6] This helps to reduce stress-induced variability in pain responses.
-
Apparatus Setup:
-
Baseline Latency Measurement:
-
Gently place each mouse individually onto the hot plate within the cylinder.
-
Start the timer immediately.
-
Observe the mouse for nocifensive behaviors, which include hind paw licking, hind paw shaking or flicking, and jumping.[2][6]
-
Stop the timer at the first sign of a definitive pain response and record the latency in seconds.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established.[6] If a mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
It is recommended to obtain at least two to five baseline measurements for each mouse.[7][8]
-
-
Drug Administration:
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in the baseline measurement step.[8]
-
The timing of these measurements is crucial for determining the onset, peak effect, and duration of this compound's analgesic activity.
-
Experimental Workflow
Caption: A streamlined workflow for the hot plate analgesia test.
Data Presentation and Analysis
To facilitate clear interpretation and comparison of results, all quantitative data should be systematically organized. A key metric for analysis is the Percent Maximum Possible Effect (%MPE), which normalizes the data and accounts for individual differences in baseline sensitivity.
Calculation of %MPE:
%MPE = [ (Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
Data Summary Table:
The following table provides a template for summarizing the analgesic effect of this compound at various doses and time points.
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM (Baseline) | Mean Latency (s) ± SEM (30 min) | %MPE (30 min) | Mean Latency (s) ± SEM (60 min) | %MPE (60 min) |
| Vehicle | - | 10 | 12.5 ± 0.8 | 13.2 ± 0.9 | 5.8% | 12.8 ± 0.7 | 2.5% |
| This compound | 1.0 | 10 | 12.8 ± 0.7 | 20.5 ± 1.5 | 65.8% | 18.2 ± 1.3 | 47.4% |
| This compound | 3.2 | 10 | 12.3 ± 0.9 | 28.9 ± 2.1 | 140.4% | 25.4 ± 1.9 | 110.8% |
| This compound | 5.0 | 10 | 12.6 ± 0.8 | 35.7 ± 2.5 | 192.3% | 31.1 ± 2.2 | 156.8% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes. Statistical analysis, such as a two-way ANOVA followed by a post-hoc test, is recommended for comparing treatment groups over time.[10]
Discussion
The hot plate test is a robust method for evaluating the analgesic efficacy of this compound. A dose-dependent increase in the latency to a thermal stimulus is indicative of the compound's analgesic effect. In mice, this compound has been shown to produce a significant, though sometimes partial, analgesic effect.[9] The duration of action for this compound in mice is typically in the range of 1 to 2 hours.[7][11]
It is important to consider that various factors can influence the results of the hot plate test, including the strain, sex, and age of the mice, as well as the specific experimental conditions.[11] Therefore, it is crucial to maintain consistency in the experimental protocol and to use appropriate controls to ensure the validity of the findings. The integration of supraspinal pathways in the hot plate test makes it a valuable tool for assessing centrally acting analgesics like this compound.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 4. xenonhealth.com [xenonhealth.com]
- 5. The pharmacology of this compound, a 3,14-dihydroxymorphinan narcotic antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Butorphanol-Induced Pica in Laboratory Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address butorphanol-induced pica in laboratory rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced pica and why is it a concern in laboratory rats?
A1: this compound, a synthetic opioid analgesic, can induce pica, a behavior characterized by the consumption of non-nutritive substances such as bedding, paper, or kaolin (B608303) clay. This side effect is a significant concern in research settings as it can lead to gastrointestinal complications, including impaction, which may compromise animal welfare and the integrity of experimental data. The incidence and severity of pica can be influenced by the dose of this compound administered and the strain of the rat.
Q2: What is the underlying mechanism of this compound-induced pica?
A2: this compound is a mixed agonist-antagonist that primarily exerts its effects through kappa-opioid receptors (KORs).[1] The prevailing hypothesis is that activation of KORs in the central nervous system contributes to the manifestation of pica. This is supported by studies showing that other kappa-opioid agonists also induce this behavior. The exact downstream signaling pathways leading to pica are still under investigation but are thought to involve alterations in mood and reward pathways, potentially creating a compulsive-like behavior.
Q3: How can I quantitatively measure pica in my rat colony?
A3: The most common and validated method for quantifying pica in laboratory rats is the kaolin consumption test . Kaolin is a non-nutritive clay that rats will ingest when experiencing pica. The amount of kaolin consumed over a specific period can be precisely measured and used as a reliable index of pica intensity.
Q4: Are there any known agents to mitigate this compound-induced pica?
A4: While research specifically targeting this compound-induced pica is limited, evidence suggests that opioid antagonists and agents targeting kappa-opioid receptors may be effective.
-
Naloxone: A non-selective opioid antagonist, has been shown to reverse other effects of this compound and is a logical candidate for mitigating pica.
-
Selective Kappa-Opioid Receptor Antagonists: Compounds like nor-binaltorphimine (nor-BNI) and JDTic, which specifically block KORs, are expected to be effective in preventing or reducing this compound-induced pica.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence or severity of pica observed.
| Potential Cause | Troubleshooting Step |
| This compound Overdose | Review your dosing calculations and administration technique. Ensure accurate measurement and delivery of the intended dose. Consider a dose-reduction study to determine the minimum effective analgesic dose with an acceptable level of pica. |
| Rat Strain Susceptibility | Be aware that some rat strains may be more prone to developing pica. If possible, consider using a different strain that is reported to be less sensitive. |
| Environmental Stressors | Ensure the housing environment is calm and enriched to minimize stress, which can exacerbate pica behavior. |
| Dietary Deficiencies | Although unlikely to be the primary cause with standard lab chow, ensure the diet is nutritionally complete to rule out any underlying nutritional cravings. |
Issue 2: Inconsistent or variable pica measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent Kaolin Presentation | Ensure the kaolin is presented in a consistent form (e.g., powder in a specific type of container) and location within the cage for all animals. |
| Spillage and Contamination | Use specialized feeders designed to minimize spillage of kaolin. Account for any spilled kaolin when measuring consumption. Ensure kaolin is not contaminated with food or bedding. |
| Acclimation Period | Allow rats a sufficient acclimation period to the kaolin before the start of the experiment to reduce novelty-induced consumption. |
| Circadian Rhythm Effects | Conduct pica measurements at the same time each day to account for diurnal variations in feeding and activity patterns. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound-Induced Kaolin Consumption
(Note: The following data are illustrative and intended for guidance. Actual results may vary based on experimental conditions and rat strain.)
| This compound Dose (mg/kg, s.c.) | Mean Kaolin Consumption ( g/24h ) ± SEM |
| 0 (Saline Control) | 0.2 ± 0.1 |
| 1.0 | 2.5 ± 0.5 |
| 2.5 | 5.8 ± 0.9 |
| 5.0 | 9.3 ± 1.2 |
Table 2: Illustrative Efficacy of Antagonists in Mitigating this compound-Induced Pica
(Note: The following data are illustrative and based on the expected pharmacology of the compounds. Optimal doses should be determined experimentally.)
| Treatment Group (Doses in mg/kg, s.c.) | Mean Kaolin Consumption ( g/24h ) ± SEM |
| This compound (2.5) + Saline | 5.8 ± 0.9 |
| This compound (2.5) + Naloxone (1.0) | 1.1 ± 0.3 |
| This compound (2.5) + nor-Binaltorphimine (10) | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Pica using the Kaolin Consumption Test
Objective: To quantify the dose-dependent effect of this compound on pica behavior in laboratory rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound tartrate solution
-
Sterile saline solution (0.9% NaCl)
-
Kaolin powder (pharmaceutical grade)
-
Specialized food hoppers for kaolin
-
Standard laboratory rat chow and water
-
Metabolic cages for accurate collection of spillage
Procedure:
-
Acclimation: House rats individually in standard cages with ad libitum access to food and water for at least 3 days prior to the experiment.
-
Kaolin Introduction: Introduce a pre-weighed amount of kaolin in a specialized food hopper into each cage for 48 hours to acclimate the rats to its presence.
-
Baseline Measurement: For 24 hours prior to drug administration, measure baseline kaolin and food consumption.
-
Drug Administration: Divide rats into groups and administer a single subcutaneous (s.c.) injection of either saline (control) or this compound at varying doses (e.g., 1.0, 2.5, 5.0 mg/kg).
-
Pica Measurement: Immediately after injection, provide a pre-weighed amount of fresh kaolin. Measure the amount of kaolin consumed over the next 24 hours. Account for any spillage by placing a collection tray under the hopper.
-
Data Analysis: Calculate the net kaolin consumption for each rat by subtracting the remaining amount (including spillage) from the initial amount. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
Protocol 2: Mitigation of this compound-Induced Pica with a Kappa-Opioid Antagonist
Objective: To assess the efficacy of a selective kappa-opioid antagonist (e.g., nor-binaltorphimine) in reducing this compound-induced pica.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound tartrate solution
-
nor-Binaltorphimine (nor-BNI) solution
-
Vehicle for nor-BNI
-
Kaolin powder and specialized hoppers
-
Standard laboratory rat chow and water
Procedure:
-
Acclimation and Baseline: Follow steps 1-3 from Protocol 1.
-
Antagonist Pre-treatment: Divide rats into treatment groups. Administer a subcutaneous (s.c.) injection of either vehicle or nor-BNI (e.g., 10 mg/kg) 30 minutes prior to this compound administration.
-
This compound Administration: Administer a subcutaneous (s.c.) injection of this compound at a dose known to induce significant pica (e.g., 2.5 mg/kg) to all groups except for a vehicle control group.
-
Pica Measurement: Follow step 5 from Protocol 1 to measure kaolin consumption over 24 hours.
-
Data Analysis: Compare kaolin consumption between the group receiving this compound alone and the group pre-treated with nor-BNI using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
References
Optimizing butorphanol dosage to minimize respiratory depression
Technical Support Center: Butorphanol Dosage Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on optimizing dosage to achieve desired analgesic effects while minimizing the risk of respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it relate to respiratory depression?
This compound is a synthetically derived opioid agonist-antagonist analgesic.[1] Its pharmacological profile is defined by its interaction with two primary opioid receptors in the central nervous system (CNS):
-
Kappa (κ) Opioid Receptor: this compound acts as a full agonist at the κ-opioid receptor, which contributes significantly to its analgesic effects.[2][3][4]
-
Mu (μ) Opioid Receptor: It acts as a partial agonist or antagonist at the μ-opioid receptor.[1][2][5] This is a key differentiator from traditional opioids like morphine, which are full μ-receptor agonists.
The respiratory depression associated with this compound is primarily mediated by its activity at the μ-opioid receptor, which involves a reduction in the responsiveness of the brain stem respiratory centers to carbon dioxide.[1] However, because this compound is only a partial agonist at this receptor, it exhibits a "ceiling effect" for respiratory depression. This means that beyond a certain dose, further increases do not lead to a proportionally greater depression of respiration, unlike full μ-agonists.[2][6]
Caption: this compound's dual action on opioid receptors.
Q2: How does the respiratory depression profile of this compound compare to a full μ-agonist like morphine?
Studies in humans have shown that at lower equianalgesic doses, 2 mg of intravenous (IV) this compound depresses respiration to a degree comparable to 10 mg of IV morphine sulfate.[1][7] The critical difference is the dose-response relationship:
-
This compound: Exhibits a ceiling effect. At higher doses, the magnitude of respiratory depression does not significantly increase, although the duration of the effect may be prolonged.[1][6][7]
-
Morphine: As a full μ-agonist, it produces dose-dependent respiratory depression, where higher doses lead to progressively more severe depression without a ceiling.
This ceiling effect makes this compound a potentially safer option in certain clinical and experimental scenarios where the risk of profound respiratory depression is a major concern.[2]
Table 1: Comparative Respiratory Effects of this compound and Morphine
| Feature | This compound | Morphine |
|---|---|---|
| Primary Receptor Action | κ-agonist, μ-partial agonist/antagonist[2][5] | Full μ-agonist[8] |
| Respiratory Depression | Ceiling effect observed[6] | Dose-dependent, no ceiling[2] |
| Comparable Depression | 2 mg IV comparable to 10 mg morphine IV[1][7] | Standard for opioid-induced respiratory depression[9] |
| Effect of High Doses | Increased duration, not magnitude, of depression[1][10] | Increased magnitude and risk of fatality[2] |
Q3: What factors can increase the risk of respiratory depression when using this compound?
While this compound has a ceiling effect, the risk of clinically significant respiratory depression is heightened by several factors:
-
Co-administration with CNS Depressants: The concomitant use of this compound with benzodiazepines, alcohol, or other CNS depressants can lead to profound sedation, respiratory depression, and coma.[1][11] A lower initial dose of this compound is recommended in these cases.[1]
-
CYP3A4 Inhibitors: Co-administration with cytochrome P450 3A4 inhibitors can increase this compound plasma concentrations, potentially prolonging its adverse effects, including respiratory depression.[11]
-
Impaired Organ Function: Patients with impaired renal or hepatic function may have slower drug elimination.[5][7] For these subjects, the initial dose should be reduced (e.g., by half), and the dosing interval should be extended.[7][12]
-
Age: Geriatric patients are often more susceptible to the respiratory depressant effects of opioids. Slower titration and careful monitoring are crucial.[1] A study on painless gastroscopy found that the effective dose (ED50 and ED95) of this compound decreased with increasing age.[13]
Troubleshooting Guide
Issue: I've observed significant respiratory depression in my animal model at a dose that was expected to be safe. What should I check?
If you encounter unexpected or severe respiratory depression, a systematic check of your protocol and experimental conditions is warranted.
Caption: Troubleshooting workflow for unexpected respiratory depression.
-
Verify Dosage: Double-check all calculations, including the concentration of your stock solution and the final administered volume. Ensure the dose is correct for the animal's weight.
-
Review Concomitant Medications: Analyze all other substances administered. Anesthetics, sedatives, or other CNS depressants can have synergistic effects with this compound, potentiating respiratory depression.[1][11]
-
Assess Animal Health: Underlying health conditions, age, or even the specific strain of the animal can influence sensitivity to opioids.[1]
-
Consider Reversal: For severe cases, administration of an opioid antagonist like naloxone can be used to reverse respiratory depression.[1] Note that the duration of naloxone's effect may be shorter than this compound's, requiring careful monitoring and potentially repeated doses.[1][14]
Issue: Can this compound-induced respiratory depression be reversed? If so, how?
Yes, respiratory depression caused by this compound can be reversed with an opioid antagonist such as naloxone.[1]
-
Mechanism: Naloxone is a non-specific, competitive opioid antagonist that displaces this compound from opioid receptors, primarily the μ-receptor, thereby reversing its effects.[15]
-
Dosage Considerations: Because this compound is a mixed agonist-antagonist, larger or repeated doses of naloxone may be necessary for complete reversal compared to what is needed for full μ-agonists.[1] The effective dose window for naloxone is crucial; studies on reversing the partial agonist buprenorphine have shown that very high doses can sometimes be less effective, suggesting a bell-shaped dose-response curve.[14][16][17]
-
Monitoring: The duration of action for naloxone is generally shorter than that of this compound. Therefore, it is critical to monitor the subject until spontaneous respiration is reliably re-established, as "renarcotization" (a return of opioid effects) can occur after the naloxone wears off.[1][15] A continuous infusion of naloxone may be required to maintain reversal.[14][18]
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression in Rodents Using Whole-Body Plethysmography (WBP)
This non-invasive method is commonly used to assess respiratory parameters in conscious, unrestrained rodents.[19]
Objective: To quantify the effects of this compound on respiratory rate, tidal volume, and minute volume.
Methodology:
-
Acclimation:
-
For at least two days prior to the experiment, acclimate the animals to the WBP chambers for approximately 1 hour each day. This reduces stress-induced respiratory changes.[9]
-
On the day of the experiment, allow the animal to habituate inside the chamber for at least 30-60 minutes before baseline recording.[9][19]
-
-
Baseline Recording:
-
Record respiratory parameters (respiratory frequency, tidal volume, minute volume) for a stable 30-minute period to establish a pre-treatment baseline.
-
-
Drug Administration:
-
Post-Treatment Monitoring:
-
Continuously record respiratory parameters for at least 2-4 hours post-administration. The peak effect of IV this compound occurs within 30-60 minutes.[11]
-
-
(Optional) Hypercapnic Challenge:
-
To assess the drug's effect on chemosensitivity, introduce a gas mixture containing 5-8% CO₂ into the chamber after a stable post-drug period.[19] This challenge amplifies respiratory depression, making it easier to detect subtle effects.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for respiratory rate, tidal volume, and minute volume at various time points post-injection.
-
Compare the results between the vehicle control group and this compound-treated groups using appropriate statistical tests.
-
Protocol 2: Monitoring with Pulse Oximetry
Pulse oximetry is a non-invasive technique for monitoring heart rate and, most importantly, blood oxygen saturation (SpO₂), which is a reliable parameter for evaluating respiratory depression.[9]
Objective: To detect this compound-induced hypoxemia.
Methodology:
-
Acclimation:
-
Familiarize the animal with the pulse oximetry collar or sensor for 1-2 days prior to the study to minimize stress.[9]
-
-
Baseline Measurement:
-
Attach the sensor (typically a collar for rodents) and record baseline SpO₂ and heart rate for at least 30 minutes to ensure a stable reading.[9]
-
-
Drug Administration:
-
Administer vehicle or this compound at the desired dose.
-
-
Continuous Monitoring:
-
Monitor and record SpO₂ and heart rate continuously. A significant decrease in O₂ saturation is indicative of respiratory depression.[9]
-
-
Data Analysis:
-
Compare the nadir (lowest point) SpO₂ and the time course of SpO₂ changes between the control and treated groups.
-
Table 2: Recommended this compound Doses for Initial Experiments Note: These are starting points; optimal doses must be determined empirically for each specific model and experimental context.
| Species/Use | Route | Recommended Dose | Reference |
|---|---|---|---|
| Adult Human (Pain) | IV | 0.5 - 2 mg every 3-4 hours | [10][12][21] |
| IM | 1 - 4 mg every 3-4 hours | [10][12][21] | |
| Intranasal | 1 mg initial, may repeat in 60-90 min | [10][21] | |
| Geriatric/Renal/Hepatic Impairment | IV / IM | Initial dose reduced by 50% | [7][12] |
| Dog (Sedation/Analgesia) | IV | 0.1 - 0.8 mg/kg | [8] |
| Painless Gastroscopy (Human) | IV | ED95: 7.3 - 9.1 µg/kg (age-dependent) |[13] |
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 3. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [bionity.com]
- 5. xenonhealth.com [xenonhealth.com]
- 6. Respiratory effects of high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. This compound (Stadol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 11. UpToDate 2018 [sniv3r2.github.io]
- 12. reference.medscape.com [reference.medscape.com]
- 13. The effective dose of this compound tartrate in patients of different ages undergoing painless gastroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naloxone reversal of buprenorphine-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
Technical Support Center: Managing Butorphanol Side Effects in Canines During Post-Operative Care
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing butorphanol for post-operative pain management in canine models. The following information is intended to assist in the identification and management of potential side effects, ensuring animal welfare and data integrity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in canines during the post-operative period?
A1: The most frequently observed side effect of this compound in post-operative canines is sedation.[1][2] Other common adverse effects include respiratory depression (especially at higher doses), ataxia (unsteadiness), and gastrointestinal upset such as anorexia or, more rarely, diarrhea.[2] In some cases, paradoxical excitement can occur.[1]
Q2: How does this compound exert its analgesic and side effects?
A2: this compound is a synthetic opioid with a mixed agonist-antagonist mechanism of action. It primarily acts as an agonist at kappa-opioid receptors (KOR) and an antagonist at mu-opioid receptors (MOR).[3] Its analgesic properties are largely attributed to its agonist activity at KOR, while its antagonism at MOR can reverse the effects of pure mu-agonist opioids.[4] The activation of KOR is also associated with side effects such as sedation and dysphoria.
Q3: What is the typical onset and duration of action for this compound in dogs?
A3: The effects of this compound are generally rapid in onset, typically within 1 to 2 hours after administration.[1] However, its analgesic duration is relatively short.[4][5] While sedative effects may last for two or more hours, the analgesic effect is often cited as lasting only about 40 minutes.[4]
Q4: Are there any known contraindications for the use of this compound in canines?
A4: Yes, this compound should be used with caution in patients with pre-existing conditions such as hypothyroidism, severe kidney impairment, Addison's disease, liver disease, and lower respiratory tract disease.[2] It should be used with extreme caution in animals with head trauma or other central nervous system dysfunctions.[2] Additionally, certain breeds with the MDR1 (ABCB-1) gene mutation may be more sensitive to the effects of this compound.[2]
Q5: Can this compound be used in combination with other analgesics?
A5: this compound is often used as part of a multimodal analgesic plan. However, due to its antagonist activity at the mu-opioid receptor, it can partially reverse the effects of pure mu-agonist opioids like morphine or fentanyl.[1][4] Therefore, concurrent use should be carefully considered and monitored.
Troubleshooting Guides
Issue 1: Excessive Sedation or Ataxia
-
Problem: The canine subject exhibits profound sedation, lethargy, or difficulty with coordination and movement (ataxia) following this compound administration.
-
Troubleshooting Steps:
-
Assess the Level of Sedation: Use a standardized sedation scoring system to objectively quantify the level of sedation.
-
Monitor Vital Signs: Closely monitor respiratory rate, heart rate, and body temperature.
-
Dosage Adjustment: If sedation is excessive but vital signs are stable, consider reducing the subsequent doses of this compound by 25-50%.
-
Supportive Care: Ensure the animal is in a safe, comfortable, and warm environment to prevent injury.
-
Reversal (if necessary): In cases of severe CNS depression, consider partial or full reversal. This compound itself can be used to partially reverse the effects of pure mu-agonist opioids.[6] For complete reversal of opioid effects, naloxone (B1662785) can be administered.
-
Issue 2: Respiratory Depression
-
Problem: The canine's respiratory rate is significantly decreased, and breathing appears shallow.
-
Troubleshooting Steps:
-
Immediate Monitoring: Continuously monitor respiratory rate, depth, and effort. Pulse oximetry should be used to monitor oxygen saturation (SpO2).
-
Oxygen Supplementation: Provide supplemental oxygen via a face mask or an oxygen cage.
-
Stimulation: Attempt to arouse the animal through gentle physical stimulation.
-
Reversal Agent: If respiratory depression is severe (e.g., respiratory rate below 6-8 breaths per minute or significant desaturation), administer an opioid antagonist such as naloxone.
-
Ventilatory Support: If the animal does not respond to naloxone or if respiratory arrest occurs, be prepared to provide positive pressure ventilation.
-
Issue 3: Gastrointestinal Upset (Anorexia, Vomiting, Diarrhea)
-
Problem: The canine shows a lack of appetite, vomits, or develops diarrhea post-butorphanol administration.
-
Troubleshooting Steps:
-
Dietary Management: If the animal is vomiting, withhold food and water for a short period, then reintroduce small amounts of a bland diet. Administering this compound with a small amount of food may help reduce nausea.[1]
-
Hydration Status: Monitor for signs of dehydration and provide fluid therapy if necessary.
-
Anti-emetics: Consider the use of anti-emetic medication if vomiting is persistent, after consulting with the attending veterinarian.
-
Record and Report: Document the frequency and nature of the gastrointestinal signs and report them.
-
Data Presentation
Table 1: Incidence of Rescue Analgesia in Canines Post-Ovariohysterectomy
| Treatment Group | Number of Dogs (n) | Number Requiring Rescue Analgesia | Percentage Requiring Rescue Analgesia (%) |
| This compound | 12 | 11 | 91.7% |
| Firocoxib (B1672683) | 13 | 2 | 15.4% |
Data extracted from a study comparing this compound and firocoxib for post-operative analgesia.[5]
Table 2: Post-Operative Pain Scores in Canines Following Ovariohysterectomy
| Time Post-Premedication | This compound Group (Mean Pain Score) | Meloxicam (B1676189) Group (Mean Pain Score) |
| 2 hours | Higher | Significantly Lower |
| 3 hours | Higher | Significantly Lower |
| 4 hours | Higher | Significantly Lower |
| 6 hours | Higher | Significantly Lower |
| 8 hours | Higher | Significantly Lower |
| 12 hours | Higher | Significantly Lower |
Qualitative summary of findings from a study comparing this compound and meloxicam. The this compound group demonstrated a significantly higher pain score in the first 12 hours post-surgery.[7]
Table 3: Physiological Parameters in Canines Post-Ovariohysterectomy with this compound vs. Control
| Parameter | This compound Group (0.35 mg/kg IM) | Control Group (No Analgesic) | Observation |
| Heart Rate | Significant variation within physiological range | Significant variation | Variations noted between groups. |
| Pulse Rate | Significant variation within physiological range | Significant variation | Variations noted between groups. |
| Respiration Rate | Significant reduction, then stabilization | Significant reduction, then increase at 2 hours | This compound group showed a more stable respiratory rate post-operatively compared to the control group.[8] |
| Rectal Temperature | Significant decrease, then gradual increase | Significant decrease, with a quicker return to baseline | Slower return to baseline temperature in the this compound group.[8] |
| Oxygen Saturation (SpO2) | Significant variation within physiological range | Significant variation | Variations noted between groups. |
| Mean Arterial Pressure (MAP) | No significant variation | No significant variation | No significant difference between groups. |
Data summarized from a study evaluating the analgesic efficacy of this compound and Tramadol.[8]
Experimental Protocols
Protocol 1: Evaluation of Post-Operative Analgesia and Side Effects of this compound
-
Objective: To assess the analgesic efficacy and incidence of side effects of this compound in a canine surgical model (e.g., ovariohysterectomy).
-
Methodology:
-
Animal Model: A cohort of healthy adult female dogs scheduled for elective ovariohysterectomy.
-
Randomization: Randomly assign dogs to either a treatment group (receiving this compound) or a control/comparative group (e.g., receiving a different analgesic like an NSAID or a placebo).
-
Anesthetic Protocol: Standardize the pre-anesthetic, induction, and maintenance anesthetic agents for all groups to minimize confounding variables. For example, premedication with acepromazine, induction with propofol, and maintenance with isoflurane.
-
This compound Administration: Administer this compound (e.g., 0.2 mg/kg IM) as part of the pre-anesthetic protocol.
-
Data Collection:
-
Pain Assessment: At regular intervals post-extubation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), assess pain using a validated pain scoring system (e.g., Glasgow Composite Measure Pain Scale).
-
Side Effect Monitoring: At the same time points, record the incidence and severity of sedation (using a sedation scale), respiratory rate, heart rate, rectal temperature, and any gastrointestinal signs (vomiting, diarrhea, anorexia).
-
Rescue Analgesia: Define a clear intervention point based on the pain score. If a dog's pain score exceeds this threshold, administer rescue analgesia (e.g., a full mu-agonist opioid) and record the time and dose.
-
-
Statistical Analysis: Compare the pain scores and the incidence of side effects between the groups using appropriate statistical tests.
-
Protocol 2: Management of this compound-Induced Respiratory Depression
-
Objective: To establish a protocol for the effective and safe reversal of this compound-induced respiratory depression.
-
Methodology:
-
Induction of Respiratory Depression: In a controlled experimental setting, administer a high dose of this compound to healthy, instrumented canines to induce a measurable level of respiratory depression (e.g., a decrease in respiratory rate by >50% from baseline).
-
Monitoring: Continuously monitor respiratory rate, tidal volume, minute ventilation, end-tidal CO2 (ETCO2), and arterial blood gases.
-
Naloxone Administration: Once significant respiratory depression is established, administer naloxone intravenously. A starting dose of 0.01-0.04 mg/kg IV is recommended.[9]
-
Titration to Effect: Administer naloxone in small increments, titrating to the desired effect (i.e., an increase in respiratory rate and improvement in ventilation) without causing complete reversal of analgesia and potential adverse reactions like excitement or pain.
-
Duration of Monitoring: Continue to monitor the animal for at least 60 minutes post-naloxone administration to observe for any signs of renarcotization, as the duration of action of naloxone can be shorter than that of this compound.[6][9]
-
Data Analysis: Analyze the time to onset of reversal, the duration of reversal, and the dose of naloxone required to achieve the desired respiratory parameters.
-
Mandatory Visualization
References
- 1. dogcatdoc.com [dogcatdoc.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 5. Canine Surgical Pain—Bypass the this compound [cliniciansbrief.com]
- 6. dvm360.com [dvm360.com]
- 7. A comparison of the analgesic effects of this compound with those of meloxicam after elective ovariohysterectomy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. N | Veterian Key [veteriankey.com]
Technical Support Center: Butorphanol Analgesia in Canine Research
Welcome to the technical support center for researchers utilizing butorphanol in canine models. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for addressing the characteristically short duration of this compound analgesia in dogs.
Frequently Asked Questions (FAQs)
Q1: Why is the analgesic duration of this compound so short in dogs?
The brief analgesic effect of this compound in dogs is primarily due to its rapid metabolism and pharmacokinetic profile. The reported serum half-life is approximately 1.5 to 1.7 hours.[1][2][3][4] This rapid clearance necessitates frequent administration to maintain therapeutic plasma concentrations for effective pain management.
Q2: What is the specific mechanism of action for this compound?
This compound is a synthetic opioid with a mixed agonist-antagonist profile at opioid receptors.[5][6] It primarily acts as an agonist at kappa-opioid receptors (KOR), which mediates analgesia and sedation.[5][7] Concurrently, it acts as a partial agonist or antagonist at mu-opioid receptors (MOR).[5][6][8] This antagonism at the mu receptor can limit the profound analgesic effects seen with pure mu-agonists and can also be used to partially reverse the effects of drugs like morphine or fentanyl while still providing some measure of pain control.[5][8]
Q3: What is the expected duration of analgesia following a standard intravenous (IV) or intramuscular (IM) dose?
While sedative effects may last for two or more hours, the effective analgesic duration is considerably shorter, often cited as lasting only about 40 to 60 minutes.[7][8][9] For mild to moderate pain, a single dose may provide adequate short-term relief, but it is often insufficient for procedures involving significant or prolonged postoperative pain.[9][10]
Troubleshooting Guide: Extending Analgesic Duration
Problem: A standard this compound protocol provides insufficient duration of analgesia for my experimental model.
Below are several strategies to extend the therapeutic window of this compound, ranging from established clinical techniques to investigational approaches.
Solution 1: Implement a Constant Rate Infusion (CRI) Protocol
A continuous intravenous infusion is an effective method for maintaining steady-state plasma concentrations of this compound, thereby providing consistent analgesia and sedation.[1][11]
Q: How do I design a this compound CRI protocol?
A typical CRI protocol involves an initial loading dose to rapidly achieve therapeutic levels, followed by a constant maintenance infusion.
-
Experimental Protocol: this compound CRI Administration
-
Animal Preparation: Aseptically place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous).
-
Loading Dose: Administer an initial IV loading dose of this compound at 0.2 mg/kg.[1][3][11]
-
Initiate CRI: Immediately following the loading dose, begin the constant rate infusion at a rate of 0.1 to 0.4 mg/kg/hour.[1][12] A commonly studied rate is 0.2 mg/kg/hour.[1][3][11]
-
Preparation of Infusion: To prepare the infusion, add the calculated volume of this compound to a bag of sterile fluids (e.g., 0.9% NaCl). For example, to deliver 0.2 mg/kg/hr to a 10 kg dog at a fluid rate of 5 ml/kg/hr, you would need to add 40 mg of this compound to a 1000 mL bag of fluids.
-
Monitoring: Use a calibrated infusion pump for precise delivery. Monitor the animal for adequate analgesia, sedation level, and any adverse effects throughout the infusion period. Adjust the rate as needed based on clinical assessment.
-
Table 1: Example this compound CRI Dosing Regimens
| Parameter | Dosage | Citation(s) |
| IV Loading Dose | 0.2 mg/kg | [1][3][11] |
| IV Maintenance Rate | 0.1 - 0.4 mg/kg/hr | [12] |
| Studied IV Maintenance Rate | 0.2 mg/kg/hr | [1][3][11] |
| Resulting Mean Steady State Plasma Concentration | 43.1 ng/mL (at 0.2 mg/kg/hr rate) | [1][3][13] |
Solution 2: Utilize Multimodal Analgesia with Combination Therapy
Combining this compound with agents from different drug classes can produce synergistic or additive effects, enhancing both the quality and duration of analgesia and sedation.[14][15]
Q: Which agents are most effective in combination with this compound?
The most common and well-documented combination is with an alpha-2 adrenoceptor agonist, such as dexmedetomidine (B676). This combination provides reliable and profound sedation and enhances analgesia.[14][15][16]
-
Experimental Protocol: Dexmedetomidine-Butorphanol Combination
-
Drug Preparation: Draw up dexmedetomidine and this compound into the same syringe for a single intramuscular (IM) injection.[17]
-
Dosage: Administer dexmedetomidine at 5-6 mcg/kg IM combined with this compound at 0.2 mg/kg IM.[14][17]
-
Onset and Duration: Sedation will typically take effect within 15 minutes.[17] This combination is suitable for short, non-invasive or minor procedures requiring profound chemical restraint.[18]
-
Reversal (Optional): The sedative and analgesic effects of dexmedetomidine can be reversed with an alpha-2 antagonist like atipamezole. Note that this will also diminish the analgesic contribution from the dexmedetomidine.
-
Table 2: Pharmacokinetic & Pharmacodynamic Data for this compound in Dogs
| Parameter | Value | Route of Administration | Citation(s) |
| Serum Half-Life (t½) | ~1.5 - 1.7 hours | IV, IM, SC | [1][2][3] |
| Analgesic Duration | ~40 - 60 minutes | IV, IM | [8][9] |
| Peak Serum Concentration (Cmax) | ~29 ng/mL | IM/SC (0.25 mg/kg) | [2] |
| Time to Peak Concentration (Tmax) | ~28 min (SC), ~40 min (IM) | IM/SC (0.25 mg/kg) | [2] |
Solution 3: Investigate Novel Sustained-Release Formulations
For long-term studies, developing a sustained-release formulation is a key objective. While not yet commercially available for canines, research has explored formulations that could dramatically extend the therapeutic window.
Q: What types of sustained-release formulations have been investigated?
Research has been conducted on aqueous and oil-based suspensions designed to slow the absorption of this compound from the injection site.
-
Aqueous Suspension: A formulation of this compound free base suspended in an aqueous buffer with a pH below 7.0 has shown promise. The solubility of this compound is inversely proportional to pH, so a slightly acidic formulation can create a suspension that slowly releases the drug as it dissolves at the physiological pH of the tissue.[19]
-
Oil Suspension: Suspending a this compound salt in an oil-based vehicle is another strategy. Experimental oil suspensions have been shown to maintain drug plasma concentrations within a therapeutic window (20-100 ng/mL) for over 24 hours.[19]
An attempt to create a sustained-release effect by precipitating this compound with sodium bicarbonate before subcutaneous injection was found to be ineffective; it resulted in lower bioavailability without prolonging the release.[1][3]
Visualizations: Pathways and Workflows
Signaling Pathway
This diagram illustrates the dual mechanism of action of this compound on the primary opioid receptors involved in analgesia.
Caption: this compound's dual action on Kappa and Mu opioid receptors.
Experimental Workflow
This flowchart outlines the key steps for a preclinical evaluation of a novel, long-acting this compound formulation in a canine model.
Caption: Workflow for evaluating a novel this compound formulation.
References
- 1. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of subcutaneous and intramuscular this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing protocols to increase the efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 6. xenonhealth.com [xenonhealth.com]
- 7. medium.com [medium.com]
- 8. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 9. dvm360.com [dvm360.com]
- 10. vettimes.com [vettimes.com]
- 11. Dosing protocols to improve the efficacy of this compound in healthy dogs [krex.k-state.edu]
- 12. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of intramuscular dexmedetomidine-butorphanol combination on tear production in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. ijsrp.org [ijsrp.org]
- 17. vetmed.illinois.edu [vetmed.illinois.edu]
- 18. Dexmedetomidine: A New Alpha-2 Agonist for Small Animal Practice - WSAVA2009 - VIN [vin.com]
- 19. EP1056443B1 - this compound sustained release formulations - Google Patents [patents.google.com]
Technical Support Center: Overcoming Butorphanol-Induced Excitement in Horses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering butorphanol-induced excitement in equine experiments.
Troubleshooting Guides
Issue: Horse exhibits signs of excitement (pacing, head-tossing, vocalization) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| High Dosage of this compound | This compound-induced excitement is dose-dependent. Review your protocol and consider reducing the dose to the optimal analgesic range of 0.1 to 0.2 mg/kg IV.[1][2] |
| This compound Administered Alone | This compound, when used as a sole agent, is known to cause excitement in healthy, pain-free horses.[3][4][5] It is recommended to co-administer this compound with a sedative. |
| Inadequate Sedation | If co-administering with a sedative, the dose of the sedative may be insufficient. Ensure adequate sedation is achieved before administering this compound. |
| Individual Animal Sensitivity | Some horses may be more sensitive to the excitatory effects of this compound. For these individuals, consider alternative analgesics or a different sedative combination. |
Issue: Reduced efficacy of this compound analgesia when combined with a sedative.
| Potential Cause | Troubleshooting Steps |
| Drug Interaction | While alpha-2 agonists and this compound have synergistic sedative effects, the profound sedation may make assessing analgesia challenging.[6] Utilize objective measures of nociception where possible. |
| Inappropriate Sedative Choice | The choice and dose of sedative can influence the overall clinical picture. Refer to the quantitative data tables below to select an appropriate combination for your experimental needs. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced excitement in horses?
A1: this compound is a mixed agonist-antagonist opioid. It primarily acts as an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors.[7] The excitatory effects are thought to be mediated by its action on kappa-opioid receptors in the central nervous system, which can lead to increased locomotor activity.[6][8]
Q2: What are the typical signs of this compound-induced excitement?
A2: Signs can range from mild to severe and include increased locomotion (pacing), head-tossing, muscle tremors, ataxia, and vocalization.[2][6][9]
Q3: How can this compound-induced excitement be prevented?
A3: The most effective method is to co-administer this compound with a sedative, typically an alpha-2 adrenergic agonist like detomidine (B1200515), xylazine, or romifidine.[3][4][6] Administering the sedative prior to this compound is recommended to minimize the risk of excitement.[6]
Q4: Are there alternative analgesics to this compound that are less likely to cause excitement?
A4: Yes, other opioids such as morphine or methadone can be used, but they also carry a risk of excitement if not used in combination with a sedative.[8][10] Non-steroidal anti-inflammatory drugs (NSAIDs) are another class of analgesics, though their mechanism and potency differ from opioids.[9] Buprenorphine is an option, but it can also cause a dose-dependent increase in spontaneous locomotor activity.[11]
Q5: What is the recommended dose of this compound to minimize excitement while maintaining analgesia?
A5: An intravenous dose of 0.1 mg/kg is commonly recommended for analgesia.[2][12] Higher doses are associated with an increased incidence of excitatory side effects.[1][2]
Data Presentation
Table 1: Sedative and Analgesic Drug Dosages for Co-Administration with this compound
| Drug | Dosage | Route of Administration | Notes |
| This compound | 0.005 - 0.05 mg/kg | IV or IM | Higher end of the dose range is more likely to cause excitement if used alone.[5][13] |
| Detomidine | 0.005 - 0.02 mg/kg | IV or IM | Effective in combination with this compound for sedation.[13][14] |
| Xylazine | 0.2 - 0.5 mg/kg | IV or IM | A common and effective choice for co-administration.[13] |
| Romifidine | 0.033 - 0.12 mg/kg | IV or IM | Provides sedation with potentially less ataxia than other alpha-2 agonists.[13][15][16] |
Table 2: Comparison of Sedation and Ataxia Scores with this compound and Alpha-2 Agonist Combinations
| Drug Combination (IV) | Sedation Score (Subjective) | Ataxia Score (Subjective) | Study Details |
| Detomidine (0.01 mg/kg) + this compound (0.02 mg/kg) | Profound sedation | Increased ataxia compared to detomidine alone | The combination produced a shorter effect on most accelerometric parameters, possibly due to the excitatory effect of this compound.[17] |
| Romifidine (0.05 mg/kg) + this compound (0.02 mg/kg) | Satisfactory pre-anesthetic sedation | Not specified | Methadone was found to be a suitable alternative to this compound in combination with romifidine.[18] |
| Detomidine (8 µg/kg) + this compound (20 µg/kg) | Good sedation | Less ataxia | Lower dose of this compound resulted in less ataxia.[19] |
| Detomidine (8 µg/kg) + this compound (50 µg/kg) | Good sedation | More pronounced ataxia | Higher dose of this compound increased ataxia without improving sedation.[19] |
Experimental Protocols
Protocol 1: Co-administration of Detomidine and this compound for Sedation
Objective: To induce reliable sedation while minimizing the risk of this compound-induced excitement.
Materials:
-
Detomidine hydrochloride (10 mg/mL solution)
-
This compound tartrate (10 mg/mL solution)
-
Sterile syringes and needles
-
Saline solution for dilution (optional)
Procedure:
-
Accurately determine the horse's body weight.
-
Calculate the required dose of detomidine (0.01 mg/kg) and this compound (0.02 mg/kg).
-
Administer the calculated dose of detomidine intravenously.
-
Observe the horse for signs of sedation (head lowering, drooping lower lip). This typically occurs within 2-5 minutes.
-
Once sedation is evident, administer the calculated dose of this compound intravenously.
-
Monitor the horse for depth of sedation, analgesia, and any signs of adverse effects.
Protocol 2: Assessment of Locomotor Activity Post-Butorphanol Administration
Objective: To quantify the excitatory effects of this compound on locomotor activity.
Materials:
-
This compound tartrate (10 mg/mL solution)
-
Saline solution (for control group)
-
Enclosed, standardized observation area (e.g., a round pen)
-
Video recording equipment or automated activity monitoring system
Procedure:
-
Acclimatize the horse to the observation area.
-
Record a baseline period of spontaneous locomotor activity for a set duration (e.g., 30 minutes).
-
Administer either this compound (e.g., 0.1 mg/kg IV) or an equivalent volume of saline.
-
Immediately begin recording the horse's locomotor activity for a predetermined period (e.g., 2 hours).
-
Analyze the data by quantifying measures such as distance traveled, time spent walking/trotting, and frequency of turning.
-
Compare the activity levels between the this compound and saline-treated groups.[9]
Mandatory Visualizations
References
- 1. Analgesic effects of this compound in horses: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dechra-us.com [dechra-us.com]
- 3. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 4. fvma.org [fvma.org]
- 5. westernu.edu [westernu.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Clinical effect of buprenorphine or this compound, in combination with detomidine and diazepam, on sedation and postoperative pain after cheek tooth extraction in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. madbarn.com [madbarn.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. madbarn.com [madbarn.com]
- 13. research.vt.edu [research.vt.edu]
- 14. Effect of sedation with detomidine and this compound on pulmonary gas exchange in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the effects of commonly used α2-adrenergic receptor agonists alone and in combination with this compound tartrate on objective measurements of lameness in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. A kinematic comparison of the locomotor pattern of horses sedated with detomidine alone and in combination with low doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Clinical effects of two doses of this compound with detomidine for intravenous premedication of healthy warmblood horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cardiovascular effects of butorphanol in animal models
Welcome to the technical support center for troubleshooting unexpected cardiovascular effects of butorphanol in animal models. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides practical guidance for identifying and managing unexpected cardiovascular events following this compound administration.
Issue 1: Significant Bradycardia Observed
Question: My animal model (dog/rat) is exhibiting a heart rate significantly lower than baseline after this compound administration. What should I do?
Answer:
-
Confirm Bradycardia: Immediately verify the heart rate using a reliable monitoring method (e.g., ECG, pulse oximeter). Compare the reading to the animal's established baseline heart rate.
-
Assess Hemodynamic Stability: Evaluate other cardiovascular parameters. Is the animal also hypotensive? Are mucous membranes pale? Is capillary refill time prolonged?
-
Rule Out Other Causes: Consider other potential causes for bradycardia, such as deep anesthesia, hypothermia, or concurrent administration of other cardio-depressant drugs.
-
Immediate Interventions:
-
Reduce Anesthetic Depth: If the animal is under anesthesia, reduce the concentration of the inhalant anesthetic.
-
Ensure Adequate Oxygenation: Confirm the animal is well-oxygenated.
-
Antagonist Administration: If bradycardia is severe and compromising hemodynamic stability, consider administration of an opioid antagonist like naloxone (B1662785).[1] Titrate to effect to avoid rapid reversal of analgesia.
-
-
Pharmacological Support: In persistent cases, anticholinergic agents like atropine (B194438) may be considered, although their efficacy can be variable depending on the underlying cause of the bradycardia.
Issue 2: Unexpected Hypotension Following Administration
Question: I've observed a significant drop in blood pressure in my animal model after administering this compound. How should I manage this?
Answer:
-
Verify Hypotension: Confirm the blood pressure reading using a calibrated arterial catheter or a non-invasive blood pressure cuff appropriate for the animal's size.
-
Evaluate for Other Signs of Shock: Check for tachycardia (compensatory), weak pulses, pale mucous membranes, and prolonged capillary refill time.
-
Check Anesthetic Depth: Excessive anesthetic depth is a common cause of hypotension. If applicable, reduce the concentration of the inhalant anesthetic.[2]
-
Fluid Therapy: Administer an intravenous fluid bolus of a balanced crystalloid solution (e.g., Lactated Ringer's Solution or Plasmalyte A) to expand intravascular volume.[3] Careful monitoring is essential to avoid fluid overload.
-
Consider Vasopressors: If hypotension persists despite fluid resuscitation and reduction in anesthetic depth, the use of vasopressors may be necessary under the guidance of a veterinarian.
-
Antagonist Reversal: In severe, life-threatening hypotension directly attributable to this compound, cautious administration of naloxone can be considered to reverse the opioid's effects.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound in common animal models?
A1: this compound typically causes mild to moderate cardiovascular depression. In dogs, this often manifests as a decrease in heart rate and blood pressure.[5][6] In horses, the cardiovascular effects are generally minimal, though some studies have noted a transient increase in systolic blood pressure at certain doses.[7][8] In rats, this compound has been shown to have cardioprotective effects in the context of ischemia-reperfusion injury.[1][9]
Q2: How does this compound's mechanism of action contribute to its cardiovascular effects?
A2: this compound is a mixed agonist-antagonist opioid. It is an agonist at kappa (κ) opioid receptors and an antagonist at mu (μ) opioid receptors.[10] Activation of kappa receptors is thought to contribute to its analgesic and sedative effects, and may also play a role in its cardioprotective properties.[1][9][11] The antagonism at mu receptors can reverse the respiratory depression caused by pure mu agonist opioids.[10] The cardiovascular depressant effects are likely a combination of its actions on these receptors and potential downstream signaling pathways.
Q3: Can I use naloxone to reverse the cardiovascular effects of this compound?
A3: Yes, naloxone is an opioid antagonist that can be used to reverse the effects of this compound, including cardiovascular depression.[1][4] However, it's important to note that naloxone will also reverse the analgesic effects of this compound. Therefore, it should be used judiciously and titrated to effect, especially in animals experiencing pain.
Q4: Are there species-specific differences in the cardiovascular response to this compound?
A4: Yes, there are notable species-specific differences. Dogs tend to show more pronounced bradycardia and hypotension compared to horses.[5][6][7][8] Cats may experience excitement at higher doses, which can indirectly affect cardiovascular parameters.[12] Rhesus macaques have also been reported to experience bradycardia and hypotension with this compound combinations.[13]
Q5: What monitoring is recommended when using this compound in animal studies?
A5: Continuous monitoring of heart rate, blood pressure (ideally via an arterial line for accuracy), respiratory rate, and oxygen saturation is highly recommended.[14] For more detailed studies, electrocardiography (ECG) and cardiac output measurements can provide a more comprehensive assessment of cardiovascular function.
Data Presentation
Table 1: Summary of this compound Cardiovascular Effects in Dogs
| Parameter | Dosage | Route | Anesthetic | Change from Baseline | Reference |
| Heart Rate | 0.1 & 0.4 mg/kg | IV | Conscious | Significant Decrease | [5] |
| Arterial Blood Pressure | 0.1 & 0.4 mg/kg | IV | Conscious | Significant Decrease | [5] |
| Heart Rate | 0.2 mg/kg | IV | Halothane | Transient, Significant Decrease | [1] |
| Mean Arterial Pressure | 0.2 mg/kg | IV | Halothane | Transient, Significant Decrease | [1] |
| Cardiac Output | 0.2 mg/kg | IV | Isoflurane | Significant Reduction | [6][10] |
| Arterial Blood Pressure | 0.2 mg/kg | IV | Isoflurane | Significant Reduction | [6][10] |
| Heart Rate | 0.4 mg/kg | IM | Desflurane | Significant Decrease (138 to 118 bpm) | [15] |
| Mean Arterial Pressure | 0.4 mg/kg | IM | Desflurane | Significant Decrease (86 to 63 mmHg) | [15] |
Table 2: Summary of this compound Cardiovascular Effects in Other Species
| Species | Dosage | Route | Anesthetic | Parameter | Change from Baseline | Reference |
| Horse | 0.1, 0.2, 0.4 mg/kg | IV | Conscious | Heart Rate, MAP, DAP | No Significant Change | [8][16] |
| Horse | 0.2 mg/kg | IV | Conscious | Systolic Arterial Pressure | Significant Increase | [8][16] |
| Horse | Varies | IV | Isoflurane | HR, SAP, MAP, DAP | No significant change in stable patients | [7] |
| Rat | 50 µg/kg | IV | - | Myocardial Infarct Size | Cardioprotective Effect | [1][9][17] |
| Rhesus Macaque | 16 & 24 µL/kg (BAM) | IM | - | Heart Rate & MAP | Bradycardia & Hypotension | [13] |
| Steer | 10 mg (total dose) | IV | Isoflurane | Mean Arterial Pressure | Significant Increase (76 to 117 mmHg) | [18] |
| Sheep | 0.5 mg/kg | SC | Conscious | HR, BP, Cardiac Output | No Significant Changes | [19] |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in a Rat Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Sodium pentobarbital (B6593769) (intraperitoneal injection).
-
Surgical Preparation:
-
Intubate and ventilate the rat.
-
Cannulate the left femoral artery to monitor arterial blood pressure.
-
Place a catheter in the right iliac vein for drug administration.
-
Perform a thoracotomy to expose the heart.
-
Place a suture around the left anterior descending coronary artery to induce ischemia.
-
-
This compound Administration: Administer this compound (e.g., 50 µg/kg) intravenously at the onset of reperfusion.
-
Cardiovascular Monitoring:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. vectoronto.com [vectoronto.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. [PDF] this compound alleviates lipopolysaccharide-induced inflammation and apoptosis of cardiomyocytes via activation of the κ-opioid receptor | Semantic Scholar [semanticscholar.org]
- 6. This compound tartrate for partial reversal of oxymorphone-induced postoperative respiratory depression in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound administration on cardiovascular parameters in isoflurane-anesthetized horses - a retrospective clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiopulmonary effects of this compound tartrate in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound postconditioning on myocardial ischaemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of this compound administration in isoflurane-O2 anesthetized healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates lipopolysaccharide-induced inflammation and apoptosis of cardiomyocytes via activation of the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mynavas.org [mynavas.org]
- 13. This compound-Azaperone-Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. Hemodynamics and Respiratory Effects of this compound in Desflurane Anesthetized Dogs - WSAVA2002 - VIN [vin.com]
- 16. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound postconditioning on myocardial ischaemia reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiopulmonary effects of this compound tartrate intravenously administered for placement of duodenal cannulae in isoflurane-anesthetized yearling steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiopulmonary effects of nalbuphine hydrochloride and this compound tartrate in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butorphanol Metabolism in Research Animals with Liver or Kidney Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of liver or kidney impairment on butorphanol metabolism in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of hepatic impairment on this compound pharmacokinetics in research animals?
A1: this compound is extensively metabolized by the liver.[1] Therefore, hepatic impairment is expected to significantly alter its pharmacokinetic profile. In human patients with liver dysfunction, the total plasma clearance (CL), steady-state volume of distribution, area under the concentration-time curve (AUC), and elimination half-life of this compound were altered by approximately two- to threefold.[2] A similar magnitude of change can be anticipated in animal models of liver disease. The elimination of this compound, which occurs through both urine and feces, is slowed by hepatic impairment.[1] Researchers should anticipate a prolonged sedative effect in animals with significant liver disease.[3]
Q2: How does renal impairment affect the elimination of this compound and its metabolites?
A2: Renal impairment can also impact the pharmacokinetics of this compound. A study in human volunteers with varying degrees of renal function demonstrated that severe renal impairment leads to a significant increase in the elimination half-life of this compound, from approximately 5.8 hours in individuals with normal renal function to 10.5 hours in those with severe impairment.[4] While the peak plasma concentration may not be significantly different, the overall exposure (AUC) is greater in subjects with renal impairment.[4] Consequently, less frequent administration of this compound may be necessary for animals with compromised kidney function.[4]
Q3: What are the primary metabolites of this compound I should be monitoring in my experiments?
A3: The primary metabolites of this compound identified in human studies are hydroxythis compound (B1227631) and northis compound (B1234993).[4][5][6] These metabolites, along with their glucuronide conjugates, are excreted in the urine.[4] While metabolites have not been extensively studied in all animal species, they have been shown to have some analgesic properties in animals.[1] Validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are available for the quantitative determination of this compound and its main metabolites in plasma and urine.[5][6]
Troubleshooting Guides
Issue 1: Higher than expected plasma concentrations of this compound in the liver-impaired animal model.
-
Possible Cause 1: Reduced Hepatic Clearance. Liver disease models, such as those induced by carbon tetrachloride (CCl4) or bile duct ligation, reduce the metabolic capacity of the liver.[7][8][9][10] This leads to decreased clearance and higher plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Verify Model Induction: Confirm the extent of liver damage through histological analysis and liver function tests (e.g., ALT, AST, bilirubin (B190676) levels).
-
Dose Adjustment: Reduce the dose of this compound administered to the hepatically impaired animals. Based on human data, a dose reduction of 50% or more may be necessary.[2]
-
Prolong Dosing Interval: Increase the time between doses to allow for the slower elimination of the drug.[2]
-
Issue 2: Prolonged and excessive sedation observed in animals with renal impairment.
-
Possible Cause 2: Decreased Renal Excretion. Animal models of kidney disease, such as those induced by cisplatin (B142131) or gentamicin, result in reduced glomerular filtration and tubular secretion.[3][11] This leads to the accumulation of this compound and its active metabolites, prolonging its sedative and analgesic effects.
-
Troubleshooting Steps:
-
Assess Renal Function: Quantify the degree of renal impairment by measuring serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and creatinine clearance.
-
Adjust Dosing Regimen: As with hepatic impairment, reduce the dose and/or extend the dosing interval. For severe renal impairment, consider extending the interval by at least twofold.[4]
-
Monitor Metabolite Accumulation: If possible, measure the plasma concentrations of hydroxythis compound and northis compound, as these may contribute to the observed effects.
-
Issue 3: High variability in pharmacokinetic data within the same experimental group.
-
Possible Cause 3: Inconsistent Induction of Organ Impairment. The extent of liver or kidney damage can vary between individual animals, even when using a standardized induction protocol.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure consistent administration of the inducing agent (e.g., CCl4, cisplatin) and control for factors such as animal age, weight, and sex.
-
Group Animals by Severity: Stratify animals into groups based on the measured severity of liver or kidney dysfunction before drug administration.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.
-
Quantitative Data Summary
Table 1: Impact of Hepatic Impairment on this compound Pharmacokinetics (Human Data)
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Hepatic Impairment | Fold Change | Reference |
| Total Plasma Clearance (CL) | ~ 2x higher | ~ 2x lower | ~ 2-fold decrease | [2] |
| Elimination Half-life (t½) | ~ 2-3x shorter | ~ 2-3x longer | ~ 2 to 3-fold increase | [2] |
| Area Under the Curve (AUC) | ~ 2-3x lower | ~ 2-3x higher | ~ 2 to 3-fold increase | [2] |
| Absolute Bioavailability (Transnasal) | ~ 60-70% | Significantly higher (~20% increase) | Increased | [2] |
Table 2: Impact of Renal Impairment on this compound Pharmacokinetics (Human Data)
| Pharmacokinetic Parameter | Normal Renal Function (CLcr ≥ 70 mL/min) | Moderately Impaired (CLcr 30-60 mL/min) | Severely Impaired (CLcr ≤ 30 mL/min) | Reference |
| Elimination Half-life (t½) (hours) | 5.75 | Not significantly different from normal | 10.48 | [4] |
| Area Under the Curve (AUC) | Baseline | Increased | Significantly increased | [4] |
| Renal Clearance (CLR) | Baseline | Decreased | Significantly decreased | [4] |
Table 3: this compound Pharmacokinetic Parameters in Healthy Research Animals
| Animal Species | Dose and Route | Clearance (CL) | Volume of Distribution (Vd) | Elimination Half-life (t½) | Reference |
| Dog | 0.25 mg/kg IM/SC | 3.45 L/kg/hr | 7.96 L/kg | 1.62 hours | [12] |
| Cat | 1 mg/kg IV | 18.4 ml/kg/min | 230 ml/kg (V1) | Not directly reported | [13][14] |
| Horse | 0.1 mg/kg IV | 11.5 mL/min/kg | 1.4 L/kg | 5.9 hours | [15][16] |
| Cow | 0.25 mg/kg IV | 34.6 ml/min/kg | 4.178 L/kg | 82 minutes | [17] |
Experimental Protocols
Protocol 1: Induction of Liver Cirrhosis in Rats for this compound Metabolism Studies (Synthesized from multiple sources)
-
Animal Model: Male Wistar rats (200-250 g).
-
Inducing Agent: Carbon tetrachloride (CCl4), diluted 1:1 in olive oil.[8][9]
-
Induction Procedure:
-
Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 8-12 weeks to induce cirrhosis.[8]
-
Monitor animal health and body weight regularly.
-
Confirm cirrhosis development through liver function tests and histopathology on a subset of animals.
-
-
This compound Administration:
-
After confirmation of cirrhosis, administer a single dose of this compound (e.g., 0.4 mg/kg IV or SC).[18]
-
-
Sample Collection:
-
Collect serial blood samples via a cannulated tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-butorphanol administration.
-
Collect urine over a 24-hour period using metabolic cages.
-
-
Sample Analysis:
Protocol 2: Induction of Acute Kidney Injury in Rats for this compound Metabolism Studies (Synthesized from multiple sources)
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Induction Procedure:
-
Administer a single i.p. injection of cisplatin at a dose of 5-7 mg/kg to induce acute kidney injury.[11]
-
Monitor for signs of nephrotoxicity, which typically peaks 3-5 days post-injection.
-
Confirm kidney injury by measuring serum creatinine and BUN levels.
-
-
This compound Administration:
-
At the peak of kidney injury, administer a single dose of this compound (e.g., 0.4 mg/kg IV or SC).[18]
-
-
Sample Collection:
-
Follow a similar serial blood and urine collection schedule as described in Protocol 1.
-
-
Sample Analysis:
Visualizations
Caption: this compound Metabolic Pathway
Caption: Experimental Workflow for Liver Impairment Studies
References
- 1. xenonhealth.com [xenonhealth.com]
- 2. The absolute bioavailability and pharmacokinetics of this compound nasal spray in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound nasal spray in patients with renal impairment [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound and its metabolites in human plasma by gas chromatography-electron capture negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic method for the quantitative determination of this compound, hydroxythis compound, and northis compound in human urine using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver cirrhosis: An overview of experimental models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling liver fibrosis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ideal Experimental Rat Models for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of subcutaneous and intramuscular this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in male neutered cats anesthetized with isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of this compound following intravenous administration to the horse [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Pharmacokinetics and milk residues of this compound in dairy cows after single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dosing protocols to increase the efficacy of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting butorphanol dosage for different rodent strains
This technical support center provides guidance on the appropriate use and dosage adjustment of butorphanol for various rodent strains in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general dose of this compound for mice and rats?
A1: The recommended dose of this compound can vary depending on the specific strain and the nature of the painful procedure. For mice, a common dosage range is 0.2-5.0 mg/kg administered subcutaneously (SC) or intraperitoneally (IP) every 2-4 hours.[1][2][3] For rats, the typical dosage is 1.0-2.0 mg/kg SC every 2-4 hours.[4][5][6] It is crucial to consult with a veterinarian to determine the appropriate dose for your specific experimental protocol.
Q2: Are there known differences in this compound efficacy between different mouse strains?
A2: Yes, analgesic efficacy and metabolism of this compound can vary between different mouse strains. For instance, studies have shown that the duration of action and the required dose for effective analgesia can differ. While specific comparative studies on this compound across a wide range of strains are limited, it is a well-documented phenomenon for other opioids like buprenorphine, where strains such as C57BL/6 may require different dosing regimens than strains like BALB/c.[7] Therefore, it is prudent to assume that strain-specific differences exist for this compound as well and to adjust dosages based on careful monitoring of the animal's response.
Q3: How can I assess the effectiveness of this compound analgesia in my rodents?
A3: Assessing pain in rodents is critical for determining analgesic efficacy. Methods include:
-
Behavioral Observation: Look for changes in posture, activity, grooming, and food/water intake. Signs of pain can include writhing, back-arching, and a reluctance to move.
-
Pain Scoring Systems: Utilize validated pain scoring systems such as the Mouse Grimace Scale or the Rat Grimace Scale, which assess pain based on facial expressions.[8]
-
Physiological Parameters: Monitor for changes in heart rate, respiratory rate, and body temperature, although these can also be affected by stress.
-
Specific Pain Assays: For quantitative assessment, tests like the hot plate and tail-flick assays can be used to measure response to thermal stimuli.[4][5][6]
Q4: What are the common side effects of this compound in rodents?
A4: this compound is generally considered to have a good safety profile with limited respiratory depression compared to pure mu-agonist opioids.[9][10] However, potential side effects can include:
-
Pica (in rats), which is the chewing and ingestion of non-nutritive substances[12]
-
Changes in heart rate[10]
-
At high doses, central nervous system effects may occur.[13]
Q5: Can this compound be used as part of a multimodal analgesic regimen?
A5: Yes, and it is often recommended. Combining this compound with a non-steroidal anti-inflammatory drug (NSAID) like carprofen (B1668582) or meloxicam (B1676189) can provide broader and more effective pain relief by targeting different pain pathways. This approach may also allow for lower doses of each drug, potentially reducing the risk of side effects. Always consult with a veterinarian before implementing a multimodal analgesic plan.
Troubleshooting Guides
Issue 1: The administered dose of this compound does not seem to be providing adequate pain relief.
-
Solution 1: Re-evaluate the Dosage. The required dose can vary based on the strain and the severity of the procedure. If signs of pain persist, a modest increase in the dose, within the recommended range, may be necessary. Consult the dosage tables and relevant literature.
-
Solution 2: Decrease the Dosing Interval. this compound has a relatively short duration of action, typically 1-2 hours in both rats and mice.[4][5][6] If pain appears to be returning before the next scheduled dose, consider administering the drug more frequently.
-
Solution 3: Switch to a Multimodal Approach. As mentioned in the FAQs, combining this compound with an NSAID can enhance the analgesic effect.
-
Solution 4: Consider a Different Analgesic. For severe or prolonged pain, a more potent opioid like buprenorphine or morphine might be more appropriate.[4][5][6]
Issue 2: The animal appears overly sedated after this compound administration.
-
Solution 1: Reduce the Dose. The current dose may be too high for the individual animal or strain. A dose reduction for subsequent administrations is recommended.
-
Solution 2: Monitor Closely. Ensure the animal is in a safe, comfortable environment and can easily access food and water. Monitor its respiratory rate and body temperature.
-
Solution 3: Consult a Veterinarian. If sedation is severe or accompanied by other concerning signs, seek veterinary advice immediately.
Data Presentation
Table 1: Recommended this compound Dosages for Mice
| Strain (Example) | Dosage (mg/kg) | Route of Administration | Dosing Interval (hours) | Reference(s) |
| General/Various | 0.2 - 5.0 | SC, IP | 2 - 4 | [1][2][3] |
| ICR | 5.0 | SC | 1 - 2 | [4][5][6] |
Table 2: Recommended this compound Dosages for Rats
| Strain (Example) | Dosage (mg/kg) | Route of Administration | Dosing Interval (hours) | Reference(s) |
| General/Various | 1.0 - 2.0 | SC | 2 - 4 | [4][5][6] |
| Sprague-Dawley | 2.0 | SC | 1 - 2 | [4][5][6] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesic Efficacy
This protocol is adapted from studies assessing the analgesic effects of opioids in rodents.[4][5][6]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place the mouse or rat on the hot plate and start a timer. Record the latency to the first sign of pain, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. Remove the animal immediately upon observing the response or reaching the cut-off time. Obtain at least two stable baseline readings.
-
Drug Administration: Administer this compound or a control substance (e.g., saline) via the desired route (e.g., SC).
-
Post-treatment Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations
Caption: this compound's mechanism of action.
Caption: Decision-making for dosage adjustment.
Caption: Workflow for a pain assessment experiment.
References
- 1. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. eHåndboken for Oslo universitetssykehus [ehandboken.ous-hf.no]
- 3. ori.umkc.edu [ori.umkc.edu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Long-acting Parenteral Analgesics for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Tartrate (Stadol, Torbutrol, Torbugesic, Dolorex, Butorphic) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. therecoveryvillage.com [therecoveryvillage.com]
- 12. This compound Tartrate – Rat Guide [ratguide.com]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
Dealing with the ceiling effect of butorphanol in pain management studies
Welcome to the technical support center for researchers investigating butorphanol in pain management studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique pharmacological properties of this compound, with a specific focus on its analgesic ceiling effect.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological mechanism of this compound that leads to a ceiling effect for analgesia?
A1: this compound is a synthetic opioid with a mixed agonist-antagonist profile at opioid receptors.[1][2] It functions as a partial agonist at the mu-opioid receptor (MOR) and a full agonist at the kappa-opioid receptor (KOR).[3][4][5] The ceiling effect for analgesia is primarily attributed to its partial agonism at the MOR. As a partial agonist, it binds to and activates the receptor but with less intrinsic activity than a full agonist like morphine.[5] Once the MORs are saturated with this compound, increasing the dose does not produce a greater analgesic effect, creating a plateau or "ceiling".[6]
Q2: What are the primary opioid receptors involved in this compound's effects?
A2: The principal therapeutic action of this compound is analgesia, mediated through its interaction with specific CNS opioid receptors.[3] It has a high affinity for the kappa-opioid receptor (KOR), where it acts as an agonist, and a moderate affinity for the mu-opioid receptor (MOR), where it acts as a partial agonist or antagonist.[1][7] Its kappa agonism contributes to analgesia, particularly for visceral pain, as well as sedation.[2][8] Its mu receptor activity contributes to analgesia but also imposes the ceiling effect and can lead to the precipitation of withdrawal in subjects dependent on full mu-opioid agonists.[1][3]
Q3: Can I use this compound concurrently with a full mu-opioid agonist (e.g., morphine, fentanyl)?
A3: It is generally advised to avoid the concomitant use of this compound with a full opioid agonist.[3] Due to its partial agonist/antagonist activity at the mu-receptor, this compound can compete with the full agonist for receptor binding. This can reduce the analgesic effect of the full agonist and may precipitate withdrawal symptoms in subjects who are physically dependent on full mu-opioid agonists.[3][9]
Q4: What are the typical side effects observed with this compound, especially at higher doses?
A4: Common side effects include sedation, dizziness, nausea, and sweating.[1] Due to its kappa-agonist activity, this compound can also cause dysphoria and psychotomimetic effects at therapeutic or higher doses, which can limit its use.[2][7] While it does cause respiratory depression, this effect also exhibits a ceiling, making it potentially safer in terms of overdose risk compared to full mu-agonists.[2][6]
Troubleshooting Guide for Experiments
Issue 1: My dose-response curve for this compound's analgesic effect has plateaued unexpectedly.
-
Probable Cause: You have likely reached the "ceiling effect" of this compound. This is an expected pharmacological property of the drug due to its partial agonism at the mu-opioid receptor.[5][6]
-
Troubleshooting Steps:
-
Confirm the Plateau: Ensure you have tested a sufficiently wide range of doses, including several beyond the point where the effect plateaus, to clearly define the ceiling.
-
Analyze Other Endpoints: At these higher doses, assess for an increase in side effects like sedation or dysphoric behaviors. This can confirm that the drug is still active, even if the analgesic effect is not increasing.
-
Re-evaluate Experimental Goals: If your goal is to achieve a greater analgesic effect, this compound may not be the appropriate agent. Consider a full mu-opioid agonist if your study design permits. For studying this compound itself, characterizing this ceiling is a key data point.
-
Issue 2: I am observing high variability in analgesic response between subjects.
-
Probable Cause: The analgesic effects of this compound can be influenced by several factors, including sex and the type of pain stimulus. Some studies suggest that mixed agonist-antagonists may be more effective in females.[2] Additionally, this compound may be more effective for visceral (organ) pain than for somatic (skin, muscle) pain.[4]
-
Troubleshooting Steps:
-
Stratify Data: Analyze your data by sex to determine if there is a significant difference in response.
-
Review Pain Model: Confirm that your chosen pain model (e.g., thermal, mechanical, visceral) is appropriate for assessing the efficacy of a kappa-opioid agonist. This compound's effectiveness can vary depending on the pain assay used.[10]
-
Control for Environmental Factors: Ensure all experimental conditions (handling, time of day, acclimatization period) are standardized to minimize non-drug-related variability.
-
Issue 3: Administering this compound to subjects previously treated with morphine seems to reduce the overall analgesic effect.
-
Probable Cause: This is likely due to this compound's antagonist activity at the mu-opioid receptor.[2][8] When administered after a full mu-agonist like morphine, this compound can displace morphine from the receptors, leading to a net decrease in analgesic effect and potentially inducing withdrawal symptoms.[3]
-
Troubleshooting Steps:
-
Implement a Washout Period: Ensure a sufficient washout period between the administration of a full mu-agonist and this compound to allow for the clearance of the first drug.
-
Experimental Design: Design your studies as a crossover with a proper washout or use separate, naive groups for each drug to avoid confounding interactions.
-
Consider the Research Question: If the goal is to study this specific interaction, the experimental design should be structured to explicitly measure the antagonistic effects of this compound.
-
Data Presentation: Analgesic Efficacy
The following tables summarize quantitative data on the analgesic effects of this compound from various preclinical studies.
Table 1: this compound Analgesia in Rodents
| Species | Dose (Subcutaneous) | Pain Assay | Duration of Analgesia | Source |
| Rat | 2.0 mg/kg | Hot Plate / Tail Flick | 1 - 2 hours | [11][12] |
| Mouse | 5.0 mg/kg | Hot Plate / Tail Flick | 1 - 2 hours | [11][12] |
Table 2: this compound Visceral Analgesia in Dogs
| Dose (Subcutaneous) | Pain Assay | Duration of Analgesia | Key Finding | Source |
| 0.025 - 0.1 mg/kg | Colonic Balloon | Not significant | Lower doses were less effective. | [13][14] |
| 0.2 - 0.8 mg/kg | Colonic Balloon | 23 - 53 minutes | Effective dose range for visceral analgesia. | [13][14] |
Table 3: this compound Somatic Analgesia in Cats
| Dose (Intravenous) | Pain Assay | Duration of Analgesia | Key Finding | Source |
| 0.1 - 0.8 mg/kg | Thermal Threshold | ~90 minutes | No significant difference in peak effect across this dose range, indicating a ceiling. | [15] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation using the Hot Plate Test
This protocol is designed to determine the dose-response relationship and ceiling effect of this compound for thermal pain.
-
Animals and Acclimatization: Use adult male Sprague-Dawley rats (200-300g). House animals individually with ad libitum access to food and water. Allow at least 3-5 days for acclimatization to the facility and handling.
-
Apparatus: A standard hot plate analgesia meter, maintained at a constant temperature (e.g., 53 ± 0.5°C). The apparatus should have a clear enclosure to keep the animal on the heated surface.
-
Procedure: a. Baseline Measurement: Place each rat on the unheated plate for a 2-minute habituation period on two separate days before testing. On the test day, obtain at least two stable baseline measurements of response latency (time to lick a hind paw or jump) prior to drug administration. A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage. b. Grouping and Dosing: Randomly assign rats to groups (n=8-10 per group). Groups should include a vehicle control (e.g., sterile saline) and multiple doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/kg, subcutaneous). c. Post-Dose Measurement: After drug administration, measure the response latency at fixed time points (e.g., 15, 30, 60, 90, 120, and 180 minutes).[11][12]
-
Data Analysis: Convert latency times to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the peak %MPE against the log of the dose to generate a dose-response curve and identify the ceiling effect.
Protocol 2: Visceral Pain Assessment using Colonic Balloon Distension
This protocol is adapted for assessing visceral analgesia, where this compound is often more effective.
-
Animals and Preparation: Use adult beagle dogs, as they are a common model for this assay.[13][14] Animals should be fasted overnight. A balloon catheter (e.g., 5-Fr Fogarty) is inserted into the descending colon.
-
Apparatus: A pressure transducer and a syringe pump for controlled balloon inflation. The system should be able to measure the pressure inside the balloon.
-
Procedure: a. Baseline Measurement: After a period of acclimatization to the restraint sling, determine the baseline nociceptive threshold. Inflate the balloon at a constant rate until a behavioral response is observed (e.g., turning of the head, shifting posture). This pressure is the baseline threshold. Repeat 2-3 times to ensure a stable baseline. b. Dosing: Administer this compound or vehicle control (e.g., subcutaneously). Use a crossover design where each dog receives each treatment with a minimum one-week washout period. c. Post-Dose Measurement: Measure the nociceptive threshold at set intervals after drug administration (e.g., every 15 minutes for the first hour, then every 30 minutes).[13]
-
Data Analysis: Calculate the change in threshold pressure from baseline for each time point. Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA with repeated measures). This will determine the magnitude and duration of visceral analgesia.
References
- 1. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 2. This compound (Chapter 34) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. drugs.com [drugs.com]
- 4. xenonhealth.com [xenonhealth.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. The pharmacology of this compound, a 3,14-dihydroxymorphinan narcotic antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. dvm360.com [dvm360.com]
- 9. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 10. Individual Differences in Morphine and this compound Analgesia: A Laboratory Pain Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The magnitude and duration of the analgesic effect of morphine, this compound, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Dose response to this compound administered subcutaneously to increase visceral nociceptive threshold in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
A Comparative Analysis of Butorphanol and Morphine Analgesia in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of butorphanol and morphine in mice, supported by experimental data. The information is intended to assist researchers in selecting the appropriate analgesic for their preclinical studies.
Executive Summary
Morphine, a classic opioid agonist, and this compound, a mixed agonist-antagonist, are both effective analgesics, but they exhibit distinct pharmacological profiles. Morphine primarily acts as a full agonist at the mu (μ) opioid receptor, providing robust analgesia for moderate to severe pain. This compound, on the other hand, is a partial agonist at the μ-opioid receptor and a potent agonist at the kappa (κ) opioid receptor. This dual mechanism of action results in a different analgesic and side-effect profile compared to morphine.
Comparative Analgesic Efficacy and Receptor Binding
The following tables summarize key quantitative data comparing the analgesic potency, duration of action, and receptor binding affinities of this compound and morphine in mice.
| Parameter | This compound | Morphine | Test Model |
| ED₅₀ (mg/kg) | Not consistently reported in mice. | 3.25[1] | Tail-Flick Test |
| ED₅₀ (mg/kg) | Weaker analgesic effect compared to tail-flick test.[2] | Not consistently reported in mice; ED₅₀ in rats is 2.6-4.9 mg/kg depending on the study design.[3] | Hot-Plate Test |
| Duration of Action | 1-2 hours[4][5] | 2-3 hours[4][5] | General Analgesia |
Table 1: Analgesic Potency and Duration of Action
| Receptor | This compound (Ki, nM) | Morphine (Ki, nM) |
| Mu (μ) Opioid Receptor | <1[6][7] | 1-100[6][7] |
| Kappa (κ) Opioid Receptor | 0.1 ± 0.02[8] | > this compound and nalbuphine |
Table 2: Opioid Receptor Binding Affinity (Ki)
Signaling Pathways
The distinct analgesic and side-effect profiles of this compound and morphine stem from their differential engagement with opioid receptor subtypes and subsequent intracellular signaling cascades.
Caption: Signaling pathways of Morphine and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes.
Caption: Experimental workflow for the Tail-Flick Test.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Restraint: Each mouse is gently placed in a restraining device, allowing its tail to be exposed.
-
Baseline Measurement: A radiant heat source is focused on the ventral surface of the tail, and the time taken for the mouse to flick its tail (latency) is recorded. This is repeated 2-3 times to obtain a stable baseline. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Mice are administered either this compound, morphine, or a vehicle control, typically via subcutaneous (s.c.) injection.
-
Latency Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test assesses the supraspinal response to a thermal stimulus.
Caption: Experimental workflow for the Hot-Plate Test.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing environment.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.
-
Drug Administration: The test drug or vehicle is administered to the mice.
-
Latency Measurement: At predetermined intervals post-administration, the hot-plate latency is reassessed.
-
Data Analysis: The %MPE is calculated as described for the tail-flick test.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a drug for a specific receptor.
Caption: Experimental workflow for Opioid Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Brain tissue from mice is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test drug (this compound or morphine).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the affinity of the drug for the receptor.
Conclusion
Morphine and this compound exhibit distinct analgesic profiles in mice, which are directly related to their differing affinities and activities at μ and κ-opioid receptors. Morphine acts as a potent, full μ-agonist, providing strong analgesia with a moderate duration of action. This compound's partial μ-agonism and potent κ-agonism result in a more complex pharmacological profile, with a shorter duration of analgesia and a potential for different side effects. The choice between these two analgesics for preclinical research in mice should be carefully considered based on the required level and duration of pain relief and the specific scientific question being addressed.
References
- 1. Comparison of Antinociceptive Effects Induced by Kappa Opioid Agonists in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abolished thermal and mechanical antinociception but retained visceral chemical antinociception induced by this compound in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abolished thermal and mechanical antinociception but retained visceral chemical antinociception induced by this compound in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound's efficacy at mu and kappa opioid receptors: inferences based on the schedule-controlled behavior of nontolerant and morphine-tolerant rats and on the responding of rats under a drug discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Butorphanol's Effects on the Kappa Opioid Receptor: A Comparative In Vitro Guide
For Immediate Release:
This guide provides a comprehensive in vitro comparison of butorphanol's effects on the kappa opioid receptor (KOR), benchmarked against a selective KOR agonist (U-50,488) and a selective KOR antagonist (norbinaltorphimine). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology.
This compound, a clinically used analgesic, exhibits a complex pharmacological profile at opioid receptors. Understanding its specific interactions with the kappa opioid receptor is crucial for elucidating its therapeutic mechanisms and side-effect profile. This document summarizes key in vitro validation data, details the experimental protocols used to obtain this data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological parameters of this compound in comparison to the selective KOR agonist U-50,488 and the selective KOR antagonist norbinaltorphimine.
Table 1: Radioligand Binding Affinity at the Kappa Opioid Receptor
| Compound | Receptor | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| This compound | Human KOR | [³H]Naltrexone | 0.1 ± 0.02 | Chem-1 | [1][2][3] |
| U-50,488 | Human KOR | [³H]U-69,593 | 0.2 | CHO | |
| Norbinaltorphimine (nor-BNI) | Guinea Pig Brain | - | High Affinity | - | [4][5] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity in G-Protein Activation ([³⁵S]GTPγS Binding) Assay
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of full agonist) | Activity Type | Cell Line | Reference | |---|---|---|---|---|---| | This compound | Human KOR | 2.8 | ~50% (vs. Salvinorin A) | Partial Agonist | Chem-1 |[1] | | U-50,488 | Human KOR | - | Full Agonist | Full Agonist | CHO-hKOR |[6][7] | | Norbinaltorphimine (nor-BNI) | - | - | - | Antagonist | - | |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.
Table 3: Functional Activity in β-Arrestin Recruitment Assay
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of full agonist) | Activity Type | Cell Line | Reference | |---|---|---|---|---|---| | This compound | Human KOR | - | Full Agonist (vs. Salvinorin A) | Full Agonist | HEK-293 |[1][2][3] | | U-50,488 | Human KOR | - | Full Agonist | Full Agonist | PathHunter® cells |[1] | | Norbinaltorphimine (nor-BNI) | - | - | - | Antagonist | - | |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa opioid receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]U-69,593, a selective KOR agonist, is commonly used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]U-69,593 (typically near its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound). b. To determine non-specific binding, a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-50,488) is used in a parallel set of wells. c. Total binding is determined in the absence of any competing unlabeled ligand. d. Incubate the plate at 25°C for 60 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand. f. Wash the filters with ice-cold wash buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. c. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the KOR upon agonist binding.
-
Receptor Source: Membranes from cells stably expressing the human kappa opioid receptor.
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
-
Procedure: a. In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test agonist (e.g., this compound, U-50,488). b. For determining non-specific binding, unlabeled GTPγS (10 µM) is added. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold wash buffer. g. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Subtract non-specific binding from all other measurements to obtain specific binding. b. Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is often expressed as a percentage of the maximal stimulation produced by a full agonist like U-50,488.
Protocol 3: β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling.
-
Cell Line: A cell line (e.g., U2OS or HEK293) co-expressing the human kappa opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase or luciferase). The PathHunter® assay platform is a common example.[1]
-
Procedure: a. Plate the cells in a 96- or 384-well plate and incubate overnight. b. Treat the cells with varying concentrations of the test agonist (e.g., this compound, U-50,488). c. Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment. d. Add the detection reagents for the reporter enzyme. e. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Plot the reporter signal against the logarithm of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically normalized to the response of a full agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norbinaltorphimine: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
A Preclinical Comparison of Butorphanol and Nalbuphine for Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical analgesic properties of butorphanol and nalbuphine (B1235481), two synthetic opioid analgesics with a mixed agonist-antagonist profile at opioid receptors. The information presented is based on available preclinical experimental data to assist researchers in selecting the appropriate agent for their studies.
Pharmacological Profile: A Tale of Two Opioids
This compound and nalbuphine both exert their effects by interacting with kappa (κ) and mu (μ) opioid receptors, but with distinct affinities and functional activities. This compound is characterized as a potent κ-opioid receptor agonist and a partial agonist or antagonist at the μ-opioid receptor.[1][2] In contrast, nalbuphine is also a κ-opioid receptor agonist but acts as a pure antagonist at the μ-opioid receptor.[3][4] This difference in μ-opioid receptor activity is a key differentiator in their pharmacological profiles.
One preclinical study determined the binding affinity (Kd) of this compound for the κ-opioid receptor to be approximately 0.1 nM, which was about twenty-fold higher than its affinity for the μ-opioid receptor (2.4 nM).[5] Functionally, this compound behaves as a partial agonist in the G-protein activation pathway and a full agonist in the β-arrestin recruitment pathway at the κ-opioid receptor.[5]
Quantitative Comparison of Preclinical Analgesic Efficacy
Direct head-to-head preclinical studies providing ED50 values for this compound and nalbuphine in common analgesic assays are limited in the publicly available literature. However, some studies offer valuable comparative insights.
| Parameter | This compound | Nalbuphine | Animal Model | Assay | Citation |
| Relative Potency | More potent | Less potent | Rat | - | [6] |
| Analgesic Effect | Lower level of analgesia | - | Rat and Mouse | Hot Plate and Tail Flick | [7][8] |
| Duration of Analgesia | Shorter duration (1-2 hours) | Longer duration | Rat and Mouse | Hot Plate and Tail Flick | [6][7][8] |
Side Effect Profile: A Preclinical Overview
The mixed agonist-antagonist nature of both compounds is associated with a ceiling effect on respiratory depression, a significant advantage over full μ-opioid agonists.[6] However, their distinct receptor interactions lead to differences in their side effect profiles.
| Side Effect | This compound | Nalbuphine | Animal Model | Key Findings | Citation |
| Sedation | Higher sedative effect | Lower sedative effect | Dog | This compound produced a greater degree of sedation, both alone and in combination with acepromazine (B1664959). | [9] |
| Locomotor Activity | Elevation in activity | Smaller stimulatory effect on locomotion | Rat | Both drugs affected locomotor activity, with this compound causing a more pronounced increase. | [10] |
| Food Intake | Reduction in food intake | Reduction in food intake | Rat | Both drugs led to a decrease in food consumption. | [10] |
| Respiratory Depression | More effective in improving respiratory parameters | Less effective than this compound | Goat | In etorphine-immobilized goats, this compound was more effective at reversing respiratory depression. | [11] |
Receptor Signaling Pathways
The analgesic and side effects of this compound and nalbuphine are mediated through complex intracellular signaling cascades initiated by their interaction with κ- and μ-opioid receptors.
Kappa-Opioid Receptor Signaling Pathway
Mu-Opioid Receptor Signaling Pathway
Experimental Protocols
A variety of standardized animal models are employed to assess the analgesic properties of compounds. The following are detailed methodologies for key experiments cited in preclinical studies.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.
Hot Plate Test Experimental Workflow
Methodology:
-
Acclimatization: Rodents (mice or rats) are brought to the testing room at least 30-60 minutes before the experiment to minimize stress.
-
Drug Administration: Animals are administered this compound, nalbuphine, or a vehicle control at various doses, typically via subcutaneous or intraperitoneal injection.
-
Testing: At a predetermined time after drug administration, the animal is placed on a heated surface maintained at a constant temperature (e.g., 52-55°C).
-
Observation: The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal pain sensitivity, primarily mediated at the spinal level.
Methodology:
-
Restraint and Acclimatization: The rodent is gently restrained, often in a specialized device, allowing its tail to be exposed. A brief period of acclimatization to the restraint is necessary.
-
Stimulus Application: A focused beam of radiant heat is applied to a specific portion of the tail.
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source is automatically or manually recorded. A cut-off time is used to prevent tissue injury.
-
Drug Administration and Testing: Similar to the hot plate test, the drug or vehicle is administered prior to testing, and the latency is measured at various time points.
-
Data Analysis: Analgesic efficacy is determined by the increase in tail-flick latency compared to baseline or vehicle-treated animals.
Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of different pain mechanisms.[12]
Methodology:
-
Acclimatization: The animal is placed in a clear observation chamber for a period of acclimatization.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation Period: The animal's behavior is observed for a set period, typically 30-60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phasic Analysis: The observation period is divided into two phases: the early phase (first 5-10 minutes), representing acute nociceptive pain, and the late phase (approximately 15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
Drug Evaluation: this compound, nalbuphine, or a vehicle is administered before the formalin injection, and the reduction in nociceptive behaviors in each phase is quantified.
Conclusion
This compound and nalbuphine are both effective analgesics in preclinical models, but they exhibit important differences in their potency, duration of action, and side effect profiles. This compound appears to be a more potent analgesic with a shorter duration of action, while nalbuphine has a longer duration of action.[6][7][8] The choice between these two agents for preclinical research should be guided by the specific aims of the study, considering the desired onset and duration of analgesia, as well as the potential for confounding side effects such as sedation and alterations in locomotor activity. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative analgesic efficacy in various pain models.
References
- 1. xenonhealth.com [xenonhealth.com]
- 2. anesthesiologypaper.com [anesthesiologypaper.com]
- 3. Nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and nalbuphine: a pharmacologic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Comparison of the sedative effects of nalbuphine and this compound, alone or in combination with acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of buprenorphine, nalbuphine and this compound alone or following halothane anaesthesia on food and water consumption and locomotor movement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nalbuphine and this compound reverse opioid-induced respiratory depression but increase arousal in etorphine-immobilized goats (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Butorphanol's Analgesic Profile: A Cross-Validation Across Diverse Pain Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of butorphanol across different experimental pain models. This compound, a synthetic opioid, is recognized for its mixed agonist-antagonist activity at opioid receptors, exhibiting a complex pharmacological profile that translates to varied efficacy depending on the nature of the pain stimulus. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms to offer a clear perspective on this compound's analgesic potential.
Comparative Efficacy of this compound in Nociceptive Assays
The analgesic effects of this compound have been evaluated in various rodent models designed to assess different pain modalities, including thermal, mechanical, and chemical nociception. A pivotal study by Ide et al. (2008) provides a direct comparison of this compound's efficacy in these models, revealing a significant divergence in the underlying receptor mechanisms.[1][2]
This compound's antinociceptive effects in thermal and mechanical pain models are primarily dependent on the mu-opioid receptor (MOR). In contrast, its ability to alleviate visceral chemical pain is mediated by the kappa-opioid receptor (KOR).[1][2] This differential activity underscores the importance of selecting appropriate pain models for preclinical evaluation of this compound and similar compounds.
The following table summarizes the quantitative effects of this compound in wild-type mice across four standard pain models, based on data extracted from Ide et al. (2008).
| Pain Model | Pain Type | This compound Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE) | Primary Opioid Receptor Involved |
| Hot-Plate Test | Thermal (supraspinal) | 10 | ~40% | Mu (MOR) |
| Tail-Flick Test | Thermal (spinal) | 10 | ~80% | Mu (MOR) |
| Randall-Selitto Test | Mechanical | 10 | ~60% | Mu (MOR) |
| Writhing Test | Chemical (visceral) | 1 | ~70% | Kappa (KOR) |
%MPE (Maximum Possible Effect) is a standardized measure of analgesia, where 100% represents the complete blockage of the pain response.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Thermal Nociception Models
1. Hot-Plate Test: This test assesses the response to a constant thermal stimulus, primarily reflecting supraspinal (brain-level) analgesic effects.
-
Apparatus: A commercially available hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 52.0 ± 0.2°C).
-
Procedure:
-
Mice are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
This compound or vehicle is administered (e.g., subcutaneously), and the test is repeated at predetermined time points.
-
2. Tail-Flick Test: This assay measures the latency to withdraw the tail from a noxious thermal stimulus and is indicative of spinal analgesic mechanisms.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the tail.
-
Procedure:
-
The mouse is gently restrained, and its tail is positioned in the path of the heat source.
-
The time taken for the mouse to flick its tail away from the heat is automatically recorded.
-
A cut-off time (e.g., 10-15 seconds) is set to avoid tissue injury.
-
Baseline measurements are taken prior to drug administration.
-
Following this compound or vehicle injection, tail-flick latencies are reassessed at various intervals.
-
Mechanical Nociception Model
3. Randall-Selitto Test: This test evaluates the threshold for withdrawal from a progressively increasing mechanical pressure, indicating mechanical analgesia.
-
Apparatus: A paw pressure analgesy-meter that applies a linearly increasing force to the paw.
-
Procedure:
-
The mouse's hind paw is placed on a small plinth under a pointed applicator.
-
A constantly increasing pressure is applied to the dorsal surface of the paw.
-
The force (in grams) at which the mouse withdraws its paw is recorded as the mechanical threshold.
-
A cut-off pressure is predetermined to prevent injury.
-
Baseline thresholds are established before administering the test compound.
-
The test is repeated at set times after this compound or vehicle administration.
-
Chemical Nociception Model
4. Acetic Acid-Induced Writhing Test: This model induces visceral pain and is used to assess the efficacy of analgesics against this type of nociception.
-
Apparatus: An observation chamber.
-
Procedure:
-
Mice are pre-treated with this compound or a vehicle control.
-
After a specified absorption time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Each mouse is then placed in the observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.
-
Mechanism of Action and Signaling Pathways
This compound's analgesic effects are a consequence of its interaction with the opioid receptor system. It acts as a partial agonist at the mu-opioid receptor (MOR) and a full agonist at the kappa-opioid receptor (KOR).[2] This dual action is responsible for its unique analgesic profile and its ceiling effect on respiratory depression.
The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
Caption: this compound's signaling pathway leading to analgesia.
Experimental Workflow
The cross-validation of this compound's analgesic effects involves a structured experimental workflow, as depicted in the following diagram.
Caption: Workflow for cross-validating this compound's analgesic effects.
References
- 1. Abolished thermal and mechanical antinociception but retained visceral chemical antinociception induced by this compound in mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolished thermal and mechanical antinociception but retained visceral chemical antinociception induced by this compound in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the sedative properties of butorphanol and acepromazine in dogs
An Objective Comparison of the Sedative Properties of Butorphanol and Acepromazine (B1664959) in Dogs for Preclinical Research
Introduction
In veterinary medicine and preclinical canine studies, effective sedation is critical for ensuring animal welfare and obtaining accurate experimental data. Among the most commonly utilized sedatives are this compound, a synthetic opioid agonist-antagonist, and acepromazine, a phenothiazine (B1677639) neuroleptic. This compound is known for its sedative and analgesic properties, while acepromazine provides tranquilization with muscle relaxation. This guide presents a comparative analysis of their sedative and physiological effects in dogs, supported by experimental data, to inform protocol development for researchers and drug development professionals.
Comparative Sedative Effects
When administered as standalone agents, both this compound and acepromazine typically induce mild sedation in healthy dogs[1][2][3][4]. However, their sedative effects are significantly enhanced when used in combination, a common clinical practice. The combination of acepromazine and this compound can produce moderate to deep sedation, often achieving a state of neuroleptanalgesia suitable for minor procedures or as a preanesthetic[5][6][7][8]. Studies show that this combined protocol can result in deep sedation lasting approximately 80 minutes[6][9].
Table 1: Summary of Sedative Effects in Dogs
| Agent(s) | Dosage (IV/IM) | Sedation Level | Onset & Duration | Key Findings |
| This compound (alone) | 0.15 - 0.4 mg/kg | Mild | Onset: <15 min (IM)[1]. Sedative effects last ≥ 2 hours, but analgesia is shorter (~40 min)[10]. | Produces a higher sedative effect than some other opioids like nalbuphine (B1235481), but less than methadone when combined with acepromazine[2][3][4]. |
| Acepromazine (alone) | 0.02 - 0.05 mg/kg | Mild | Onset: Delayed, up to 30-45 min (IM)[11]. | Produces reliable tranquilization. Higher doses do not necessarily improve sedation and may increase adverse effects[12][13]. |
| Acepromazine + this compound | Acepromazine: 0.02-0.05 mg/kgthis compound: 0.15-0.4 mg/kg | Moderate to Deep | Rapid onset (≤ 5 min) with sedation lasting ~80 min for deep sedation[6][9]. | Marked sedation and lateral recumbency are consistently achieved[5][14]. The combination significantly reduces the required dose of induction agents like propofol[15][16]. |
Comparative Physiological Effects
Both drugs and their combination exert significant, though different, effects on the cardiovascular and respiratory systems. Acepromazine is a known vasodilator, primarily through alpha-1 adrenergic blockade, which can lead to a decrease in blood pressure. This compound typically has minimal cardiovascular effects but can cause respiratory depression.
Table 2: Summary of Physiological Effects in Dogs
| Parameter | This compound | Acepromazine | Acepromazine + this compound |
| Heart Rate (HR) | May cause a decrease[3][4]. | Causes a decrease from baseline[3][4]. | Significant decrease from baseline observed consistently[5][14]. |
| Blood Pressure (BP) | Minimal effects on Mean Arterial Pressure (MAP)[2]. | Causes a decrease in Systolic (SAP) and Mean (MAP) Arterial Pressure[3][4][12]. | Significant decrease in systolic arterial pressure[5][14]. Hypotension is a primary concern, especially post-induction[15][16]. |
| Respiratory Rate (fR) | Can cause a decrease compared to baseline[3][4]. | Minimal direct effects noted in some studies. | Generally remains within clinically acceptable ranges, though decreases can occur[5][6][9][14]. |
| Body Temperature | Can cause a decrease in rectal temperature[2]. | Causes a decrease in rectal temperature[3][4]. | A decrease in body temperature is expected[5][14]. |
Mechanism of Action
The distinct sedative and physiological profiles of this compound and acepromazine stem from their different molecular targets.
-
Acepromazine : Acts as an antagonist at dopamine (B1211576) D2 receptors in the central nervous system, leading to tranquilization and sedation. It also blocks alpha-1 adrenergic receptors, which results in vasodilation and a subsequent drop in blood pressure.
-
This compound : Exerts its effects through the opioid system. It is an agonist at kappa opioid receptors, which is primarily responsible for its sedative and analgesic effects. Concurrently, it acts as an antagonist at mu opioid receptors.
Caption: Distinct mechanisms of action for acepromazine and this compound.
Experimental Protocols
The data presented are derived from prospective, randomized, and blinded experimental trials. A representative protocol is detailed below.
1. Animal Subjects:
-
Healthy adult dogs (e.g., Beagles or mixed-breed hounds), with weights and ages specified (e.g., 3.4 ± 0.5 years, 11.0 ± 1.3 kg)[1][2][4]. Animals are acclimatized and deemed healthy based on physical examination and hematology.
2. Study Design:
-
A crossover design is frequently used, where each dog receives all treatments with a washout period of at least one week between trials to prevent carryover effects[3][4].
3. Drug Administration:
-
Acepromazine (0.05 mg/kg) is administered intravenously (IV) or intramuscularly (IM)[3][4].
-
In combination protocols, acepromazine is often administered 15 minutes prior to the opioid to allow for the onset of tranquilization[3][4][14].
4. Data Collection and Monitoring:
-
Baseline: Physiological variables are recorded before any drug administration.
-
Sedation Scoring: Sedation is assessed at predetermined intervals (e.g., 15, 30, 60, 90, 120 minutes post-administration) using a validated numeric descriptive scale (NDS) or simple numerical scale (SNS)[1][2].
-
Physiological Monitoring: Heart rate (HR), arterial blood pressure (systolic, diastolic, mean), respiratory rate (fR), and rectal temperature (RT) are recorded at the same intervals as sedation scores[1][2][3][4].
Caption: A typical experimental workflow for comparative sedation trials.
Conclusion
The choice between this compound and acepromazine, or their combination, depends on the desired level and duration of sedation and the acceptable physiological impact.
-
Acepromazine provides reliable mild tranquilization but carries a risk of dose-dependent hypotension and has a delayed onset of action.
-
This compound offers mild sedation with some analgesia and minimal cardiovascular impact but can cause respiratory depression.
-
The combination of acepromazine and this compound produces synergistic and profound sedation suitable for many non-painful to mildly painful procedures. However, this combination necessitates careful cardiovascular monitoring due to the compounded risk of hypotension and bradycardia.
For researchers, these findings underscore the importance of selecting a sedative protocol based on the specific requirements of the experimental procedure and the health status of the canine subjects. The combination protocol is highly effective for achieving deep sedation, but careful dose titration and physiological monitoring are paramount to ensure subject safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the sedative effects of nalbuphine and this compound, alone or in combination with acepromazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on the sedative effects of morphine, methadone, this compound or tramadol, in combination with acepromazine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiopulmonary and behavioral effects of combinations of acepromazine/butorphanol and acepromazine/oxymorphone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the sedative and analgesic effects of this compound with acepromazine, midazolam, or dexmedetomidine following propofol induction and isoflurane maintenance in canines | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 9. Sedative and cardiorespiratory effects of intramuscular administration of alfaxalone and this compound combined with acepromazine, midazolam, or dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 11. VASG Preanesthetic Protocols [vasg.org]
- 12. researchgate.net [researchgate.net]
- 13. vasg.org [vasg.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of intravenous acepromazine and this compound on propofol dosage for induction of anesthesia in healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butorphanol and Fentanyl in a Rat Model of Incisional Pain
For Immediate Release
This guide provides a detailed comparison of the analgesic efficacy of butorphanol and fentanyl in a preclinical rat model of incisional pain. The data presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of analgesic compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and procedural workflows.
Executive Summary
A study directly comparing fentanyl and this compound in a rat model of incisional pain demonstrated that while both opioids exhibit analgesic effects, fentanyl is significantly more potent.[1] The median effective dose (ED50) for fentanyl was found to be substantially lower than that for this compound, indicating a higher potency in this pain model.[1] this compound, a mixed agonist-antagonist, interacts primarily with the kappa-opioid receptor (KOR), while fentanyl, a potent agonist, primarily targets the mu-opioid receptor (MOR).[2][3][4] This fundamental difference in receptor interaction underlies their distinct pharmacological profiles.
Quantitative Data Summary
The following table summarizes the median effective dose (ED50) of fentanyl and this compound in providing analgesia in a rat incisional pain model. A lower ED50 value indicates higher potency.
| Compound | Median Effective Dose (ED50) | Primary Receptor Target |
| Fentanyl | 4.1 µg/kg[1] | Mu-opioid receptor (MOR) agonist[4] |
| This compound | 295 µg/kg[1] | Kappa-opioid receptor (KOR) agonist, Mu-opioid receptor (MOR) partial agonist/antagonist[2][3] |
Experimental Protocols
The data presented is based on a standardized rat model of incisional pain. The following is a detailed description of the typical experimental protocol.
Rat Incisional Pain Model
This model is designed to mimic postoperative pain in humans and allows for the quantitative assessment of analgesic drug efficacy.[5][6][7]
-
Animal Subjects: Male Sprague-Dawley rats are typically used for this model.[7]
-
Anesthesia: Prior to the surgical procedure, rats are anesthetized, commonly with halothane (B1672932) or isoflurane.[7][8]
-
Incisional Procedure: A 1-cm longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the rat's hind paw.[5][6][7] The wound is then closed with sutures.[8]
-
Postoperative Recovery: Following surgery, the animals are allowed to recover from anesthesia. The peak pain behaviors are typically observed immediately after recovery.
-
Pain Assessment (Mechanical Allodynia): Mechanical allodynia, a state of pain response to a normally non-painful stimulus, is assessed using von Frey filaments.[7][8][9] An electronic von Frey apparatus, which employs a single filament with increasing force, is applied to the plantar surface of the incised paw.[9] The endpoint is the withdrawal of the paw, and the force at which this occurs is recorded as the paw withdrawal threshold (PWT).[9] A lower PWT indicates a greater degree of pain.
-
Drug Administration: Fentanyl, this compound, or a control substance is administered to the rats, and the effect on the paw withdrawal threshold is measured at various time points to determine the onset, peak, and duration of analgesia.
Signaling Pathways
The analgesic and other physiological effects of this compound and fentanyl are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[10]
Fentanyl Signaling Pathway
Fentanyl is a potent agonist of the mu-opioid receptor (MOR).[4] Upon binding, it initiates a signaling cascade that leads to analgesia.
-
Receptor Binding: Fentanyl binds to and activates the MOR on the surface of neurons.
-
G-Protein Activation: This activation leads to the dissociation of the alpha (Gα) and beta-gamma (Gβγ) subunits of the associated inhibitory G-protein (Gi/o).[10]
-
Downstream Effects: The activated G-protein subunits then modulate various intracellular effectors, leading to a reduction in neuronal excitability and neurotransmitter release, which ultimately results in pain relief.
-
β-Arrestin Pathway: MOR activation can also lead to the recruitment of β-arrestin, a pathway that has been implicated in some of the adverse effects of opioids, such as respiratory depression.[11]
This compound Signaling Pathway
This compound has a more complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and a mixed agonist-antagonist at the mu-opioid receptor (MOR).[2][3] Its primary analgesic effects are believed to be mediated through its agonist activity at the KOR.
-
Receptor Binding: this compound binds to and activates the KOR. It also interacts with the MOR, where it can act as a partial agonist or an antagonist.[3]
-
G-Protein Activation: Similar to MOR activation, KOR activation by this compound leads to the activation of inhibitory G-proteins (Gi/o).[12]
-
Downstream Effects: The subsequent signaling cascade results in analgesia.
-
β-Arrestin Pathway: this compound has been shown to be a full agonist in the β-arrestin recruitment pathway at the KOR.[2][12]
Conclusion
In the rat incisional pain model, fentanyl demonstrates superior potency to this compound as an analgesic. This is reflected in its significantly lower ED50. The distinct mechanisms of action, with fentanyl primarily targeting the mu-opioid receptor and this compound acting on the kappa-opioid receptor, are key to their different pharmacological effects. This guide provides foundational data and protocols for researchers investigating these and other analgesic compounds in a preclinical setting.
References
- 1. Analgesic effect and pharmacological mechanism of fentanyl and this compound in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 12. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Butorphanol and Tramadol for Post-Operative Pain Management in Dogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Common Analgesics
The management of post-operative pain in canine patients is a critical aspect of veterinary care, directly impacting recovery, welfare, and surgical outcomes. Among the array of analgesic options, butorphanol and tramadol (B15222) are frequently utilized. This guide provides a detailed, evidence-based comparison of their efficacy, supported by experimental data, to inform clinical decision-making and future research in veterinary analgesia.
Executive Summary
This compound, a synthetic opioid agonist-antagonist, and tramadol, a centrally acting analgesic with a multimodal mechanism, both play a role in managing mild to moderate post-operative pain in dogs.[1][2] Experimental evidence suggests that while this compound may offer a better degree of initial analgesia, its duration of action is shorter compared to tramadol.[2][3] Conversely, tramadol appears to provide a longer duration of analgesic effect.[2][3] The choice between these two agents may therefore depend on the expected duration and intensity of post-operative pain, as well as the specific surgical procedure performed.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound and tramadol for post-operative pain in dogs.
Table 1: Analgesic Efficacy and Duration
| Parameter | This compound | Tramadol | Study |
| Surgical Procedure | Ovariohysterectomy | Ovariohysterectomy | Engti et al., 2020[2][3] |
| Dosage | 0.35 mg/kg IM | 1.5 mg/kg IM | Engti et al., 2020[2][3] |
| Pain Scores (UMPS) | Remained static for up to 4 hours post-op | Remained static for up to 4 hours post-op | Engti et al., 2020[2][3] |
| Increase in Pain Score | Significant increase from 4 to 6 hours post-op | No significant increase up to 6 hours post-op | Engti et al., 2020[2][3] |
| Conclusion on Efficacy | Better degree of analgesia | Longer duration of analgesia | Engti et al., 2020[2][3] |
| Surgical Procedure | Osteosynthesis | Osteosynthesis | Stanescu et al. |
| Dosage | 0.4 mg/kg IV (premedication) | 4 mg/kg IV (premedication) | Stanescu et al.[1] |
| Rescue Analgesia Required | 88.8% of dogs required rescue analgesia | 37.6% of dogs did not require rescue analgesia | Stanescu et al.[1] |
| Conclusion on Efficacy | Single dose did not provide adequate post-operative analgesia | More intense and longer-lasting effect | Stanescu et al.[1] |
Table 2: Physiological Parameters (Ovariohysterectomy Study)
| Parameter | This compound (0.35 mg/kg IM) | Tramadol (1.5 mg/kg IM) | Control (No Analgesic) |
| Heart Rate (beats/min) | Mild decreasing trend | Mild decreasing trend | Increasing trend post-op |
| Pulse Rate (beats/min) | Significant decrease post-op (within normal range) | Significant decrease post-op (within normal range) | Significant decrease post-op (within normal range) |
| Respiration Rate (breaths/min) | Significant variation (within normal range) | Significant variation (within normal range) | Significant variation (within normal range) |
| Rectal Temperature (°F) | Significant variation (within normal range) | Significant variation (within normal range) | Significant variation (within normal range) |
| SpO2 (%) | Significant decrease post-op (within normal range) | Significant decrease post-op (within normal range) | Significant decrease post-op (within normal range) |
Data from Engti et al., 2020.[3][4] All variations were reported as statistically significant (p<0.01) between groups but remained within the physiological reference range.
Experimental Protocols
Ovariohysterectomy Analgesia Study (Engti et al., 2020)
-
Study Design: A randomized, controlled clinical trial.
-
Animal Subjects: Eighteen clinically healthy mongrel bitches, 3-4 years old, weighing 10-15 kg, presented for elective ovariohysterectomy.[2][3]
-
Groups:
-
Anesthetic Protocol: All animals received the same pre-anesthetic medication and general anesthesia protocol.
-
Pain Assessment: Pain was assessed using the University of Melbourne Pain Scale (UMPS) at 0 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, and 6 hrs post-operatively.[3][4]
-
Physiological Parameters: Heart rate, pulse rate, respiration rate, rectal temperature, and SpO2 were recorded at the same time points as pain assessment.[3][4]
Osteosynthesis Premedication Study (Stanescu et al.)
-
Study Design: A randomized clinical trial.
-
Animal Subjects: Seventeen adult dogs (11 male, 6 female) with a mean age of 4 years and a mean body weight of 16 kg, undergoing osteosynthesis for fracture repair.[1]
-
Groups:
-
Group B (this compound): Premedicated with this compound (0.4 mg/kg IV), acepromazine (B1664959) (0.03 mg/kg IV), and ketamine (10 mg/kg IV) (n=9).[1]
-
Group T (Tramadol): Premedicated with tramadol (4 mg/kg IV), acepromazine, and ketamine (n=8).[1]
-
-
Anesthetic Protocol: Anesthesia was induced with propofol (B549288) and maintained with isoflurane (B1672236) in oxygen for both groups.
-
Pain Assessment: Post-operative pain was assessed using a dynamic and interactive visual analogue scale (DIVAS, 0-100 mm).[1]
-
Rescue Analgesia: Additional doses of this compound or tramadol were administered as rescue analgesia if required.[1]
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at kappa-opioid receptors and a partial agonist at mu-opioid receptors.[5] Tramadol's analgesic effect is attributed to its weak mu-opioid receptor agonism and its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[6]
Caption: Simplified signaling pathways of this compound and tramadol.
Experimental Workflow
The general workflow for the comparative studies cited in this guide is illustrated below.
Caption: Generalized experimental workflow for canine post-operative pain studies.
Discussion and Conclusion
The available evidence indicates that both this compound and tramadol are effective in managing post-operative pain in dogs, although with different profiles of action. This compound appears to provide a more potent, albeit shorter-lived, analgesic effect, making it suitable for procedures with a predictable and relatively short duration of significant pain.[2][3] Tramadol, with its longer duration of action, may be more appropriate for surgeries associated with more prolonged post-operative discomfort.[1][2][3]
It is important to note that the metabolism of tramadol in dogs can be variable, which may lead to inconsistent clinical efficacy.[7] Dogs primarily produce the inactive N-desmethyl tramadol metabolite, which may limit its analgesic usefulness in this species.[6]
The choice between this compound and tramadol should be made on a case-by-case basis, considering the type of surgery, the expected level and duration of pain, and the individual patient's health status. For severe pain, neither agent alone may be sufficient, and a multimodal analgesic approach is often recommended. Further research with larger sample sizes and standardized pain assessment methodologies is warranted to refine our understanding of the comparative efficacy of these two important analgesics in veterinary medicine.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Dosing protocols to increase the efficacy of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of tramadol and tapentadol, and their therapeutic efficacy in different models of acute and chronic pain in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized crossover study of the effect of this compound–lidocaine and tramadol–lidocaine on sevoflurane's minimum alveolar concentration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Butorphanol Quantification in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of butorphanol in biological matrices, primarily plasma, to support pharmacokinetic studies. The focus is on the widely adopted High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, with a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The selection of an appropriate bioanalytical method is critical for generating reliable pharmacokinetic data. The following tables summarize the key performance characteristics of validated HPLC-MS/MS, HPLC-FLD, and GC-MS assays for this compound analysis.
Table 1: Comparison of Quantitative Method Validation Parameters for this compound Analysis
| Parameter | HPLC-MS/MS | HPLC-FLD | GC-MS |
| Linearity Range | 13.7 - 1374 pg/mL[1] | 2.5 - 1500 ng/mL[2] | 20 - 2000 pg/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 13.7 pg/mL[1] | 2.5 ng/mL[2] | 20 pg/mL[3] |
| Accuracy (% Deviation) | < 15%[1] | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | < 7% (within- and between-day)[1] | < 10% (intra- and inter-assay)[2] | Not explicitly stated |
| Recovery | 84.4 ± 10.9%[1] | ~90%[2] | Not explicitly stated |
| Sample Volume | Typically 100 µL[3] | 100 µL[2] | Not explicitly stated |
| Specificity/Selectivity | High (due to MS/MS detection) | Moderate (potential for interference) | High (with appropriate derivatization) |
Table 2: Summary of Typical Chromatographic and Detection Conditions
| Parameter | HPLC-MS/MS | HPLC-FLD | GC-MS |
| Chromatographic Column | C8 or C18 (e.g., Partisil C(8), 4.6 x 100 mm, 5 µm)[1] | C18 (e.g., Symmetry C18)[2] | Capillary column (e.g., Optima-5-ms)[4] |
| Mobile Phase | Methanol:Water:Formic Acid (90:10:0.1, v/v/v)[1] | Acetonitrile:0.05 M Ammonium (B1175870) Acetate (B1210297) (pH 4.1)[2] | Carrier Gas: Helium |
| Detection | Tandem Mass Spectrometry (MS/MS) | Fluorescence (Excitation: 200 nm, Emission: 325 nm)[2][5] | Mass Spectrometry (Electron Impact Ionization)[4] |
| Internal Standard | Structural analog (e.g., BC-2605)[1] | Structural analog | Structural analog (e.g., cyclopropyl (B3062369) analog of this compound)[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the typical experimental protocols for the HPLC-MS/MS and HPLC-FLD methods.
HPLC-MS/MS Assay for this compound in Human Plasma
This protocol is based on a sensitive and robust method for quantifying this compound in human plasma.[1]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., BC-2605, a cyclopropyl analogue of this compound).
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers (e.g., at 3000 rpm for 10 minutes).
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in the mobile phase (e.g., 100 µL of methanol:water:formic acid) for injection into the HPLC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: An HPLC system capable of delivering a stable flow rate.
-
Analytical Column: Partisil C(8) (4.6 x 100 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, water, and formic acid (90:10:0.1, v/v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
HPLC-FLD Assay for this compound in Plasma
This method provides a cost-effective alternative to mass spectrometry, though it may be less sensitive and selective.[2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Follow a similar liquid-liquid extraction procedure as described for the HPLC-MS/MS method, using appropriate volumes of plasma, internal standard, and extraction solvents.[2]
-
After evaporation of the organic solvent, reconstitute the residue in the HPLC mobile phase.
b. Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Analytical Column: Symmetry C18 column.[2]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.1) and acetonitrile.[2]
-
Flow Rate: 1.3 mL/min.[2]
-
Injection Volume: 50-100 µL.
c. Fluorescence Detection
-
Data Analysis: Quantify this compound concentrations based on the peak area of the analyte in comparison to a calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a this compound HPLC-MS/MS assay, from sample receipt to data analysis.
References
- 1. Validation and application of a sensitive assay for this compound in human plasma by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-performance liquid chromatographic method for the quantitative determination of this compound, hydroxythis compound, and northis compound in human urine using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Butorphanol and Pure Mu-Agonist Opioids
An Objective Guide for Researchers and Drug Development Professionals
The landscape of opioid analgesics is dominated by pure mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, which are highly effective for managing moderate to severe pain. However, their clinical utility is often limited by a significant burden of adverse effects, including respiratory depression, sedation, nausea, vomiting, and a high potential for abuse.[1][2][3] Butorphanol, a synthetic opioid with a mixed agonist-antagonist profile at opioid receptors, presents a potentially safer alternative.[4][5] This guide provides a comprehensive comparison of the side effect profiles of this compound and pure mu-agonist opioids, supported by experimental data and detailed methodologies.
This compound's distinct pharmacological profile, characterized by partial agonism at the mu-opioid receptor and agonism at the kappa-opioid receptor (KOR), is central to its differing side effect profile compared to pure MOR agonists.[4][6][7] This dual action is thought to contribute to a ceiling effect on respiratory depression and a lower abuse potential.[4][8]
Quantitative Comparison of Side Effects
The following tables summarize the incidence of common side effects associated with this compound compared to pure mu-agonist opioids, based on data from clinical trials.
Table 1: Respiratory Depression and Sedation
| Side Effect | This compound | Fentanyl | Morphine |
| Respiratory Depression | |||
| Incidence | Lower incidence; often described as having a "ceiling effect".[4][8] In one study, 1 of 15 patients experienced self-limited respiratory depression.[9] | Higher incidence. In the same study, 7 of 15 patients required assisted ventilation.[9] | Dose-dependent respiratory depression is a hallmark side effect.[1][2] |
| Sedation/Drowsiness | |||
| Incidence | Higher incidence reported in some studies compared to morphine. | Comparable or slightly lower incidence than this compound in some contexts.[10] | Generally lower incidence of severe sedation compared to this compound in some comparative studies. |
Table 2: Gastrointestinal and Other Common Side Effects
| Side Effect | This compound | Fentanyl | Morphine |
| Nausea and Vomiting | |||
| Incidence | Significantly lower incidence compared to morphine.[11] A meta-analysis showed a relative risk of 0.33 compared to morphine. | Incidence is comparable to or slightly higher than this compound in some studies.[10] | A common side effect, with a higher incidence than this compound. |
| Pruritus (Itching) | |||
| Incidence | Significantly lower incidence. A meta-analysis reported a relative risk of 0.05 compared to morphine. | Pruritus is a known side effect.[12] | A frequent and bothersome side effect. |
Table 3: Abuse Potential
| Drug | Receptor Activity | Abuse Liability | DEA Schedule |
| This compound | Mu-opioid partial agonist / Kappa-opioid agonist[4][6][7] | Lower potential for abuse and dependence compared to pure mu-agonists.[5][6] Kappa agonism can produce dysphoric effects, which may limit abuse.[4][13] | Schedule IV[5] |
| Morphine | Full mu-opioid agonist[6] | High potential for abuse and dependence, often producing euphoria.[1][14][15] | Schedule II[6] |
| Fentanyl | Full mu-opioid agonist[6] | Very high potential for abuse and dependence due to its high potency and rapid onset of action.[1] | Schedule II[6] |
| Oxycodone | Full mu-opioid agonist[6] | High abuse liability, with studies suggesting it may have a higher "liking" score than morphine.[16] | Schedule II[6] |
Signaling Pathways
The differential side effect profiles of this compound and pure mu-agonists can be attributed to their distinct interactions with opioid receptor signaling pathways.
Caption: Opioid Receptor Signaling Pathways.
Experimental Protocols
The assessment of opioid side effects relies on a variety of well-established experimental protocols, both in preclinical and clinical settings.[2][17]
Assessment of Respiratory Depression
1. Whole-Body Plethysmography (Preclinical)
-
Objective: To measure respiratory parameters in conscious, unrestrained animals.
-
Methodology:
-
Animals (e.g., mice, rats) are placed in a sealed chamber with a continuous flow of air.
-
Pressure changes within the chamber resulting from the animal's breathing are detected by a sensitive pressure transducer.
-
Key parameters such as respiratory rate, tidal volume, and minute ventilation are calculated from the pressure signal.
-
A baseline recording is obtained before the administration of the opioid.
-
The opioid (e.g., this compound, morphine) is administered, and respiratory parameters are monitored over time to determine the extent and duration of any respiratory depression.
-
2. Ventilatory Response to Hypercapnia (Clinical)
-
Objective: To assess the chemosensitivity of the respiratory centers to carbon dioxide.
-
Methodology:
-
Human subjects breathe through a mouthpiece or mask connected to a circuit that allows for the controlled administration of gas mixtures.
-
The fraction of inspired carbon dioxide (CO2) is gradually increased, leading to a rise in arterial CO2 tension.
-
Ventilation (minute volume) is measured at different levels of end-tidal CO2.
-
A CO2 response curve is generated by plotting ventilation against end-tidal CO2.
-
The slope and position of this curve are measures of respiratory drive. Opioids typically shift the curve to the right and decrease its slope, indicating a blunted response to CO2.
-
This procedure is performed before and after drug administration to quantify the degree of respiratory depression.
-
Caption: Workflow for Assessing Respiratory Depression.
Assessment of Abuse Potential
1. Conditioned Place Preference (CPP) (Preclinical)
-
Objective: To measure the rewarding or aversive properties of a drug.
-
Methodology:
-
The apparatus consists of a box with two or more distinct compartments, differentiated by visual and tactile cues.
-
During the conditioning phase, animals are confined to one compartment after receiving the test drug and to another compartment after receiving a placebo (e.g., saline).
-
This is repeated over several days.
-
On the test day, the animal is drug-free and allowed to freely explore all compartments.
-
The time spent in the drug-paired compartment is compared to the time spent in the placebo-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (place preference), while a decrease suggests an aversive effect (place aversion).
-
2. Human Abuse Potential (HAP) Studies (Clinical)
-
Objective: To assess the abuse liability of a new drug compared to known drugs of abuse and placebo in recreational drug users.
-
Methodology:
-
A randomized, double-blind, placebo- and active-controlled crossover design is typically used.
-
Participants are non-dependent, experienced recreational opioid users.
-
Subjective measures are collected using validated questionnaires, such as the Addiction Research Center Inventory (ARCI) and visual analog scales (VAS) for "Drug Liking," "Good Drug Effects," and "Bad Drug Effects."
-
Physiological and performance measures are also assessed.
-
The profile of the test drug is compared to that of a prototypical abused drug (e.g., oxycodone, morphine) and placebo to determine its relative abuse potential.[18]
-
References
- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 2. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular interaction between this compound and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Interaction Between this compound and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 9. Voluntary respiratory effects of this compound and fentanyl following barbiturate induction: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of recovery characteristics of fentanyl and this compound when used as supplement to propofol anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound agonist effects and acute physical dependence in opioid abusers: comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Likeability and Abuse Liability of Commonly Prescribed Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
Safety Operating Guide
Proper Disposal of Butorphanol in a Research Setting: A Step-by-Step Guide
The disposal of butorphanol, a Schedule IV controlled substance, requires strict adherence to regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) to ensure safety, prevent diversion, and protect the environment. Researchers, scientists, and drug development professionals must follow specific procedures for the proper disposal of unused, expired, or otherwise unwanted this compound.
The primary and mandated method for the disposal of controlled substances from a DEA registrant's inventory is through a DEA-registered reverse distributor.[1][2][3] This ensures a secure and documented chain of custody for the destruction of the substance. It is a violation of DEA regulations to dispose of controlled substances by flushing them down the drain or placing them in the regular trash.[4][5]
Key Regulatory Considerations
| Regulatory Body | Key Requirement | Relevance to this compound Disposal |
| DEA | Use of a registered reverse distributor for disposal of controlled substance inventory.[1][2][3] | This is the only approved method for the final disposal of this compound stock. |
| DEA | Meticulous record-keeping for a minimum of two to five years, depending on local regulations.[2][6] | All transactions, including disposal, must be documented. |
| EPA | Regulations on hazardous pharmaceutical waste. | While this compound itself is not typically a listed hazardous waste, it is crucial to determine if it has been mixed with any substance that would render it a hazardous waste. |
| State Regulations | May have more stringent requirements than federal law. | Always consult your institution's Environmental Health and Safety (EHS) department and local regulations. |
Distinguishing Between Inventory and Wastage
It is critical to differentiate between this compound "inventory" and "wastage" as the disposal procedures differ.
-
Inventory: Refers to any this compound that is part of the laboratory's stock, including expired, unused, or unwanted vials or packages.[7] Disposal of inventory must be handled by a DEA-registered reverse distributor.[1][2][3]
-
Wastage: This is the small amount of this compound remaining in a syringe after an injection has been administered. The DEA does not mandate that wastage be rendered non-retrievable, but it is highly recommended to have security measures in place to prevent diversion.[7] Your institution's EHS department can provide guidance on the proper disposal of wastage, which may involve sequestration devices.[7]
Experimental Protocol: Step-by-Step Disposal of this compound Inventory
This protocol outlines the necessary steps for the disposal of this compound from a laboratory's inventory.
1. Identification and Segregation:
- Identify all this compound that is expired, unwanted, or no longer needed for research.
- Segregate these materials from the active this compound stock to prevent accidental use.
- Ensure the containers are clearly labeled for disposal.
2. Contact Environmental Health and Safety (EHS):
- Notify your institution's EHS department about the need to dispose of a controlled substance.[8]
- They will provide guidance on the specific procedures and approved vendors for your institution.
3. Engage a DEA-Registered Reverse Distributor:
- Your EHS department will likely have a list of approved reverse distributors.[2]
- The DEA Registrant (the Principal Investigator in charge of the lab) is responsible for arranging the transfer.[2]
4. Documentation and Record-Keeping:
- For the transfer of Schedule III-V substances like this compound, an invoice is typically used.[2][3] For Schedule I and II substances, a DEA Form 222 is required.[2][6]
- Maintain a detailed inventory of the this compound being disposed of, including the drug name, strength, quantity, and container size.
- Keep copies of all disposal records for a minimum of two years, though some institutions may require a longer period of five years.[2][6]
5. Packaging and Transfer:
- Package the this compound for disposal as instructed by the reverse distributor.
- The transfer must be conducted in a secure manner to prevent diversion.
6. Confirmation of Destruction:
- The reverse distributor will issue a certificate of destruction after the this compound has been disposed of.
- Retain this certificate with your other controlled substance records.
Logical Workflow for this compound Disposal
Caption: This diagram illustrates the sequential workflow for the proper disposal of this compound inventory in a research setting.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers can ensure they are meeting their regulatory obligations and contributing to a safe laboratory environment.
References
- 1. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 2. Controlled Substance Waste [ehs.tcu.edu]
- 3. unthsc.edu [unthsc.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. k-state.edu [k-state.edu]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Butorphanol
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Butorphanol. Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal.
This compound, a potent opioid analgesic, requires stringent safety protocols in a laboratory setting.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk and ensure a safe research environment. The information is compiled from safety data sheets and established laboratory safety standards.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific health hazards that necessitate the use of appropriate PPE. It is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility or the unborn child.[3][4] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile, polyurethane, neoprene, or latex gloves compliant with ASTM D-6978-(05)-13 standards.[5][6] | Prevents skin contact and absorption. Double gloving provides an additional barrier.[6] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A full-facial shield or goggles in conjunction with a fluid-resistant mask is required when there is a risk of splashing.[5] | Protects eyes and face from splashes of this compound solutions. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] Polyethylene-coated polypropylene (B1209903) sleeve covers can offer additional protection.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required for handling solutions in a well-ventilated area. However, a NIOSH-approved respirator should be used if aerosols or dust may be generated. | Protects against inhalation of airborne particles. |
Operational Plan: From Preparation to Disposal
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Restricted Access: Conduct all work with this compound in a designated and clearly marked area with restricted access.[6]
-
Ventilation: Ensure work is performed in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.[7]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste disposal containers, before handling this compound.
-
Personal Attire: Remove all personal items, such as jewelry, and tie back long hair.
2. Handling this compound:
-
Donning PPE: Wash hands thoroughly before donning PPE.[6][7] Put on a gown, followed by inner gloves, then outer gloves (placing one glove cuff under the gown cuff and the other over).[6] Finally, put on eye and face protection.
-
Aseptic Technique: Use careful technique to avoid splashes, spills, and the generation of aerosols.
-
Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[4][8][9]
-
Transport: When moving this compound, use sealed, secondary containers.
3. Spill Management:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using absorbent materials from a chemical spill kit.
-
Clean: Wearing appropriate PPE, clean the spill area according to your institution's hazardous drug spill cleanup procedures.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
4. Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in a designated waste container.[6]
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves, turning them inside out to contain any contamination. Dispose of them in the appropriate waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6][7]
5. Disposal Plan:
-
Waste Segregation: All disposable PPE and materials contaminated with this compound are considered hazardous waste.
-
Containers: Use clearly labeled, sealed containers for all this compound waste.[8]
-
Regulations: Dispose of all waste in accordance with local, regional, and national regulations for controlled substances and hazardous materials.[1][8][10] This may involve using an approved waste disposal plant.[4][9]
-
Unused Product: Unused this compound should be disposed of according to institutional and regulatory guidelines for controlled substances.[11] Options may include a drug take-back program or following specific protocols for chemical waste.[12]
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for safe handling of this compound.
References
- 1. uu.nl [uu.nl]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. merck.com [merck.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. sbortho.com [sbortho.com]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
